Product packaging for Carboxyaminoimidazole ribotide(Cat. No.:CAS No. 6001-14-5)

Carboxyaminoimidazole ribotide

Katalognummer: B1219673
CAS-Nummer: 6001-14-5
Molekulargewicht: 339.20 g/mol
InChI-Schlüssel: XFVULMDJZXYMSG-ZIYNGMLESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid is a 1-(phosphoribosyl)imidazole, an imidazole-4-carboxylic acid and an aminoimidazole. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate and a 5-amino-1-(5-phosphonato-D-ribosyl)imidazolium-4-carboxylate(2-).
5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N3O9P B1219673 Carboxyaminoimidazole ribotide CAS No. 6001-14-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVULMDJZXYMSG-ZIYNGMLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208716
Record name 4-Carboxy-5-aminoimidazole ribonucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6001-14-5
Record name CAIR
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6001-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxyaminoimidazole ribotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxy-5-aminoimidazole ribonucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXYAMINOIMIDAZOLE RIBOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MA501Z5DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of Carboxyaminoimidazole Ribotide (CAIR) in Purine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Metabolic Intermediate and the Enzymes Governing Its Formation, Presenting Opportunities for Novel Therapeutic Intervention

Carboxyaminoimidazole ribotide (CAIR) stands as a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process essential for the synthesis of DNA, RNA, and various vital cofactors. The formation of CAIR marks the sole carbon-carbon bond-forming step within this pathway, highlighting its significance. Intriguingly, the enzymatic strategy for CAIR synthesis diverges between higher eukaryotes, including humans, and most prokaryotes, fungi, and plants. This divergence presents a compelling therapeutic window, particularly for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the role of CAIR in purine biosynthesis, the enzymes responsible for its metabolism, their kinetic properties, and detailed experimental protocols for their study.

The Dichotomy in CAIR Synthesis: A Tale of Two Pathways

The biosynthesis of purines is a highly conserved and essential pathway. However, a fascinating evolutionary divergence exists in the conversion of 5-aminoimidazole ribotide (AIR) to CAIR.

  • In Humans and Higher Eukaryotes: A single enzyme, AIR carboxylase (Class II PurE), directly catalyzes the carboxylation of AIR using bicarbonate (HCO₃⁻) to form CAIR. This is a one-step process.

  • In Most Bacteria, Fungi, and Plants: This conversion is a two-step process catalyzed by two distinct enzymes. First, N⁵-carboxyaminoimidazole ribotide synthetase (N⁵-CAIR synthetase or PurK) utilizes ATP and bicarbonate to carboxylate the N⁵ position of AIR, forming the unstable intermediate N⁵-carboxyaminoimidazole ribotide (N⁵-CAIR)[1][2][3]. Subsequently, N⁵-carboxyaminoimidazole ribotide mutase (N⁵-CAIR mutase or PurE, also referred to as Class I PurE) catalyzes the intramolecular transfer of the carboxyl group from the N⁵ position to the C4 position of the imidazole (B134444) ring, yielding CAIR[1][2][3].

This fundamental difference in the metabolic pathway for CAIR synthesis makes the prokaryotic enzymes, PurK and PurE, attractive targets for the development of selective antimicrobial drugs, as their inhibition would disrupt purine biosynthesis in pathogens without affecting the human host.

Enzymology of CAIR Metabolism in Prokaryotes

The two-step conversion of AIR to CAIR in prokaryotes is orchestrated by the sequential action of N⁵-CAIR synthetase (PurK) and N⁵-CAIR mutase (PurE).

N⁵-Carboxyaminoimidazole Ribotide Synthetase (PurK)

PurK is an ATP-grasp superfamily enzyme that catalyzes the ATP-dependent carboxylation of AIR. The reaction proceeds via a proposed carboxyphosphate (B1215591) intermediate[4]. The enzyme exists as a dimer and exhibits interesting regulatory properties.

N⁵-Carboxyaminoimidazole Ribotide Mutase (PurE)

PurE is a mutase that catalyzes the unusual intramolecular transfer of the carboxyl group from N⁵-CAIR to form CAIR. The reaction is reversible, and due to the instability of its substrate, N⁵-CAIR, studying its kinetics can be challenging[5][6]. The half-life of N⁵-CAIR is approximately 0.9 minutes at pH 7.8 and 30°C[1][3].

Quantitative Data

A thorough understanding of the enzymatic reactions involving CAIR requires a quantitative analysis of their kinetic parameters and the effects of inhibitors.

Enzyme Kinetics

The following table summarizes the available Michaelis-Menten constants for N⁵-CAIR mutase (PurE) from various microbial sources.

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
Legionella pneumophila (LpPurE)CAIR10 ± 25.5 ± 0.20.55[5]
Burkholderia cenocepacia (BcPurE)CAIR34 ± 74.1 ± 0.20.12[5]

Note: Kinetic parameters for PurE are often determined for the reverse reaction (CAIR to N⁵-CAIR) due to the instability of N⁵-CAIR.

Kinetic data for N⁵-CAIR synthetase (PurK) is less readily available in the form of specific Km and kcat values for all its substrates. However, studies on E. coli PurK have shown that the enzyme exhibits positive cooperativity for its substrate AIR, and it is inhibited by high concentrations of ATP.

Enzyme Inhibition

The unique nature of the prokaryotic enzymes involved in CAIR synthesis has made them targets for inhibitor discovery. The following tables present inhibition data for N⁵-CAIR synthetase and N⁵-CAIR mutase.

Table 2: Inhibitors of N⁵-Carboxyaminoimidazole Ribotide Synthetase (PurK)

Inhibitor ClassExample CompoundInhibition TypeIC₅₀ (µM)Reference
IndolinedioneCompound 7Non-competitive with AIR and ATP~30-120[7]
IndenedioneCompound 1Reacts with AIR-[7]

Table 3: Inhibitors of N⁵-Carboxyaminoimidazole Ribotide Mutase (PurE)

InhibitorKi (µM)Reference
Fragment 24.8[7]
Fragment 3159[7]

Note: The fragments are small molecules identified through fragment-based screening.

Signaling Pathways and Regulation

The de novo purine biosynthesis pathway is tightly regulated to maintain appropriate intracellular concentrations of purine nucleotides and to respond to the cell's metabolic state.

Feedback Inhibition

A primary mechanism of regulation is feedback inhibition, where the end-products of the pathway, namely AMP and GMP, allosterically inhibit the early, rate-limiting enzymes. The first committed step, catalyzed by PRPP amidotransferase, is a major site of feedback regulation by purine ribonucleotides[8][9][10]. While specific allosteric regulation of PurK and PurE by purine nucleotides is not well-documented, the overall flux through this part of the pathway is indirectly controlled by the levels of the precursor AIR and the demand for the product CAIR.

Substrate-Level Regulation

As mentioned earlier, N⁵-CAIR synthetase (PurK) from E. coli is inhibited by high concentrations of one of its substrates, ATP. This substrate inhibition may serve as a mechanism to prevent the excessive consumption of ATP when energy levels are high. Furthermore, the enzyme displays positive cooperativity for its other substrate, AIR, suggesting that the binding of one AIR molecule to the dimeric enzyme enhances the binding of a second molecule, allowing for a more sensitive response to changes in AIR concentration.

Purine_Biosynthesis_Regulation cluster_pathway Prokaryotic CAIR Synthesis cluster_regulation Regulation AIR 5-Aminoimidazole ribotide (AIR) N5_CAIR N5-Carboxyaminoimidazole ribotide (N5-CAIR) AIR->N5_CAIR PurK (N5-CAIR synthetase) CAIR Carboxyaminoimidazole ribotide (CAIR) N5_CAIR->CAIR PurE (N5-CAIR mutase) ATP ATP High_ATP High [ATP] High_ATP->N5_CAIR Inhibition AMP AMP PRPP_amido PRPP amidotransferase (Earlier step) AMP->PRPP_amido Feedback Inhibition GMP GMP GMP->PRPP_amido Feedback Inhibition

Caption: Regulation of the prokaryotic CAIR synthesis pathway.

Experimental Protocols

The study of CAIR and the enzymes involved in its metabolism relies on a variety of biochemical assays and protein purification techniques.

Purification of Recombinant N⁵-CAIR Synthetase (PurK) and N⁵-CAIR Mutase (PurE)

A common method for obtaining pure PurK and PurE for in vitro studies is through the expression of His-tagged recombinant proteins in Escherichia coli.

Experimental Workflow for Protein Purification:

Protein_Purification_Workflow start E. coli culture expressing His-tagged PurK or PurE cell_lysis Cell Lysis (e.g., Sonication or French Press) start->cell_lysis centrifugation1 Centrifugation (to remove cell debris) cell_lysis->centrifugation1 supernatant Clarified Cell Lysate centrifugation1->supernatant imac Immobilized Metal Affinity Chromatography (IMAC) (e.g., Ni-NTA resin) supernatant->imac wash Wash with buffer containing low concentration of imidazole imac->wash elution Elution with buffer containing high concentration of imidazole wash->elution purified_protein Purified His-tagged PurK or PurE elution->purified_protein dialysis Dialysis or Buffer Exchange (to remove imidazole and for storage) purified_protein->dialysis final_protein Final Purified Protein dialysis->final_protein

Caption: General workflow for the purification of His-tagged proteins.

Detailed Methodology:

  • Gene Cloning and Expression: The genes encoding PurK and PurE are cloned into an expression vector containing a polyhistidine (His) tag. The resulting plasmid is transformed into a suitable E. coli expression strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed by methods such as sonication or French press to release the cellular contents.

  • Clarification: The cell lysate is centrifuged at high speed to pellet cell debris, and the supernatant containing the soluble proteins is collected.

  • IMAC Purification: The clarified lysate is loaded onto an IMAC column (e.g., Ni-NTA agarose). The His-tagged protein binds to the nickel-charged resin.

  • Washing: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: The His-tagged protein is eluted from the column using a buffer with a high concentration of imidazole, which competes with the His-tag for binding to the nickel resin.

  • Buffer Exchange: The eluted protein is dialyzed against a storage buffer to remove imidazole and to exchange it into a buffer suitable for long-term storage and downstream applications. Protein purity is assessed by SDS-PAGE.

Enzyme Activity Assays

Several assays can be employed to measure the activity of PurK and PurE.

This assay measures the ATP-dependent formation of N⁵-CAIR by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Experimental Workflow for Coupled Assay:

Coupled_Assay_Workflow reagents Reaction Mixture: - AIR - ATP - Bicarbonate - PEP - NADH - Pyruvate (B1213749) Kinase (PK) - Lactate (B86563) Dehydrogenase (LDH) add_purk Initiate reaction by adding N5-CAIR Synthetase (PurK) reagents->add_purk measurement Monitor decrease in absorbance at 340 nm over time add_purk->measurement data_analysis Calculate initial reaction velocity measurement->data_analysis

Caption: Workflow for the coupled spectrophotometric assay of N5-CAIR synthetase.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the substrates for PurK (AIR, ATP, and bicarbonate), as well as the components of the coupling system: phosphoenolpyruvate (B93156) (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

  • Reaction Initiation: The reaction is initiated by the addition of a known amount of purified PurK.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored continuously in a spectrophotometer. The reactions are as follows:

    • PurK: AIR + ATP + HCO₃⁻ → N⁵-CAIR + ADP + Pᵢ

    • PK: ADP + PEP → ATP + Pyruvate

    • LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

This assay measures the reverse reaction of PurE, the decarboxylation of CAIR to AIR. The disappearance of CAIR is monitored by the decrease in its absorbance at 250 nm[6].

Detailed Methodology:

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a known concentration of CAIR is prepared.

  • Reaction Initiation: The reaction is started by the addition of purified PurE.

  • Spectrophotometric Monitoring: The decrease in absorbance at 250 nm is monitored over time.

  • Data Analysis: The initial reaction velocity is calculated from the rate of change in absorbance, using the molar extinction coefficient of CAIR.

A more recent and sensitive assay for PurE activity has been developed that relies on the reaction of the product of the reverse reaction, AIR, with a fluorescently-tagged isatin (B1672199) derivative. This reaction leads to a significant increase in fluorescence, providing a sensitive measure of AIR production[11][12].

Detailed Methodology:

  • Enzymatic Reaction: The reverse reaction of PurE is carried out as described in the CAIR decarboxylation assay.

  • Reaction Quenching: At specific time points, the enzymatic reaction is stopped (e.g., by adding a metal chelator if the enzyme is metal-dependent, or by other means of denaturation).

  • Fluorescence Development: A fluorescently-tagged isatin compound is added to the quenched reaction mixture.

  • Fluorescence Measurement: The fluorescence intensity is measured at the appropriate excitation and emission wavelengths. The amount of AIR produced is proportional to the increase in fluorescence.

Conclusion and Future Perspectives

This compound is a pivotal metabolite in de novo purine biosynthesis. The discovery of the divergent pathways for its synthesis has opened up new avenues for the development of targeted antimicrobial therapies. The enzymes N⁵-CAIR synthetase (PurK) and N⁵-CAIR mutase (PurE) are validated targets for such interventions. The in-depth understanding of their structure, function, and kinetics, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design of potent and selective inhibitors. Future research in this area will likely focus on high-throughput screening for novel inhibitors, detailed structural studies of enzyme-inhibitor complexes to guide lead optimization, and in vivo studies to validate the efficacy of these compounds in preclinical models of infectious diseases. Furthermore, given the central role of purine metabolism in cell proliferation, targeting these enzymes could also hold promise for the development of novel anticancer agents.

References

N5-Carboxyaminoimidazole Ribonucleotide Synthetase: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N5-Carboxyaminoimidazole ribonucleotide synthetase (N5-CAIR synthetase), encoded by the purK gene, is a critical enzyme in the de novo purine (B94841) biosynthesis pathway in most prokaryotes, fungi, and plants. It catalyzes the ATP-dependent carboxylation of 5-aminoimidazole ribonucleotide (AIR) to form N5-carboxyaminoimidazole ribonucleotide (N5-CAIR). This pathway diverges significantly from that in humans, where AIR is directly carboxylated to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) by a single enzyme, AIR carboxylase. This metabolic difference makes N5-CAIR synthetase a promising and selective target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core functions of N5-CAIR synthetase, including its biochemical properties, catalytic mechanism, and structural features. Detailed experimental protocols for enzyme purification, activity assays, and crystallization are provided, along with a summary of known kinetic parameters and inhibitors.

Introduction

The de novo synthesis of purine nucleotides is fundamental for cellular life, providing the building blocks for DNA and RNA, as well as essential roles in energy metabolism and signaling. While the overall pathway is largely conserved, key differences exist between higher eukaryotes and microorganisms. One of the most notable divergences lies in the conversion of 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). In bacteria, yeast, and fungi, this conversion is a two-step process initiated by N5-Carboxyaminoimidazole ribonucleotide synthetase (N5-CAIR synthetase).[1]

N5-CAIR synthetase catalyzes the reaction of AIR with bicarbonate (HCO3-) and ATP to produce N5-CAIR, ADP, and inorganic phosphate (B84403) (Pi).[2] The unstable intermediate, N5-CAIR, is then converted to CAIR by N5-CAIR mutase (PurE).[1] In contrast, humans utilize a single enzyme, AIR carboxylase, for the direct conversion of AIR to CAIR.[1] The absence of a human homolog for N5-CAIR synthetase makes it an attractive target for the development of selective antimicrobial drugs with a potentially broad spectrum of activity.[3]

This guide will delve into the molecular and functional details of N5-CAIR synthetase, providing a comprehensive resource for researchers and professionals in drug development.

Biochemical Function and Catalytic Mechanism

N5-CAIR synthetase belongs to the ATP-grasp superfamily of enzymes, which are characterized by a unique ATP-binding domain. The enzyme catalyzes the following reaction:

ATP + 5-amino-1-(5-phospho-D-ribosyl)imidazole + HCO₃⁻ ⇌ ADP + phosphate + 5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole [4]

The proposed catalytic mechanism involves two main steps:

  • Formation of a Carboxyphosphate (B1215591) Intermediate: The reaction is initiated by the nucleophilic attack of bicarbonate on the γ-phosphate of ATP, leading to the formation of a highly reactive carboxyphosphate intermediate and ADP.[5]

  • Carboxylation of AIR: The exocyclic N5 amine of AIR then attacks the carbonyl carbon of the carboxyphosphate intermediate, resulting in the formation of N5-CAIR and the release of inorganic phosphate.[5]

Structural and site-directed mutagenesis studies have identified key amino acid residues involved in substrate binding and catalysis. For instance, in Aspergillus clavatus N5-CAIR synthetase, residues R271, H273, and K353 have been shown to be important for bicarbonate binding and catalysis.[6]

Quantitative Data

Kinetic Parameters

The following table summarizes the steady-state kinetic parameters for N5-CAIR synthetase from various organisms.

OrganismSubstrateK_m_ (µM)k_cat_ (min⁻¹)V_max_ (µmol min⁻¹mg⁻¹)Reference
Staphylococcus aureusAIR13.9--[5]
Staphylococcus aureusATP43.2--[5]
Escherichia coliAIR26--[5]
Escherichia coliATP90--[5]
Aspergillus clavatus (Wild-Type)AIR120 ± 20180 ± 104.5 ± 0.2[2]
Aspergillus clavatus (Wild-Type)ATP210 ± 20180 ± 104.5 ± 0.2[2]
Aspergillus clavatus (Y152F Mutant)AIR380 ± 7050 ± 51.3 ± 0.1[2]
Aspergillus clavatus (Y152A Mutant)AIR2200 ± 30012 ± 10.30 ± 0.02[2]

Note: '-' indicates data not reported in the cited source.

Inhibitors

Several small molecule inhibitors of N5-CAIR synthetase have been identified through high-throughput screening. The inhibitory constants for some of these compounds are presented below.

Compound ClassCompoundInhibition TypeIC₅₀ (µM)K_i_ (µM)Reference
IndolinedioneCompound 7Non-competitive (vs AIR & ATP)30-[7]
Class IIICompound 13Competitive (vs AIR), Uncompetitive (vs ATP)120-[7][8]
Class IIICompound 14Non-competitive (vs AIR & ATP)110-[7][8]
FragmentFragment 2--4.8[9]
Fragment---4.8 to 159[3]

Note: '-' indicates data not reported in the cited source.

Experimental Protocols

Purification of Recombinant N5-CAIR Synthetase

This protocol is based on the purification of E. coli N5-CAIR synthetase.

  • Expression: Transform E. coli cells (e.g., HMS174(DE3)) with a suitable expression vector containing the purK gene (e.g., PurE/PurK-pET31). Grow the culture in Luria-Bertani (LB) medium at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.7.[10]

  • Induction: Induce protein expression by adding 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to incubate for 6 hours at 37°C.[10]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a suitable lysis buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), apply the clarified lysate to an appropriate affinity chromatography column (e.g., Ni-NTA or cobalt column). Wash the column extensively and elute the protein using a gradient of the competing ligand (e.g., imidazole).

  • Dialysis and Concentration: Dialyze the purified protein against a storage buffer (e.g., 10 mM Tris-HCl, 200 mM NaCl, pH 8.0).[10] Concentrate the protein to a final concentration of approximately 17 mg/mL.[10]

  • Purity Assessment: Assess the purity of the protein by SDS-PAGE.

Enzyme Activity Assay (Coupled Assay)

The activity of N5-CAIR synthetase can be monitored using a coupled enzyme assay that measures the rate of ATP consumption.[2]

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.8) containing:

  • Initiation: Initiate the reaction by adding a known amount of purified N5-CAIR synthetase.

  • Measurement: Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADH. The rate of NADH oxidation is directly proportional to the rate of ADP production by N5-CAIR synthetase.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the kinetic parameters by fitting the initial velocity data to the Michaelis-Menten equation.

Crystallization of N5-CAIR Synthetase

This protocol is for the crystallization of E. coli N5-CAIR synthetase.

  • Protein Preparation: Use purified and concentrated N5-CAIR synthetase (e.g., 17 mg/mL in 10 mM Tris-HCl, 200 mM NaCl, pH 8.0).[10]

  • Crystallization Screen: Perform initial crystallization screening using the hanging drop vapor diffusion method with a sparse matrix screen. The protein sample should contain 10 mM MgATP and either 10 mM AIR or an inhibitor.[10]

  • Optimization: Grow larger crystals by hanging drop vapor diffusion against a reservoir solution containing 20–25% monomethylether poly(ethylene glycol) 5000 at pH 7.5.[10]

  • Crystal Harvesting and Data Collection: Harvest the crystals and collect X-ray diffraction data.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the role of N5-CAIR synthetase in the de novo purine biosynthesis pathway and a typical experimental workflow for its characterization.

purine_biosynthesis cluster_microbe Microbial Pathway cluster_human Human Pathway AIR 5-Aminoimidazole ribonucleotide (AIR) PurK N5-CAIR synthetase (PurK) AIR->PurK ATP, HCO3- -> ADP, Pi N5_CAIR N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR) PurE_microbe N5-CAIR mutase (PurE) N5_CAIR->PurE_microbe CAIR_microbe 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) PurK->N5_CAIR PurE_microbe->CAIR_microbe AIR_human 5-Aminoimidazole ribonucleotide (AIR) AIR_carboxylase AIR carboxylase AIR_human->AIR_carboxylase CO2 CAIR_human 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) AIR_carboxylase->CAIR_human

Caption: Divergence of the de novo purine biosynthesis pathway.

experimental_workflow start Start: Target Identification (N5-CAIR synthetase) cloning Gene Cloning & Expression (purK) start->cloning purification Protein Purification cloning->purification activity_assay Enzyme Activity Assay (Coupled Assay) purification->activity_assay crystallization Crystallization & X-ray Crystallography purification->crystallization kinetic_studies Kinetic Parameter Determination activity_assay->kinetic_studies hts High-Throughput Screening (HTS) activity_assay->hts inhibitor_char Inhibitor Characterization (IC50, Ki) kinetic_studies->inhibitor_char hts->inhibitor_char drug_dev Lead Optimization & Drug Development inhibitor_char->drug_dev structure_analysis Structural Analysis crystallization->structure_analysis structure_analysis->drug_dev

Caption: Experimental workflow for N5-CAIR synthetase research.

Conclusion

N5-Carboxyaminoimidazole ribonucleotide synthetase represents a validated and highly promising target for the development of novel antimicrobial agents. Its essential role in the microbial de novo purine biosynthesis pathway, coupled with its absence in humans, provides a clear rationale for selective inhibition. This technical guide has summarized the core knowledge surrounding N5-CAIR synthetase, providing researchers and drug development professionals with a foundational understanding of its function, mechanism, and methods for its study. The detailed protocols and compiled quantitative data serve as a practical resource to facilitate further research and the discovery of potent and selective inhibitors of this key microbial enzyme. Continued investigation into the structure and mechanism of N5-CAIR synthetase will undoubtedly accelerate the development of new classes of antibiotics to combat the growing threat of antimicrobial resistance.

References

Unraveling the Blueprint of Life: The Discovery of the De Novo Purine Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational mid-20th century experiments that illuminated the intricate, multi-step enzymatic pathway for building the essential purine (B94841) molecules from simple precursors. This guide details the isotopic tracer methodologies, presents the key quantitative data, and provides visual representations of the logical and experimental workflows that defined a new era in metabolic biochemistry.

The elucidation of the de novo purine synthesis pathway stands as a landmark achievement in biochemistry, revealing how living organisms construct the fundamental building blocks of nucleic acids and a host of other vital molecules from basic metabolic components. This intricate process, involving a series of enzymatic steps to assemble the characteristic two-ring purine structure, was largely unraveled in the 1950s through the pioneering work of John Buchanan and his colleagues, with significant contributions from G. Robert Greenberg.[1] Their elegant use of isotopic tracers in pigeon liver extracts provided a definitive roadmap of this essential metabolic route.[2]

This technical guide explores the core experiments that defined our understanding of de novo purine synthesis, presenting the methodologies and quantitative data that underpinned these discoveries. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this fundamental pathway and the experimental logic that brought it to light.

The Experimental Foundation: Isotopic Tracing in Pigeon Liver Extracts

The primary experimental system used to decipher the de novo purine synthesis pathway was the pigeon liver homogenate.[2] This preparation provided a rich source of the necessary enzymes in a cell-free system, allowing for the controlled addition of isotopically labeled substrates and the subsequent analysis of the products. The key to these experiments was the use of radioactive (¹⁴C) and stable (¹⁵N) isotopes to trace the incorporation of atoms from simple precursor molecules into the final purine ring of inosinic acid (IMP), the first purine nucleotide formed in the pathway.

Key Precursors and their Contribution to the Purine Ring

Through a series of meticulous experiments, Buchanan and his team demonstrated that the nine atoms of the purine ring are derived from several common metabolites.[3] The origins of these atoms were determined by feeding pigeons or incubating pigeon liver extracts with specifically labeled compounds and then degrading the resulting uric acid (the end product of purine metabolism in birds) to identify the position of the isotopic labels.[3]

The precursors identified were:

  • Glycine: Provides atoms C4, C5, and N7.

  • Formate: Donates the carbon for positions C2 and C8.

  • Carbon Dioxide (as bicarbonate): Is the source of C6.

  • Aspartate: Contributes the nitrogen at position N1.

  • Glutamine: Provides the nitrogen atoms for positions N3 and N9.

Quantitative Analysis of Precursor Incorporation

The groundbreaking nature of these studies lay not just in identifying the precursors, but also in quantifying their contribution to specific positions within the purine ring. The following tables summarize the key quantitative findings from these isotopic tracer experiments.

PrecursorIsotope UsedAtom(s) in Purine Ring
Glycine¹⁵NN7
Glycine¹⁴C (carboxyl)C4
Glycine¹⁴C (alpha-carbon)C5
Formate¹⁴CC2 and C8
Bicarbonate¹⁴CC6
Aspartate¹⁵NN1
Glutamine (amide)¹⁵NN3 and N9

Table 1: Precursors of the Purine Ring Atoms

The following table presents representative data on the incorporation of ¹⁵N from various precursors into the different nitrogen positions of the purine ring, as determined by mass spectrometry. The values are expressed as atom percent excess ¹⁵N.

¹⁵N-Labeled SubstrateN1N3N7N9
Aspartic Acid0.642 0.0460.0860.051
Glycine0.0310.0290.780 0.035
Glutamine (amide)0.0400.820 0.0500.810
Ammonium Chloride0.0950.1000.0980.110

Table 2: Incorporation of ¹⁵N from Labeled Precursors into the Nitrogen Atoms of Hypoxanthine (B114508) (Data adapted from Sonne, Lin, and Buchanan, 1956)

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in elucidating the de novo purine synthesis pathway.

Preparation of Pigeon Liver Homogenate
  • Livers from freshly sacrificed pigeons were chilled rapidly in ice-cold isotonic potassium chloride solution.

  • The livers were then homogenized in a Potter-Elvehjem homogenizer with a specific volume of a buffered salt solution (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing magnesium chloride).

  • The homogenate was typically centrifuged at a low speed to remove cell debris and nuclei, with the supernatant being used for the enzymatic assays.

Incubation with Isotopic Tracers
  • The pigeon liver homogenate (or a further purified enzyme fraction) was incubated in a reaction mixture containing the necessary cofactors, such as ATP, ribose-5-phosphate, and the isotopically labeled precursor.

  • The specific activity of the labeled precursor (e.g., ¹⁴C-formate or ¹⁵N-glycine) was precisely determined.

  • The reaction mixtures were incubated at 37°C for a defined period, often with gentle shaking.

  • The reaction was terminated by the addition of a deproteinizing agent, such as trichloroacetic acid.

Isolation and Degradation of Purines for Isotopic Analysis
  • The purine product (typically hypoxanthine or its corresponding nucleotide, inosinic acid) was isolated from the reaction mixture using techniques such as precipitation and ion-exchange chromatography.

  • To determine the position of the isotopic label within the purine ring, a series of chemical degradation procedures were employed. For example, to analyze the nitrogen atoms, uric acid was often the starting point for degradation.

    • Hydrolysis with strong acid (e.g., HCl): This could be used to liberate specific nitrogen atoms as ammonia.

    • Oxidation with agents like potassium permanganate (B83412) or hydrogen peroxide in alkaline solution: This would break the purine ring into smaller, identifiable fragments (e.g., allantoin, urea, and ammonia), allowing for the isolation of specific nitrogen and carbon atoms.[4]

  • The isotopic content of the isolated degradation products was then determined using mass spectrometry for stable isotopes (¹⁵N) or scintillation counting for radioactive isotopes (¹⁴C).

Visualizing the Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the de novo purine synthesis pathway and the logical workflow of the isotopic tracer experiments.

de_novo_purine_synthesis PRPP Ribose-5-Phosphate -> PRPP PRA Phosphoribosylamine PRPP->PRA Glutamine -> Glu (N9) GAR Glycinamide Ribonucleotide (GAR) PRA->GAR Glycine + ATP (C4, C5, N7) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR Formate (C8) FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM Glutamine -> Glu (N3) AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR ATP CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR CO2 (C6) SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide (SAICAR) CAIR->SAICAR Aspartate + ATP (N1) AICAR Aminoimidazole- carboxamide Ribonucleotide (AICAR) SAICAR->AICAR -> Fumarate FAICAR Formylaminoimidazole- carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR Formate (C2) IMP Inosine Monophosphate (IMP) FAICAR->IMP

Figure 1: The de novo purine synthesis pathway from PRPP to IMP.

experimental_workflow start Pigeon Liver Homogenate incubation Incubation with Isotopically Labeled Precursor (e.g., 15N-Glycine) start->incubation isolation Isolation of Purine Product (e.g., Uric Acid) incubation->isolation degradation Chemical Degradation of Purine Ring isolation->degradation analysis Isotopic Analysis (Mass Spectrometry) degradation->analysis

Figure 2: Experimental workflow for isotopic tracer analysis.

Conclusion and Future Perspectives

The elucidation of the de novo purine synthesis pathway was a triumph of classical biochemistry, relying on meticulous experimental design and innovative analytical techniques. The foundational knowledge gained from these studies has had profound implications for medicine and drug development. Inhibitors of this pathway are used as anticancer agents, immunosuppressants, and antimicrobial drugs.

Modern research continues to build on this legacy, exploring the regulation of the pathway and the formation of multi-enzyme complexes known as "purinosomes," which are thought to enhance the efficiency of de novo purine synthesis by channeling intermediates between enzymes.[5][6] The detailed understanding of this pathway, made possible by the pioneering work of Buchanan and his contemporaries, remains a cornerstone of modern molecular biology and a testament to the power of isotopic tracers in unraveling complex metabolic networks.

References

An In-depth Technical Guide to Carboxyaminoimidazole Ribotide: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyaminoimidazole ribotide (CAIR), systematically known as 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is a pivotal intermediate in the de novo biosynthesis of purines. Its unique chemical structure and role in metabolic pathways, particularly the distinction between microbial and human purine (B94841) synthesis, have positioned it as a significant subject of research for enzymology studies and as a potential target for novel antimicrobial drug development. This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies associated with CAIR.

Structural Characteristics

CAIR is a ribonucleotide composed of three primary moieties: a substituted imidazole (B134444) ring, a D-ribofuranose sugar, and a phosphate (B84403) group. The core of the molecule is an imidazole ring, a five-membered heterocycle containing two nitrogen atoms. This ring is substituted at the 4-position with a carboxylic acid group and at the 5-position with a primary amino group. The imidazole ring is attached to the 1'-carbon of a D-ribofuranose sugar via a β-N-glycosidic bond. The ribose sugar is, in turn, phosphorylated at the 5'-position, completing the nucleotide structure.

Molecular Formula: C₉H₁₄N₃O₉P[1]

Systematic Name: 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid[2]

Chemical and Physical Properties

The chemical properties of CAIR are largely dictated by its functional groups. The presence of the carboxylic acid, primary amine, and phosphate groups makes the molecule highly polar and water-soluble. It is known to be unstable under acidic conditions.

Quantitative Data Summary
PropertyValueReference
Molecular Weight339.20 g/mol [1]
Exact Mass339.04676603 Da
pKa1.86 ± 0.10 (Predicted)
LogP-3.7 (Predicted)
Polar Surface Area184 Ų (Predicted)
UV Absorption (λmax)260 nm
Molar Extinction Coefficient (ε) at λmax8,930 M⁻¹cm⁻¹
Boiling Point865.9 ± 75.0 °C (Predicted)
Density2.30 ± 0.1 g/cm³ (Predicted)

Role in Purine Biosynthesis

CAIR is a key intermediate in the de novo synthesis of purine nucleotides, a pathway essential for the production of DNA and RNA precursors. Interestingly, the formation of CAIR from its precursor, 5-aminoimidazole ribotide (AIR), differs between microbes and higher eukaryotes, presenting a valuable target for antimicrobial drug discovery.

In most microbes, the conversion of AIR to CAIR is a two-step process:

  • N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase (PurK) catalyzes the ATP-dependent carboxylation of the exocyclic amino group of AIR to form N5-CAIR.[3][4]

  • N5-carboxyaminoimidazole ribonucleotide mutase (PurE) then catalyzes the intramolecular transfer of the carboxyl group from the nitrogen to the carbon of the imidazole ring to yield CAIR.[3]

In contrast, in humans and other higher eukaryotes, a single enzyme, AIR carboxylase , directly carboxylates the imidazole ring of AIR to form CAIR.[5] This distinction makes the microbial enzymes, PurK and PurE, attractive targets for the development of selective antimicrobial agents.[5][6][7]

Signaling Pathway Diagram

purine_biosynthesis cluster_microbial Microbial Pathway cluster_human Human Pathway AIR AIR N5-CAIR N5-CAIR AIR->N5-CAIR PurK (N5-CAIR synthetase) + ATP, HCO3- CAIR_microbial CAIR N5-CAIR->CAIR_microbial PurE (N5-CAIR mutase) AIR_human AIR CAIR_human CAIR AIR_human->CAIR_human AIR carboxylase

Microbial vs. Human CAIR Biosynthesis Pathway

Experimental Protocols

Chemical Synthesis of this compound (CAIR)

This protocol describes the synthesis of CAIR from 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).[5]

Materials:

  • 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR)

  • 1 M Lithium hydroxide (B78521) (LiOH)

  • Distilled water

  • Nitrogen gas

Procedure:

  • In a 25 mL round-bottom flask, dissolve 5 mg (0.015 mmol) of AICAR in 2.5 mL of 1 M LiOH.

  • Stir the mixture overnight under a nitrogen atmosphere at 120°C.

  • After the reaction is complete, cool the dry reaction mixture.

  • Dissolve the cooled residue in 2 mL of distilled water for further purification or analysis.

Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) Mutase

This assay measures the activity of N5-CAIR mutase by detecting the formation of its substrate, N5-CAIR, which is in equilibrium with AIR. The assay relies on the reaction of a fluorescently-tagged isatin (B1672199) with AIR, leading to an increase in fluorescence intensity.[6][8]

Materials:

  • Nunc™ F96 Microwell™ white polystyrene plates

  • CAIR

  • 25 mM Tris buffer, pH 8

  • N5-CAIR mutase enzyme

  • 300 µM Zinc chloride (ZnCl₂)

  • 30 µM isatin-fluorescein (I-F) conjugate

Procedure:

  • Prepare the reaction mixture in each well of the microplate with a final volume of 100 µL.

  • Each well should contain 34 µM CAIR dissolved in 25 mM Tris buffer (pH 8).

  • Initiate the enzymatic reaction by adding 104 ng of N5-CAIR mutase to each well.

  • Incubate the plate for 10 minutes.

  • Stop the reaction by adding 300 µM ZnCl₂.

  • Add 30 µM of the isatin-fluorescein (I-F) conjugate to each well.

  • Measure the fluorescence intensity to determine the amount of AIR produced, which is proportional to the N5-CAIR mutase activity.

Experimental Workflow Diagram

assay_workflow start Start prepare_rxn Prepare Reaction Mixture (34 µM CAIR in Tris buffer) start->prepare_rxn add_enzyme Initiate Reaction (Add 104 ng N5-CAIR mutase) prepare_rxn->add_enzyme incubate Incubate for 10 minutes add_enzyme->incubate stop_rxn Stop Reaction (Add 300 µM ZnCl₂) incubate->stop_rxn add_probe Add Fluorescent Probe (30 µM Isatin-Fluorescein) stop_rxn->add_probe measure_fluorescence Measure Fluorescence Intensity add_probe->measure_fluorescence end End measure_fluorescence->end

Fluorescence-Based N5-CAIR Mutase Assay Workflow

Conclusion

This compound is a molecule of significant interest in the fields of biochemistry and drug development. Its well-defined structure and chemical properties, coupled with its crucial role in a metabolic pathway that differs between microbes and humans, make it a compelling subject for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis of CAIR and to assay the activity of enzymes involved in its metabolism, paving the way for the discovery of novel antimicrobial agents.

References

A Deep Dive into the Cellular Regulation of Carboxyaminoimidazole Ribotide (CAIR) Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the cellular production of Carboxyaminoimidazole ribotide (CAIR), a crucial intermediate in the de novo purine (B94841) biosynthesis pathway. Understanding the nuances of this pathway is paramount for researchers in metabolic diseases, oncology, and infectious diseases, as well as for professionals engaged in the development of novel therapeutics targeting nucleotide metabolism.

The De Novo Purine Biosynthesis Pathway: A Conserved Route to Essential Building Blocks

Purine nucleotides, the fundamental components of nucleic acids and energy currency of the cell, are synthesized through two primary routes: the salvage pathway and the de novo biosynthesis pathway. The de novo pathway, a highly conserved and energy-intensive process, constructs the purine ring from simpler precursors. This pathway is particularly critical in rapidly proliferating cells, such as cancer cells and activated lymphocytes, making its enzymes attractive targets for therapeutic intervention.[1][2]

The synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), involves a ten-step enzymatic cascade in humans.[3] this compound (CAIR) is a key intermediate in this pathway, formed from 5'-phosphoribosyl-5-aminoimidazole (AIR).

The Bifurcated Path to CAIR: A Tale of Two Systems

Interestingly, the enzymatic strategy for CAIR synthesis diverges between higher eukaryotes and most microbes, including bacteria and fungi. This evolutionary divergence presents a significant opportunity for the development of selective antimicrobial agents.[4][5]

  • In Humans and Higher Eukaryotes: A single bifunctional enzyme, Phosphoribosylaminoimidazole Carboxylase, Phosphoribosylaminoimidazole Succinocarboxamide Synthetase (PAICS) , catalyzes the direct carboxylation of AIR to CAIR using bicarbonate as the carbon source. The AIR carboxylase (AIRc) activity resides in the N-terminal domain of PAICS.[6][7]

  • In Most Microbes, Yeast, and Plants: The synthesis of CAIR is a two-step process requiring two distinct enzymes:

    • N⁵-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK): This enzyme catalyzes the ATP-dependent carboxylation of the N⁵ position of AIR to form the unstable intermediate N⁵-carboxyaminoimidazole ribonucleotide (N⁵-CAIR).[8][9]

    • N⁵-Carboxyaminoimidazole Ribonucleotide Mutase (PurE): This enzyme then catalyzes the intramolecular transfer of the carboxyl group from the N⁵ position to the C4 position, yielding CAIR.[10][11]

This fundamental difference in the CAIR synthesis machinery provides a therapeutic window to selectively target microbial purine production without affecting the human host.

Regulation of CAIR Production: A Multi-layered Control System

The cellular concentration of CAIR, and indeed all purine nucleotides, is exquisitely controlled through a sophisticated network of regulatory mechanisms to meet cellular demands while preventing wasteful overproduction. These control mechanisms operate at multiple levels, from the transcriptional control of gene expression to the allosteric regulation of enzyme activity and post-translational modifications.

Feedback Inhibition: A Primary Governor of Purine Flux

The de novo purine biosynthesis pathway is a classic example of feedback inhibition, where the end products of the pathway, namely AMP and GMP, regulate the activity of key enzymes. This ensures that the rate of purine synthesis is finely tuned to the cell's immediate needs.

The primary site of feedback regulation is Glutamine PRPP Amidotransferase (GPAT) , which catalyzes the first committed step of the pathway. Both AMP and GMP act as allosteric inhibitors of GPAT.[3][12] When both nucleotides are present in sufficient quantities, their combined inhibitory effect is synergistic, effectively shutting down the pathway.[12]

Furthermore, the enzymes at the branch point from IMP to AMP and GMP are also subject to feedback inhibition by their respective end products. Adenylosuccinate synthetase is inhibited by AMP, while IMP dehydrogenase is inhibited by GMP.[3] This reciprocal regulation helps to maintain a balanced pool of adenine (B156593) and guanine (B1146940) nucleotides.

While direct feedback inhibition of the CAIR-producing enzymes themselves by purine nucleotides is less well-characterized in humans, the overall flux through the pathway, and thus the production of CAIR, is tightly controlled by these upstream feedback loops.

Transcriptional Regulation: Orchestrating Enzyme Expression

The expression of the genes encoding the enzymes of the de novo purine biosynthesis pathway is coordinately regulated to match the cell's proliferative status and nutrient availability.

  • In Bacteria: The PurR repressor plays a central role in regulating the transcription of the pur operon in response to the intracellular concentration of purines, particularly hypoxanthine (B114508) and guanine.[10] When purine levels are high, PurR binds to operator regions in the DNA, repressing the transcription of the purine biosynthesis genes.

  • In Eukaryotes: The transcriptional regulation is more complex and involves several transcription factors. The c-Myc oncoprotein, for instance, is known to upregulate the expression of genes involved in nucleotide biosynthesis, including those in the purine pathway, to support rapid cell proliferation.[1] Additionally, signaling pathways such as the PI3K/AKT/mTOR pathway, which are frequently hyperactive in cancer, can stimulate purine synthesis to meet the high metabolic demands of tumor cells.[2][13]

Post-Translational Modifications: Fine-Tuning Enzyme Activity

Recent studies have highlighted the role of post-translational modifications (PTMs) in the dynamic regulation of purine biosynthesis enzymes. Phosphorylation, in particular, has emerged as a key mechanism for modulating enzyme activity and protein-protein interactions within the pathway.

Proteomic analyses have identified numerous phosphorylation sites on the human de novo purine biosynthesis enzymes.[2] For example, the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), which acts downstream of CAIR, is known to be regulated by phosphorylation.[2] While specific PTMs directly regulating the AIR carboxylase activity of PAICS are still under investigation, it is plausible that such modifications play a role in fine-tuning its function in response to cellular signals.

Substrate Availability: A Link to Central Metabolism

The production of CAIR is also intrinsically linked to the availability of its precursors, which are derived from central metabolic pathways. The supply of phosphoribosyl pyrophosphate (PRPP) , a key substrate for the first step of the pathway, is a critical determinant of the overall flux.[8] The levels of PRPP are, in turn, dependent on the activity of the pentose (B10789219) phosphate (B84403) pathway, which produces its precursor, ribose-5-phosphate. This connection ensures that purine synthesis is coordinated with the overall metabolic state of the cell.

Quantitative Data on CAIR Production and Regulation

For a deeper understanding and for the purpose of kinetic modeling and drug design, quantitative data on enzyme kinetics and metabolite concentrations are essential. The following tables summarize key quantitative parameters related to CAIR production.

Table 1: Kinetic Parameters of Enzymes Involved in CAIR Synthesis

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference(s)
N⁵-CAIR Mutase (PurE) Escherichia coliN⁵-CAIR14015.5[10][14]
AIR Carboxylase (PAICS) Gallus gallus (Chicken)HCO₃⁻~10032[11][15]
AIR Carboxylase (PurE-II) Treponema denticola--77[15]
PurK Escherichia coliAIR--
ATP--
Human AIR Carboxylase (PAICS) Homo sapiens---

Table 2: Inhibition Constants (K_i_) for Selected Inhibitors of Purine Biosynthesis

InhibitorTarget EnzymeOrganismK_i_Reference(s)
Methotrexate (B535133) (polyglutamated) Dihydrofolate Reductase (DHFR)Homo sapiens1.2 nM[3]
Methotrexate (polyglutamated) AICAR Transformylase (ATIC)Homo sapiensVaries with polyglutamate chain length[1]
4-Nitro-5-aminoimidazole ribonucleotide (NAIR) AIR CarboxylaseGallus gallus (Chicken)0.34 nM[2]
4-Nitro-5-aminoimidazole ribonucleotide (NAIR) N⁵-CAIR MutaseEscherichia coli0.5 µM[11]
ADP PRPP SynthetaseHomo sapiens-[16]
MRPP monophosphate PRPP SynthetaseHomo sapiens35 µM[17]

Note: The Ki of methotrexate is primarily for its main target, DHFR. Its inhibitory effects on other purine synthesis enzymes are also significant.

Table 3: Intracellular Concentrations of Purine Pathway Intermediates

MetaboliteCell TypeConditionConcentrationReference(s)
IMP HeLaPurine-rich medium~0.5 nmol/million cells[3]
IMP HeLaPurine-depleted medium~1.4 nmol/million cells[3]
ATP Mammalian cells (average)-3,152 ± 1,698 µM
GTP Mammalian cells (average)-468 ± 224 µM
PRPP Mammalian cells (average)-9.0 µM
AIR ---
CAIR ---

Note: Direct measurements of intracellular AIR and CAIR concentrations in human cells are scarce in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CAIR production and its regulation.

Assay for AIR Carboxylase Activity

This protocol is adapted for measuring the activity of the human AIR carboxylase domain of the PAICS enzyme from cell lysates. The assay indirectly measures the production of CAIR by coupling its subsequent conversion to a detectable product.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Reaction buffer (100 mM Tris-HCl pH 8.0)

  • 5'-Phosphoribosyl-5-aminoimidazole (AIR) substrate

  • Sodium bicarbonate (HCO₃⁻)

  • SAICAR synthetase (can be purified recombinantly)

  • L-Aspartate

  • ATP

  • Malate dehydrogenase

  • NADH

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Lysate Preparation:

    • Culture human cells to the desired confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Setup:

    • In a 96-well microplate, prepare the following reaction mixture (final volume of 200 µL):

      • 100 mM Tris-HCl pH 8.0

      • Variable concentrations of AIR (for K_m_ determination)

      • Saturating concentration of HCO₃⁻ (e.g., 50 mM)

      • Excess SAICAR synthetase

      • Saturating concentration of L-Aspartate (e.g., 1 mM)

      • Saturating concentration of ATP (e.g., 1 mM)

      • Malate dehydrogenase (excess)

      • NADH (e.g., 0.2 mM)

      • Cell lysate (containing AIR carboxylase)

  • Measurement:

    • Initiate the reaction by adding the cell lysate.

    • Immediately place the microplate in a plate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of SAICAR formation, which is dependent on the rate of CAIR production by AIR carboxylase.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate (AIR) concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

    • Specific activity can be calculated as units of enzyme activity per milligram of total protein in the lysate.

Quantification of CAIR and Related Metabolites by LC-MS/MS

This protocol outlines a general workflow for the targeted quantification of CAIR and other purine pathway intermediates in mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured mammalian cells

  • Ice-cold PBS

  • Quenching solution (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)

  • Extraction solvent (e.g., Acetonitrile:Methanol:Water, 40:40:20, with internal standards)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column suitable for polar metabolites (e.g., HILIC column)

  • Standards for CAIR, AIR, and other target metabolites

Procedure:

  • Sample Preparation:

    • Grow cells to the desired density in a culture dish.

    • Rapidly aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Immediately add the pre-chilled quenching solution to the cells to halt metabolic activity.

    • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet the cell debris.

  • Metabolite Extraction:

    • Resuspend the cell pellet in the cold extraction solvent containing known concentrations of stable isotope-labeled internal standards for the target analytes.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge at high speed at 4°C to pellet proteins and other cellular debris.

    • Collect the supernatant containing the extracted metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the metabolites using a gradient elution on the HILIC column.

    • Detect and quantify the target metabolites using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized beforehand.

  • Data Analysis:

    • Generate a standard curve for each analyte using known concentrations of the pure standards.

    • Quantify the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.

    • Normalize the metabolite concentrations to the cell number or total protein content of the original sample.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental steps is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

de_novo_purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis Pathway (Simplified) cluster_regulation Regulation R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA Phosphoribosylamine PRPP->PRA GPAT GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR PAICS (AIRc) SAICAR SAICAR CAIR->SAICAR PAICS (SAICARs) AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP AMP_reg AMP GPAT_target AMP_reg->GPAT_target IMP_to_AMP_target AMP_reg->IMP_to_AMP_target GMP_reg GMP GMP_reg->GPAT_target IMP_to_GMP_target GMP_reg->IMP_to_GMP_target

Simplified De Novo Purine Biosynthesis Pathway and its Feedback Regulation.

cair_synthesis_comparison cluster_human Human Pathway cluster_microbe Microbial Pathway AIR_human AIR PAICS PAICS (bifunctional enzyme) AIR Carboxylase domain AIR_human->PAICS CAIR_human CAIR PAICS->CAIR_human HCO3_human HCO₃⁻ HCO3_human->PAICS AIR_microbe AIR PurK PurK (N⁵-CAIR Synthetase) AIR_microbe->PurK N5_CAIR N⁵-CAIR PurE PurE (N⁵-CAIR Mutase) N5_CAIR->PurE CAIR_microbe CAIR PurK->N5_CAIR PurE->CAIR_microbe ATP_microbe ATP ATP_microbe->PurK HCO3_microbe HCO₃⁻ HCO3_microbe->PurK

Divergent Pathways of CAIR Synthesis in Humans and Microbes.

lc_ms_workflow start Cell Culture wash Wash with ice-cold PBS start->wash quench Quench metabolism (e.g., cold Methanol/Water) wash->quench extract Metabolite Extraction (with Internal Standards) quench->extract dry Dry Extract extract->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lc_ms LC-MS/MS Analysis (HILIC, MRM mode) reconstitute->lc_ms data_analysis Data Analysis (Quantification against Standard Curve) lc_ms->data_analysis end Metabolite Concentrations data_analysis->end

General Workflow for LC-MS/MS-based Quantification of Intracellular Metabolites.

Conclusion and Future Directions

The regulation of this compound production is a central aspect of cellular metabolism, with profound implications for cell growth, proliferation, and disease. The intricate network of feedback inhibition, transcriptional control, and post-translational modifications ensures that the synthesis of this key purine intermediate is tightly coupled to the physiological state of the cell. The stark differences in the CAIR synthesis pathway between humans and microbes offer a promising avenue for the development of novel antimicrobial therapies.

Despite significant progress, several areas warrant further investigation. The precise kinetic parameters of human AIR carboxylase and the specific post-translational modifications that regulate its activity remain to be fully elucidated. Furthermore, the development of highly specific and potent inhibitors of the human enzyme could provide valuable tools for cancer therapy. Continued research into the regulation of CAIR production will undoubtedly uncover new insights into the fundamental processes of life and open up new avenues for therapeutic intervention.

References

Carboxyaminoimidazole Ribotide: A Key Metabolic Intermediate in De Novo Purine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyaminoimidazole ribotide (CAIR) is a critical intermediate in the de novo biosynthesis of purine (B94841) nucleotides, a fundamental metabolic pathway essential for the synthesis of DNA, RNA, and various cofactors. This guide provides a comprehensive overview of CAIR, including its physicochemical properties, its central role in the purine biosynthesis pathway, and the enzymatic reactions governing its formation and conversion. Detailed experimental protocols for the study of CAIR and its associated enzymes, N5-Carboxyaminoimidazole ribonucleotide synthetase (PurK) and N5-Carboxyaminoimidazole ribonucleotide mutase (PurE), are presented. Furthermore, this document highlights the significant divergence in the CAIR biosynthetic pathway between prokaryotes and eukaryotes, underscoring the potential of PurK and PurE as attractive targets for the development of novel antimicrobial agents.

Introduction

De novo purine biosynthesis is a highly conserved metabolic pathway that assembles the purine ring from basic precursors. This compound (CAIR), specifically 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is a key intermediate in this pathway.[1][2] Its formation represents a crucial carboxylation step. The pathway to CAIR synthesis exhibits a remarkable evolutionary divergence between prokaryotes (and lower eukaryotes) and higher eukaryotes, presenting a unique opportunity for targeted drug design.[3][4] In bacteria, fungi, and plants, the formation of CAIR is a two-step process catalyzed by PurK and PurE, whereas in vertebrates, it is a single-step reaction.[1][4] This guide will delve into the technical details of CAIR's biochemistry, providing researchers with the necessary information to investigate this pivotal molecule and its associated enzymes.

Physicochemical and Spectroscopic Properties of CAIR

CAIR is a ribonucleotide with the molecular formula C₉H₁₄N₃O₉P and a molecular weight of 339.20 g/mol .[1][5] Its structure consists of a carboxylated aminoimidazole ring linked to a ribose-5-phosphate (B1218738) moiety.

Table 1: Physicochemical Properties of this compound (CAIR)

PropertyValueReference
Molecular FormulaC₉H₁₄N₃O₉P[1][5]
Molecular Weight339.20 g/mol [1][5]
CAS Number6001-14-5[1]
AppearanceSolid[6]
Solubility (Water)250 mg/mL (737.03 mM)[1]
UV λmax260 nm[1]
Molar Extinction Coefficient (ε₂₆₀)10,500 M⁻¹cm⁻¹ at pH 8.0[6]
Predicted Flash Point477.5 ± 37.1 °C[1]
Polar Surface Area207.40 Ų[1]

Spectroscopic Characterization:

  • UV-Visible Spectroscopy: CAIR exhibits a characteristic maximum absorbance at 260 nm, which is routinely used for its quantification.[1]

  • Mass Spectrometry: Analysis of CAIR reveals a molecular ion peak at a mass-to-charge ratio of 339.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of CAIR.[1]

The Role of CAIR in De Novo Purine Biosynthesis

CAIR is the product of the sixth step in the eleven-step de novo purine biosynthesis pathway in organisms that utilize the two-step carboxylation mechanism. This pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

The Divergent Pathway of CAIR Synthesis

A key feature of CAIR biosynthesis is the difference between prokaryotic/lower eukaryotic and higher eukaryotic systems.

  • Prokaryotic and Lower Eukaryotic Pathway (Two-Step): In bacteria, fungi, and plants, 5-aminoimidazole ribonucleotide (AIR) is first carboxylated to N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) by the enzyme N5-carboxyaminoimidazole ribonucleotide synthetase (PurK) in an ATP-dependent reaction. Subsequently, N5-carboxyaminoimidazole ribonucleotide mutase (PurE) catalyzes the intramolecular transfer of the carboxyl group from the exocyclic nitrogen to the C4 position of the imidazole (B134444) ring to form CAIR.[4][7]

  • Higher Eukaryotic Pathway (One-Step): In vertebrates, AIR is directly carboxylated at the C4 position to form CAIR by the enzyme AIR carboxylase (a class II PurE) . This reaction does not involve the N5-CAIR intermediate or the PurK enzyme.[1]

This metabolic divergence makes the prokaryotic enzymes PurK and PurE compelling targets for the development of selective antimicrobial agents.[3][4]

Enzymology of CAIR Metabolism

The enzymes responsible for the synthesis and conversion of CAIR in the two-step pathway have been the subject of extensive research.

N5-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK)

PurK (EC 6.3.4.18) catalyzes the ATP-dependent carboxylation of AIR to form the unstable intermediate N5-CAIR.[8][9] The reaction is as follows:

ATP + AIR + HCO₃⁻ → ADP + Pi + N5-CAIR

Table 2: Kinetic Parameters for N5-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK)

OrganismSubstrateKₘVₘₐₓkcatkcat/KₘReference
Staphylococcus aureusBicarbonate (HCO₃⁻)~18.8 mMN/AN/AN/A[4]
Escherichia coli (Y152F mutant)AIR3-fold change vs WTN/AN/A10-fold lower vs WT[10]
Escherichia coli (Y152A mutant)AIR18-fold change vs WTN/AN/A660-fold lower vs WT[10]

Note: N/A indicates data not available in the searched sources.

N5-Carboxyaminoimidazole Ribonucleotide Mutase (PurE)

PurE (EC 5.4.99.18) is an unusual mutase that catalyzes the reversible conversion of N5-CAIR to CAIR.[11][12] The reaction involves the direct transfer of the carboxylate group.[7]

N5-CAIR ⇌ CAIR

Table 3: Kinetic Parameters for N5-Carboxyaminoimidazole Ribonucleotide Mutase (PurE)

OrganismSubstrateKₘVₘₐₓkcatkcat/KₘReference
Escherichia coliN5-CAIR140 µMN/AN/AN/A[12]

Note: N/A indicates data not available in the searched sources.

Signaling Pathways and Logical Relationships

The de novo purine biosynthesis pathway is tightly regulated to meet the cell's demand for purine nucleotides.

Purine_Biosynthesis_Pathway cluster_prokaryote Prokaryotic/Lower Eukaryotic Pathway cluster_eukaryote Higher Eukaryotic Pathway PRPP PRPP AIR AIR PRPP->AIR Multiple Steps N5_CAIR N5-CAIR (Prokaryotes) AIR->N5_CAIR PurK (ATP, HCO₃⁻) CAIR CAIR N5_CAIR->CAIR PurE IMP IMP CAIR->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP AIR_euk AIR CAIR_euk CAIR AIR_euk->CAIR_euk AIR Carboxylase (CO₂)

Caption: Divergent pathways of CAIR synthesis in prokaryotes and eukaryotes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CAIR and its associated enzymes.

Synthesis and Purification of CAIR

CAIR can be synthesized chemically.[6]

Protocol:

  • Follow established chemical synthesis routes for imidazole ribonucleotides.

  • Purify the crude product using anion-exchange chromatography followed by desalting.

  • Lyophilize the purified fractions to obtain solid CAIR.

  • Store the solid CAIR at -80°C.

  • For use, dissolve solid CAIR in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Determine the concentration spectrophotometrically by measuring the absorbance at 260 nm using a molar extinction coefficient of 10,500 M⁻¹cm⁻¹.[6]

Enzymatic Assay for N5-CAIR Synthetase (PurK)

A coupled enzyme assay can be used to monitor PurK activity by measuring the formation of SAICAR.[13]

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM PEP, 0.5 mM ATP, 10 mM L-aspartate.

  • Enzymes: Pyruvate kinase (1.2 U), PurC (SAICAR synthetase, 2 U), and varying concentrations of PurK.

  • Substrate: 37 µM AIR.

Procedure:

  • Prepare the assay buffer containing all components except AIR.

  • Pre-incubate the mixture at 23°C for 2 minutes.

  • Initiate the reaction by adding AIR.

  • Monitor the formation of SAICAR by measuring the increase in absorbance at 282 nm (ε₂₈₂ = 8,607 M⁻¹cm⁻¹).

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

PurK_Assay_Workflow AIR AIR N5_CAIR N5-CAIR AIR->N5_CAIR PurK (ATP, HCO₃⁻) CAIR CAIR N5_CAIR->CAIR PurE SAICAR SAICAR CAIR->SAICAR PurC (Aspartate, ATP) Absorbance Monitor A₂₈₂ SAICAR->Absorbance

Caption: Workflow for the coupled enzymatic assay of PurK.

Fluorescence-Based Assay for N5-CAIR Mutase (PurE)

This assay measures the reverse reaction of PurE (CAIR to N5-CAIR, which then spontaneously decomposes to AIR) by detecting the formation of AIR using a fluorescent probe.[3][6][14]

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

  • Substrate: 62 µM CAIR.

  • Enzyme: Varying concentrations of PurE (e.g., 0-102 ng).

  • Quenching Solution: 300 µM ZnCl₂.

  • Detection Reagent: 20 µM Fluorescently-tagged isatin (B1672199) (I-F).

Procedure:

  • Incubate varying concentrations of PurE with a fixed concentration of CAIR at a set temperature (e.g., 25°C) for a defined time (e.g., 5 minutes).

  • Stop the enzymatic reaction by adding the quenching solution.

  • Add the fluorescently-tagged isatin to the reaction mixture.

  • Monitor the increase in fluorescence over time (e.g., 60 minutes) as the isatin reacts with the enzymatically produced AIR.

  • The rate of fluorescence increase is proportional to the amount of AIR formed and thus to the PurE activity.

PurE_Assay_Workflow start Incubate PurE + CAIR quench Quench with ZnCl₂ start->quench 5 min detect Add Fluorescent Isatin quench->detect measure Measure Fluorescence detect->measure Monitor for 60 min

Caption: Workflow for the fluorescence-based assay of PurE.

Quantification of CAIR in Biological Samples by HPLC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of CAIR in complex biological matrices.[1]

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable extraction buffer (e.g., methanol/water).

  • Centrifuge to pellet proteins and cellular debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant and reconstitute in a mobile phase-compatible solvent.

HPLC-MS/MS Analysis:

  • Chromatography: Separate the metabolites using a suitable HPLC column (e.g., C18) with a gradient elution profile.

  • Mass Spectrometry: Detect and quantify CAIR using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Parent Ion: m/z of CAIR.

    • Daughter Ion(s): Specific fragment ions of CAIR.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Structural Analysis by X-ray Crystallography

Determining the three-dimensional structure of PurK and PurE provides invaluable insights into their catalytic mechanisms and aids in structure-based drug design.

General Protocol:

  • Protein Expression and Purification: Overexpress and purify high-quality, homogenous PurK or PurE protein.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it to obtain a high-resolution structure.

Conclusion

This compound stands as a cornerstone intermediate in the universal pathway of de novo purine biosynthesis. The distinct enzymatic strategies employed for its synthesis in prokaryotes and eukaryotes offer a promising avenue for the development of novel and selective antimicrobial therapeutics. The technical guide presented here provides a comprehensive resource for researchers aiming to explore the multifaceted biology of CAIR and its associated enzymes. The detailed protocols and structured data serve as a foundation for further investigation into the regulation of purine metabolism, the catalytic mechanisms of PurK and PurE, and the design of potent and specific inhibitors. Continued research in this area will undoubtedly deepen our understanding of this fundamental metabolic pathway and may lead to the development of next-generation antibiotics.

References

Evolutionary Divergence in CAIR Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The biosynthesis of carboxyaminoimidazole ribonucleotide (CAIR), a key intermediate in the de novo purine (B94841) synthesis pathway, represents a significant point of evolutionary divergence between prokaryotes and eukaryotes. This technical guide provides an in-depth exploration of the distinct enzymatic strategies for CAIR synthesis, offering a valuable resource for researchers in molecular biology, enzymology, and drug development. The guide details the two-step pathway prevalent in bacteria, archaea, plants, and yeast, which involves the sequential action of N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE). In contrast, it describes the single-step reaction catalyzed by the bifunctional enzyme phosphoribosylaminoimidazole carboxylase, succinocarboxamide synthetase (PAICS) in animals. By presenting a comprehensive overview of the kinetic parameters, detailed experimental protocols, and visual representations of the involved pathways, this guide aims to facilitate further research into these essential metabolic routes and accelerate the discovery of novel antimicrobial agents targeting the microbial-specific enzymes.

Introduction: The Bifurcation of a Universal Pathway

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for all life, providing the building blocks for DNA and RNA, as well as universal energy currency and signaling molecules. While the overall pathway is remarkably conserved, the synthesis of carboxyaminoimidazole ribonucleotide (CAIR) from aminoimidazole ribonucleotide (AIR) exhibits a striking evolutionary divergence. This bifurcation presents a unique opportunity for the development of selective antimicrobial therapeutics.

In most prokaryotes, as well as in plants and fungi, CAIR synthesis is a two-step process requiring two distinct enzymes and the input of ATP.[1][2] Conversely, in animals, a single bifunctional enzyme catalyzes the direct carboxylation of AIR to CAIR without the need for ATP hydrolysis at this step.[3][4] This fundamental difference in the enzymatic machinery for a critical metabolic step underscores a significant evolutionary split and provides a clear rationale for targeting the microbial pathway for antibiotic development.

This guide will provide a detailed technical overview of these two divergent pathways, focusing on the enzymes involved, their kinetic properties, and the experimental methodologies used to study them.

The Two-Step CAIR Synthesis Pathway in Prokaryotes

The predominant pathway for CAIR synthesis in bacteria, archaea, plants, and yeast involves two separate enzymatic reactions that convert AIR into CAIR via an unstable intermediate, N5-carboxyaminoimidazole ribonucleotide (N5-CAIR).[1][2]

Step 1: N5-CAIR Synthesis by PurK (N5-CAIR Synthetase)

The first committed step is the ATP-dependent carboxylation of AIR at its N5 position to form N5-CAIR, a reaction catalyzed by N5-CAIR synthetase, the product of the purK gene.[5][6] This reaction consumes one molecule of ATP.[7]

Reaction: AIR + HCO₃⁻ + ATP → N5-CAIR + ADP + Pi

Step 2: Isomerization to CAIR by PurE (N5-CAIR Mutase)

The unstable N5-CAIR intermediate is then converted to the final product, CAIR, through an intramolecular transfer of the carboxyl group from the N5 to the C4 position of the imidazole (B134444) ring. This unusual mutase reaction is catalyzed by N5-CAIR mutase, the product of the purE gene (Class I PurE).[8][9]

Reaction: N5-CAIR → CAIR

Below is a diagram illustrating the two-step prokaryotic pathway.

prokaryotic_cair_synthesis cluster_prokaryotic Prokaryotic Two-Step Pathway AIR AIR N5_CAIR N5-CAIR AIR->N5_CAIR  PurK (N5-CAIR Synthetase) + HCO₃⁻ + ATP → ADP + Pi CAIR CAIR N5_CAIR->CAIR  PurE (N5-CAIR Mutase)

Figure 1: Prokaryotic two-step CAIR synthesis pathway.

The One-Step CAIR Synthesis Pathway in Eukaryotes (Animals)

In contrast to the prokaryotic pathway, animals utilize a more direct, single-step mechanism for CAIR synthesis. This reaction is catalyzed by the bifunctional enzyme phosphoribosylaminoimidazole carboxylase, succinocarboxamide synthetase (PAICS).[3][4]

Direct Carboxylation by the PAICS Enzyme (AIR Carboxylase Activity)

The PAICS enzyme possesses an aminoimidazole ribonucleotide carboxylase (AIR carboxylase) domain, which corresponds to a Class II PurE enzyme. This domain directly carboxylates AIR at the C4 position using CO₂ as the substrate to produce CAIR.[2][10] This reaction does not require ATP.[11]

Reaction: AIR + CO₂ → CAIR

The subsequent step in the purine biosynthesis pathway, the conversion of CAIR to succinylaminoimidazole-4-carboxamide ribonucleotide (SAICAR), is catalyzed by the other domain of the same PAICS polypeptide.[12]

The following diagram depicts the eukaryotic one-step pathway.

eukaryotic_cair_synthesis cluster_eukaryotic Eukaryotic One-Step Pathway AIR_euk AIR CAIR_euk CAIR AIR_euk->CAIR_euk  PAICS (AIR Carboxylase domain) + CO₂

Figure 2: Eukaryotic one-step CAIR synthesis pathway.

Quantitative Data: A Comparative Look at Enzyme Kinetics

The kinetic parameters of the enzymes involved in CAIR synthesis highlight the functional differences between the prokaryotic and eukaryotic pathways. The following tables summarize key kinetic data from the literature for PurK, PurE, and AIR carboxylase.

Table 1: Kinetic Parameters of N5-CAIR Synthetase (PurK)
OrganismSubstrateKmkcatkcat/KmReference(s)
Staphylococcus aureusAIR13.9 µM--[5]
ATP43.2 µM--[5]
HCO₃⁻18.8 mM--[5]
Escherichia coliAIR26 µM--[5]
ATP90 µM--[5]
HCO₃⁻110 mM--[7]
Table 2: Kinetic Parameters of N5-CAIR Mutase (PurE)
OrganismSubstrateKmkcatkcat/Km (s⁻¹µM⁻¹)Reference(s)
Legionella pneumophilaCAIR (reverse)--0.55[13][14]
Burkholderia cenocepaciaCAIR (reverse)--0.12[13][14]
Escherichia coliCAIR (reverse)23 µM16 s⁻¹~0.7[13][14]
Table 3: Kinetic Parameters of AIR Carboxylase (PAICS)
OrganismSubstrateKmReference(s)
Gallus gallusHCO₃⁻~10-fold lower than E. coli PurE[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymes of the CAIR synthesis pathways.

Recombinant Expression and Purification of PurK and PurE

A general strategy for obtaining soluble recombinant PurK and PurE proteins from E. coli is outlined below. This protocol can be adapted for specific constructs and expression systems.[15][16]

Workflow Diagram:

protein_purification_workflow start Transformation of expression plasmid into E. coli expression strain culture Inoculate starter culture and grow overnight start->culture induction Inoculate large-scale culture and grow to mid-log phase (OD₆₀₀ ~0.6-0.8) culture->induction expression Induce protein expression (e.g., with IPTG) and grow for several hours at a reduced temperature induction->expression harvest Harvest cells by centrifugation expression->harvest lysis Resuspend cell pellet and lyse cells (e.g., by sonication or French press) harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification chromatography1 Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) clarification->chromatography1 chromatography2 Size-Exclusion Chromatography (for further purification and buffer exchange) chromatography1->chromatography2 analysis Analyze purity by SDS-PAGE and determine concentration chromatography2->analysis storage Store purified protein at -80°C analysis->storage

Figure 3: General workflow for recombinant protein expression and purification.

Methodology:

  • Transformation: Transform the expression plasmid containing the gene of interest (purK or purE) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a small starter culture and grow overnight. Use this to inoculate a larger volume of culture medium and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG). Reduce the temperature (e.g., to 18-25°C) and continue to grow for several hours to overnight to enhance soluble protein expression.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using methods such as sonication or a French press.

  • Purification: Clarify the lysate by ultracentrifugation. The soluble protein can then be purified using a combination of chromatographic techniques, typically starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification and buffer exchange.

  • Analysis and Storage: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a method such as the Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein and store at -80°C.

Enzyme Assays

The activity of PurK can be monitored using a continuous spectrophotometric coupled-enzyme assay that measures the rate of ATP consumption.[3]

Principle: The production of ADP by PurK is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reaction Scheme:

  • AIR + HCO₃⁻ + ATP --(PurK)--> N5-CAIR + ADP + Pi

  • ADP + Phosphoenolpyruvate (PEP) --(PK)--> ATP + Pyruvate

  • Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM HEPES buffer, pH 7.8

    • 1 mM ATP

    • 2 mM PEP

    • 0.2 mM NADH

    • 5 units of pyruvate kinase

    • 7 units of lactate dehydrogenase

    • 1 mM NaHCO₃

    • Varying concentrations of AIR (e.g., 2.5 µM to 3.0 mM)

  • Initiate the reaction by adding a known amount of purified PurK enzyme.

  • Monitor the decrease in absorbance at 340 nm at 37°C.

  • Calculate the initial velocity from the linear portion of the curve.

Due to the instability of the substrate N5-CAIR, the activity of PurE is often assayed in the reverse (decarboxylation) direction.[13][14]

Principle: The decarboxylation of CAIR to AIR is monitored by the decrease in absorbance at 250 nm.

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris buffer, pH 8.0

    • Varying concentrations of CAIR (e.g., 5-200 µM)

  • Initiate the reaction by adding a known amount of purified PurE enzyme (e.g., 10-50 nM).

  • Monitor the decrease in absorbance at 250 nm at 37°C. The change in molar extinction coefficient (Δε₂₅₀) at pH 8.0 is 7,710 M⁻¹cm⁻¹.[8]

  • Calculate the initial velocity from the linear portion of the curve.

A fluorescence-based assay has also been developed for N5-CAIR mutase.[17]

The activity of the AIR carboxylase domain of PAICS can be assayed by monitoring the formation of CAIR from AIR and bicarbonate.

Protocol:

A direct assay for AIR carboxylase activity can be challenging due to the subsequent reaction catalyzed by the SAICAR synthetase domain. However, the activity can be measured by developing selective assays or by using specific inhibitors to block the second reaction.[11] An alternative is to monitor the incorporation of ¹³C-labeled bicarbonate into CAIR and SAICAR over time using mass spectrometry.[12]

Site-Directed Mutagenesis

Site-directed mutagenesis is a crucial technique to investigate the role of specific amino acid residues in enzyme catalysis and substrate binding.[3][18]

Workflow Diagram:

sdm_workflow start Design mutagenic primers pcr Perform PCR using a high-fidelity DNA polymerase and the template plasmid start->pcr digestion Digest the parental, methylated template DNA with DpnI pcr->digestion transformation Transform the mutated plasmid into competent E. coli digestion->transformation sequencing Isolate plasmid DNA from transformants and verify the mutation by DNA sequencing transformation->sequencing expression Express and purify the mutant protein sequencing->expression

Figure 4: Workflow for site-directed mutagenesis.

Methodology:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

  • PCR: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the template plasmid DNA, and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated DNA template with the restriction enzyme DpnI, which specifically cleaves methylated DNA.

  • Transformation: Transform the resulting mutated plasmid into a suitable E. coli strain.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Characterization: Once the mutation is confirmed, the mutant protein can be expressed, purified, and characterized using the assays described above to determine the effect of the mutation on its catalytic activity.

Conclusion and Future Directions

The evolutionary divergence in CAIR synthesis pathways offers a compelling example of how essential metabolic routes can adapt and evolve different enzymatic solutions to the same chemical transformation. The two-step, ATP-dependent pathway in microbes stands in stark contrast to the single-step, ATP-independent reaction in animals. This fundamental difference makes the prokaryotic enzymes, PurK and PurE, highly attractive targets for the development of novel antibiotics with a high degree of selectivity.

The data and protocols presented in this guide provide a solid foundation for researchers to further investigate these fascinating enzymes. Future research in this area could focus on:

  • Structural and Mechanistic Studies: Elucidating the high-resolution structures of PurK and PurE from a wider range of pathogenic organisms will be crucial for structure-based drug design.

  • Inhibitor Discovery: High-throughput screening of compound libraries against PurK and PurE, coupled with rational drug design, holds the promise of identifying potent and selective inhibitors.[9][19]

  • Understanding Pathway Regulation: Investigating the regulatory mechanisms that control the expression and activity of the purK and purE genes in different organisms could reveal new therapeutic targets.

  • Exploring the Evolutionary Trajectory: Further comparative genomic and phylogenetic analyses will shed more light on the evolutionary origins and distribution of these two distinct CAIR synthesis pathways.

By continuing to explore the intricacies of these divergent pathways, the scientific community can pave the way for the development of a new generation of antimicrobial agents that are urgently needed to combat the growing threat of antibiotic resistance.

References

Methodological & Application

Analytical Methods for the Detection of Carboxyaminoimidazole Ribotide (CAIR)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyaminoimidazole ribotide (CAIR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the synthesis of purine nucleotides. As this pathway is essential for cell growth and proliferation, its intermediates, including CAIR, are of significant interest to researchers in various fields, including cancer biology, infectious diseases, and metabolic disorders. The accurate and sensitive detection of CAIR is crucial for studying the kinetics of the purine biosynthesis pathway, for screening potential inhibitors of the enzymes involved, and for understanding the metabolic flux in normal and diseased states.

These application notes provide detailed protocols for the detection and quantification of CAIR using various analytical techniques, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and indirect enzymatic assays (fluorescence-based and colorimetric).

Part 1: Sample Preparation for Nucleotide Analysis from Mammalian Cells

Effective sample preparation is paramount for the accurate analysis of intracellular nucleotides like CAIR. The following protocol outlines a robust method for the extraction of nucleotides from mammalian cells, suitable for subsequent analysis by HPLC-MS/MS.

Protocol: Nucleotide Extraction from Mammalian Cells

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, chilled to -80°C

  • Water, HPLC grade, chilled to 4°C

  • Chloroform, HPLC grade, chilled to -20°C

  • Cell scraper

  • Centrifuge tubes

  • Refrigerated centrifuge

  • SpeedVac or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Add a minimal volume of ice-cold PBS and scrape the cells.

    • For suspension cells, centrifuge the cell culture at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a pre-chilled extraction solvent mixture of methanol:water (80:20, v/v) at a ratio of 1 mL per 1-10 million cells.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the samples on dry ice for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Phase Separation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the polar metabolites, including CAIR.

  • Sample Concentration:

    • Dry the supernatant using a SpeedVac or under a gentle stream of nitrogen.

    • Store the dried metabolite extract at -80°C until analysis.

  • Reconstitution:

    • Prior to analysis, reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase used for the HPLC separation.

    • Vortex briefly and centrifuge at high speed to pellet any insoluble debris.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Part 2: HPLC-MS/MS Method for CAIR Detection

Proposed HPLC-MS/MS Protocol

Instrumentation:

  • HPLC system capable of binary gradient elution

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point. For increased retention of the polar CAIR molecule, a hydrophilic interaction liquid chromatography (HILIC) column could also be employed.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-98% B

    • 12-15 min: 98% B

    • 15-15.1 min: 98-2% B

    • 15.1-20 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for CAIR:

Based on the fragmentation of similar imidazole (B134444) ribosides, the following MRM transitions are proposed for CAIR (exact masses will need to be confirmed with a pure standard):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CAIR338.1134.0 (imidazole-4-carboxylate)15
CAIR338.197.0 (phosphate)25

Data Presentation:

ParameterValue
Linear Range To be determined empirically (e.g., 1 - 1000 ng/mL)
Limit of Detection (LOD) To be determined empirically
Limit of Quantification (LOQ) To be determined empirically
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Part 3: Indirect Enzymatic Assays for CAIR Detection

Enzymatic assays can provide a functional measure of CAIR or the activity of enzymes that utilize it as a substrate. These methods are often used for high-throughput screening of enzyme inhibitors.

Fluorescence-Based Assay (Indirect Detection)

This assay is based on the enzymatic conversion of N5-Carboxyaminoimidazole ribotide (N5-CAIR) to CAIR by the enzyme N5-CAIR mutase. The subsequent detection relies on a fluorescent reaction with a related compound, aminoimidazole ribotide (AIR). While this method does not directly measure CAIR, it can be used to study the activity of enzymes that produce or consume CAIR.

Principle: N5-CAIR mutase converts N5-CAIR to CAIR. In a coupled reaction, the disappearance of a precursor or the appearance of a subsequent product can be monitored. For inhibitor screening of N5-CAIR mutase, a decrease in the formation of a detectable product would be observed.

Experimental Workflow:

Caption: Workflow of an enzymatic assay for N5-CAIR mutase.

Colorimetric Assay (Indirect Detection)

A colorimetric assay has been described for 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) transformylase, an enzyme that acts on a structurally similar molecule.[1] This type of assay could potentially be adapted to measure the activity of enzymes that metabolize CAIR. The principle involves monitoring the change in absorbance of a chromogenic substrate that is coupled to the enzymatic reaction.

Principle: An enzyme that utilizes CAIR as a substrate is coupled to a second reaction that produces a colored product. The rate of color formation is proportional to the activity of the first enzyme and thus to the consumption of CAIR.

Part 4: Signaling Pathway

CAIR is an intermediate in the de novo purine biosynthesis pathway, which is a highly conserved metabolic route leading to the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

de_novo_purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis cluster_products Purine Nucleotides PRPP PRPP PRA PRA PRPP->PRA Gln GAR GAR PRA->GAR Gly, ATP FGAR FGAR GAR->FGAR Formyl-THF FGAM FGAM FGAR->FGAM Gln, ATP AIR AIR FGAM->AIR ATP CAIR CAIR AIR->CAIR CO2, ATP (in E. coli) SAICAR SAICAR CAIR->SAICAR Asp, ATP AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR Formyl-THF IMP IMP FAICAR->IMP AMP AMP IMP->AMP GTP, Asp GMP GMP IMP->GMP ATP, Gln

Caption: The de novo purine biosynthesis pathway highlighting CAIR.

Conclusion

The analytical methods described provide a comprehensive toolkit for researchers studying this compound. The choice of method will depend on the specific research question, the required sensitivity and throughput, and the available instrumentation. The detailed protocols for sample preparation and the proposed HPLC-MS/MS method offer a robust starting point for the quantitative analysis of CAIR in biological samples. The enzymatic assays, while indirect, are valuable for high-throughput screening applications. Together, these methods will facilitate a deeper understanding of the role of CAIR in cellular metabolism and disease.

References

Application Notes and Protocols for a Fluorescence-Based Assay for N5-CAIR Mutase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) mutase, also known as PurE, is a key enzyme in the de novo purine (B94841) biosynthesis pathway in most microbes, including bacteria and fungi.[1][2] This pathway is responsible for the synthesis of essential purine nucleotides, which are fundamental building blocks for DNA and RNA, and are involved in various cellular metabolic processes.[3][4] In most microorganisms, the conversion of 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) is a two-step process involving N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE).[3][5] In contrast, humans utilize a single enzyme, AIR carboxylase, for this conversion, making the microbial enzymes attractive targets for the development of novel antimicrobial agents.[1][3]

The development of robust and efficient assays for N5-CAIR mutase is crucial for high-throughput screening (HTS) of potential inhibitors and for detailed kinetic studies. Traditional spectrophotometric assays can be limited by interference from compounds that absorb in the UV range.[1] Fluorescence-based assays offer several advantages, including higher sensitivity, a wider dynamic range, and reduced interference from colored compounds, making them highly suitable for drug discovery platforms.

This document provides detailed protocols for a fluorescence-based assay for N5-CAIR mutase and discusses alternative assay designs. The primary protocol is based on the detection of 5-aminoimidazole ribonucleotide (AIR), the product of the reverse reaction, using a fluorescently-tagged isatin (B1672199) conjugate.[1]

Signaling Pathway and Experimental Workflow

The microbial de novo purine biosynthesis pathway diverges from the human pathway in the conversion of AIR to CAIR. This divergence provides a therapeutic window for targeting the microbial enzymes N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE).

purine_biosynthesis cluster_microbial Microbial Pathway cluster_human Human Pathway PRPP Phosphoribosyl Pyrophosphate (PRPP) AIR 5-Aminoimidazole Ribonucleotide (AIR) PRPP->AIR Multiple Steps IMP Inosine Monophosphate (IMP) PurK N5-CAIR Synthetase (PurK) AIR->PurK + ATP + HCO3- AIR_Carboxylase AIR Carboxylase AIR->AIR_Carboxylase + CO2 N5_CAIR N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) PurE N5-CAIR Mutase (PurE) N5_CAIR->PurE CAIR 4-Carboxy-5-aminoimidazole Ribonucleotide (CAIR) CAIR->IMP Multiple Steps PurK->N5_CAIR PurE->CAIR AIR_Carboxylase->CAIR

Figure 1: Microbial vs. Human Purine Biosynthesis

The fluorescence-based assay described here utilizes the reverse reaction of N5-CAIR mutase, where CAIR is converted back to the unstable N5-CAIR, which then non-enzymatically decarboxylates to AIR.[1] The produced AIR reacts with a specially designed isatin-fluorescein conjugate, leading to a significant increase in fluorescence intensity.

assay_workflow cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection cluster_measurement Measurement CAIR CAIR (Substrate) N5_CAIR_mutase N5-CAIR Mutase (PurE) CAIR->N5_CAIR_mutase N5_CAIR N5-CAIR (Unstable Intermediate) N5_CAIR_mutase->N5_CAIR AIR AIR (Product) N5_CAIR->AIR Non-enzymatic decarboxylation Isatin_Fluorescein Isatin-Fluorescein (Low Fluorescence) AIR->Isatin_Fluorescein Reaction Fluorescent_Product Fluorescent Adduct (High Fluorescence) Isatin_Fluorescein->Fluorescent_Product Fluorescence_Reader Measure Fluorescence (Ex/Em appropriate for fluorescein) Fluorescent_Product->Fluorescence_Reader

Figure 2: Isatin-Based Fluorescence Assay Workflow

Experimental Protocols

Protocol 1: Isatin-Based Fluorescence Assay for N5-CAIR Mutase Activity

This protocol is adapted from a published method and relies on the reverse reaction of N5-CAIR mutase.[1]

Materials and Reagents:

  • N5-CAIR Mutase (PurE), purified

  • 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR)

  • Isatin-Fluorescein (I-F) conjugate

  • Tris buffer (25 mM, pH 8.0)

  • Zinc Chloride (ZnCl₂)

  • 96-well white, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CAIR in the Tris buffer. Determine the precise concentration spectrophotometrically.

    • Prepare a stock solution of the I-F conjugate in a suitable organic solvent (e.g., DMSO) and then dilute it in the Tris buffer to the final working concentration.

    • Prepare a stock solution of ZnCl₂ in water.

    • Prepare serial dilutions of N5-CAIR mutase in Tris buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of the CAIR solution to achieve a final concentration of 34 µM.

    • To initiate the enzymatic reaction, add 50 µL of the N5-CAIR mutase dilution. The final reaction volume is 100 µL. Include wells with buffer only as a negative control.

    • Incubate the plate at room temperature for 10 minutes.

    • Stop the reaction by adding 10 µL of 300 µM ZnCl₂.

    • Add 10 µL of 30 µM I-F conjugate to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the reaction between AIR and the I-F conjugate to proceed.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., Ex: 485 nm, Em: 525 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity against the concentration of N5-CAIR mutase to determine the linear range of the assay.

    • For inhibitor screening, perform the assay with a fixed concentration of enzyme and varying concentrations of the inhibitor. Calculate the IC₅₀ values from the resulting dose-response curves.

Protocol 2: Enzymatic Synthesis of N5-CAIR (Substrate for Forward Reaction)

The substrate for the forward reaction, N5-CAIR, is unstable and typically needs to be synthesized enzymatically just before use.[1]

Materials and Reagents:

  • N5-CAIR Synthetase (PurK), purified

  • 5-Aminoimidazole ribonucleotide (AIR)

  • ATP (Adenosine triphosphate)

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Chloride (MgCl₂)

  • HEPES buffer (50 mM, pH 7.5)

Procedure:

  • In a reaction vessel, combine AIR, ATP, NaHCO₃, and MgCl₂ in HEPES buffer.

  • Initiate the reaction by adding a catalytic amount of N5-CAIR synthetase (PurK).

  • The reaction progress can be monitored by coupling the production of ADP to a pyruvate (B1213749) kinase/lactate dehydrogenase system and observing the decrease in NADH absorbance at 340 nm.

  • Once the reaction is complete, the N5-CAIR solution should be used immediately for subsequent assays with N5-CAIR mutase. Due to its instability, purification of N5-CAIR is generally not feasible.[1]

Alternative Assay Designs (Conceptual)

While the isatin-based assay is a robust method, alternative fluorescence-based approaches could be developed.

Förster Resonance Energy Transfer (FRET)-Based Assay

A FRET-based assay could be designed by labeling the substrate, N5-CAIR, with a FRET donor and acceptor pair. The enzymatic conversion to CAIR would lead to a conformational change or separation of the fluorophores, resulting in a change in the FRET signal.

Conceptual Design:

  • Synthesize a derivative of AIR where a FRET donor (e.g., a coumarin (B35378) derivative) is attached to the ribose moiety and a FRET acceptor/quencher (e.g., DABCYL) is attached to the imidazole (B134444) ring via a flexible linker.

  • This labeled AIR would then be enzymatically converted to labeled N5-CAIR using PurK. In this state, the donor and acceptor are in close proximity, resulting in efficient FRET (low donor fluorescence, high acceptor fluorescence or quenching).

  • Upon addition of N5-CAIR mutase, the carboxyl group is transferred from the N5 to the C4 position, forming CAIR. This intramolecular rearrangement could alter the distance or orientation between the donor and acceptor, leading to a decrease in FRET efficiency (increase in donor fluorescence, decrease in acceptor fluorescence).

Figure 3: Conceptual FRET-Based Assay for N5-CAIR Mutase
Fluorescence Polarization (FP)-Based Assay

An FP-based assay could be developed by using a fluorescently labeled substrate or a competitive inhibitor. The binding of the small fluorescent molecule to the larger enzyme would result in a change in the polarization of the emitted light.

Conceptual Design:

  • Synthesize a fluorescently labeled analog of CAIR or a known inhibitor of N5-CAIR mutase. This fluorescent probe should be small and exhibit low fluorescence polarization in solution.

  • Upon binding to the much larger N5-CAIR mutase enzyme, the rotation of the fluorescent probe will be significantly slowed, leading to an increase in fluorescence polarization.

  • In a competitive assay format, unlabeled CAIR or potential inhibitors would compete with the fluorescent probe for binding to the enzyme. This competition would result in the displacement of the fluorescent probe from the enzyme, leading to a decrease in fluorescence polarization. This format is particularly useful for inhibitor screening.

fp_assay cluster_bound Bound State cluster_unbound Unbound State cluster_competition Competition Enzyme N5-CAIR Mutase Probe_Bound Fluorescent Probe Enzyme->Probe_Bound High_FP High Polarization Probe_Bound->High_FP Probe_Unbound Fluorescent Probe Low_FP Low Polarization Probe_Unbound->Low_FP Enzyme_Comp N5-CAIR Mutase Inhibitor Inhibitor Enzyme_Comp->Inhibitor Probe_Comp Fluorescent Probe

Figure 4: Conceptual Fluorescence Polarization Competition Assay

Data Presentation

The following table presents hypothetical data for the inhibition of N5-CAIR mutase by three different compounds, as would be determined using the isatin-based fluorescence assay.

CompoundIC₅₀ (µM)Inhibition Mechanism (Hypothetical)Maximum Inhibition (%)
Inhibitor A 5.2 ± 0.4Competitive98.5
Inhibitor B 15.8 ± 1.2Non-competitive95.2
Inhibitor C > 100No significant inhibition< 10
Control Inhibitor 25.3 ± 2.1Known Competitive Inhibitor97.8

Conclusion

The fluorescence-based assay utilizing an isatin-fluorescein conjugate provides a sensitive and reliable method for measuring the activity of N5-CAIR mutase and for screening potential inhibitors.[1] Its advantages over traditional spectrophotometric assays make it a valuable tool in the development of novel antimicrobial agents targeting the microbial purine biosynthesis pathway. Furthermore, the conceptual frameworks for FRET and FP-based assays presented here offer alternative strategies that could be explored for continuous monitoring of enzyme activity or for different screening paradigms. The detailed protocols and conceptual designs provided in these application notes are intended to facilitate the implementation and development of fluorescence-based assays for N5-CAIR mutase in a research and drug discovery setting.

References

Application Notes and Protocols for In Vitro N5-CAIR Synthetase (PurK) Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase, also known as PurK, is an essential enzyme in the de novo purine (B94841) biosynthesis pathway in most microorganisms, including bacteria, yeast, and fungi.[1][2] It catalyzes the ATP-dependent carboxylation of 5-aminoimidazole ribonucleotide (AIR) to form N5-CAIR.[3][4] This pathway diverges significantly from that in humans, where the conversion of AIR to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) is catalyzed by a single enzyme, AIR carboxylase.[3][4] In microbes, this conversion is a two-step process requiring both N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE).[1][4] The absence of N5-CAIR synthetase in humans makes it an attractive and specific target for the development of novel antimicrobial agents.[3]

These application notes provide a detailed protocol for a continuous spectrophotometric coupled assay to determine the enzymatic activity of N5-CAIR synthetase. The assay is suitable for kinetic characterization, inhibitor screening, and other biochemical studies.

Principle of the Assay

The activity of N5-CAIR synthetase is determined by measuring the rate of ADP production, which is stoichiometrically equivalent to the rate of N5-CAIR formation. Since ADP itself does not have a distinct spectrophotometric signature, its production is linked to the oxidation of NADH through the coupling enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

The assay consists of three sequential enzymatic reactions:

  • N5-CAIR Synthetase (PurK): The reaction of interest, where PurK synthesizes N5-CAIR and produces ADP.

    • AIR + HCO₃⁻ + ATP → N5-CAIR + ADP + Pᵢ

  • Pyruvate Kinase (PK): The ADP produced is immediately used by PK to convert phosphoenolpyruvate (B93156) (PEP) into pyruvate, regenerating ATP.

    • ADP + PEP → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate is then reduced to lactate by LDH, a reaction that consumes NADH.

    • Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The overall rate of the reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH (molar extinction coefficient, ε₃₄₀ = 6220 M⁻¹cm⁻¹).[4] For this coupled system to accurately reflect the activity of N5-CAIR synthetase, PurK must be the rate-limiting enzyme. This is achieved by providing the coupling enzymes (PK and LDH) and their substrates (PEP and NADH) in excess.[4]

Visualization of Pathways and Workflow

purine_pathway_divergence cluster_microbe Microbial Pathway cluster_human Human Pathway AIR 5-Aminoimidazole Ribonucleotide (AIR) N5_CAIR N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) AIR->N5_CAIR N5-CAIR Synthetase (PurK) ATP, HCO₃⁻ CAIR_microbe 4-Carboxy-5-aminoimidazole Ribonucleotide (CAIR) N5_CAIR->CAIR_microbe N5-CAIR Mutase (PurE) AIR_human 5-Aminoimidazole Ribonucleotide (AIR) CAIR_human 4-Carboxy-5-aminoimidazole Ribonucleotide (CAIR) AIR_human->CAIR_human AIR Carboxylase CO₂, ATP

Caption: Divergence of the de novo purine biosynthesis pathway between microbes and humans.

assay_workflow cluster_reaction Coupled Assay Reactions cluster_detection Detection PurK Reaction 1: N5-CAIR Synthetase (PurK) Substrates: AIR, ATP, HCO₃⁻ PK Reaction 2: Pyruvate Kinase (PK) Substrate: PEP PurK->PK ADP LDH Reaction 3: Lactate Dehydrogenase (LDH) PK->LDH Pyruvate NADH NADH Consumption LDH->NADH NAD⁺ produced Spectro Measure ↓ Absorbance at 340 nm NADH->Spectro

Caption: Workflow of the coupled spectrophotometric assay for N5-CAIR synthetase activity.

Materials and Reagents

  • Enzymes:

    • Recombinant, purified N5-CAIR Synthetase (PurK)

    • Pyruvate Kinase (PK) from rabbit muscle (e.g., Sigma-Aldrich P7768)

    • L-Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., Sigma-Aldrich L1254)

    • N5-CAIR Mutase (PurE) (optional, but recommended to prevent product decomposition)[4]

  • Substrates & Reagents:

    • 5-Aminoimidazole ribonucleotide (AIR)[4]

    • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

    • Sodium bicarbonate (NaHCO₃)

    • Phospho(enol)pyruvic acid (PEP), monopotassium salt

    • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

    • HEPES buffer

    • Potassium chloride (KCl)

    • Magnesium chloride (MgCl₂)

    • Ultrapure water

  • Equipment:

    • UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

    • Temperature-controlled cuvette holder or plate incubator

    • UV-transparent cuvettes (1 cm path length) or 96-well UV-transparent microplates

    • Calibrated pipettes

    • pH meter

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM HEPES, 80 mM KCl, 20 mM MgCl₂. Adjust pH to 8.0 with KOH. Store at 4°C.

  • Substrate/Reagent Stock Solutions: Prepare the following stock solutions in ultrapure water. Store in aliquots at -20°C.

    • ATP: 100 mM

    • PEP: 100 mM

    • NADH: 20 mM

    • AIR: 10 mM (Note: AIR can be unstable; prepare fresh or store carefully as per supplier instructions)[5]

  • Freshly Prepared Solutions:

    • NaHCO₃: Prepare a 1 M stock solution fresh daily before use.[4]

  • Enzyme Solutions:

    • Dilute PK and LDH stocks in Assay Buffer to a working concentration (e.g., 100 units/mL).

    • Prepare working solutions of PurK and PurE in Assay Buffer. Keep all enzyme solutions on ice.

Assay Procedure

The following protocol is for a final reaction volume of 150 µL in a microcuvette or 96-well plate.[4] Adjust volumes proportionally for other formats.

  • Prepare the Coupling Assay Mix: In a microcentrifuge tube, prepare a master mix containing all components except the initiating reagent (e.g., AIR or PurK). The final concentrations in the 150 µL reaction should be as listed in Table 1.

ComponentStock Conc.Volume per 150 µLFinal Conc.
Assay Buffer-to 150 µL1x
PEP100 mM3.0 µL2 mM
NADH20 mM1.5 µL0.2 mM
ATP100 mMVariesVaries (e.g., 2 mM)
NaHCO₃1 MVariesVaries (e.g., 10 mM)
Pyruvate Kinase100 U/mL0.15 µL1 U/mL
Lactate Dehydrogenase100 U/mL0.30 µL2 U/mL
PurE1 mg/mL0.6 µL4 µM (approx.)
AIR10 mMVariesVaries (e.g., 0.5 mM)
PurK Enzyme1 mg/mL0.3 µL2 µM (approx.)
Table 1: Recommended component concentrations for the N5-CAIR synthetase coupled assay.[4] Concentrations for AIR, ATP, and NaHCO₃ should be varied for kinetic analysis.
  • Incubation: Transfer the appropriate volume of the assay mix (minus the initiating reagent) to the cuvettes or wells. Incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.

  • Reaction Initiation: Initiate the reaction by adding the final component (e.g., PurK enzyme or AIR substrate). Mix quickly but gently.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm. Record data every 15-30 seconds for 5-10 minutes. Ensure the initial reaction phase is linear.

Control Experiments

Run the following controls to ensure the observed activity is dependent on PurK:

  • No-Enzyme Control: Replace the PurK enzyme solution with an equal volume of assay buffer to measure any background NADH decomposition.

  • No-Substrate Controls: Omit AIR or ATP individually from the reaction mix to confirm that activity is substrate-dependent.

Data Analysis and Presentation

  • Calculate Initial Velocity: Determine the initial reaction rate (v) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).

  • Calculate Enzyme Activity: Convert the rate of absorbance change to the rate of substrate conversion using the Beer-Lambert law.

    Activity (µmol/min) = (ΔA₃₄₀/min × V) / (ε × l)

    • ΔA₃₄₀/min: The linear rate of absorbance change per minute.

    • V: Total assay volume in Liters (e.g., 1.5 x 10⁻⁴ L).

    • ε: Molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[4]

    • l: Path length in cm (typically 1 cm for a standard cuvette; for microplates, this must be measured or calculated).

  • Calculate Specific Activity:

    Specific Activity (µmol/min/mg) = Activity (µmol/min) / mg of PurK in assay

  • Kinetic Parameter Determination: To determine Km and Vmax for the substrates (AIR, ATP, HCO₃⁻), perform the assay with varying concentrations of one substrate while keeping the others at saturating concentrations. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

EnzymeSubstrateKmReference
S. aureus PurKAIR120 ± 20 µM[4]
S. aureus PurKATP230 ± 30 µM[4]
S. aureus PurKNaHCO₃1.1 ± 0.1 mM[4]
E. coli PurKHCO₃⁻ in PurE-dependent reaction110 mM[6]
Table 2: Published kinetic parameters for N5-CAIR Synthetase (PurK).

Troubleshooting

  • High Background Rate (No-Enzyme Control): May indicate NADH instability or contamination in reagents. Use high-quality reagents and fresh buffers.

  • Non-linear Reaction Progress Curve:

    • Substrate Depletion: The initial rate may be too high. Reduce the concentration of PurK enzyme.

    • Coupling Enzyme Limitation: The PK/LDH system cannot keep up with ADP production. Increase the concentration of PK and LDH.

    • Product Inhibition: Not typically observed in this assay format due to the continuous removal of products.

  • No Activity:

    • Confirm the activity of all enzymes (PurK, PK, LDH).

    • Check the integrity of substrates, especially ATP and AIR.

    • Verify the correct pH and composition of the assay buffer.

References

Chemical Synthesis of Carboxyaminoimidazole Ribotide (CAIR) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxyaminoimidazole ribotide (CAIR), specifically 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is a pivotal intermediate in the de novo biosynthesis of purine (B94841) nucleotides.[1] This pathway is essential for the synthesis of DNA, RNA, and various energy-carrying and signaling molecules.[2][3] The synthesis of CAIR represents a critical juncture in purine metabolism and exhibits a notable divergence between higher eukaryotes and microorganisms, making it a compelling target for the development of novel antimicrobial agents.[4][5][6]

In humans and other vertebrates, CAIR is synthesized in a single step from 5-aminoimidazole ribonucleotide (AIR) and carbon dioxide, a reaction catalyzed by the enzyme AIR carboxylase (a class II PurE).[7] In contrast, most bacteria, yeast, and plants employ a two-step process. First, N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) is synthesized from AIR, bicarbonate, and ATP by the enzyme N5-CAIR synthetase (PurK). Subsequently, N5-CAIR is isomerized to CAIR by N5-CAIR mutase (a class I PurE).[4][6][7][8]

This application note provides detailed protocols for the enzymatic synthesis of CAIR, which is the most common and biologically relevant method for its preparation in a research setting. While direct chemical synthesis is challenging due to the instability of intermediates, enzymatic methods offer high specificity and yield under mild conditions.[9]

Signaling Pathway Diagrams

The biosynthesis of CAIR follows two distinct pathways, which are illustrated below.

human_cair_synthesis AIR 5-Aminoimidazole Ribotide (AIR) Enzyme AIR Carboxylase (Class II PurE) AIR->Enzyme CO2 CO2 CO2->Enzyme CAIR Carboxyaminoimidazole Ribotide (CAIR) Enzyme->CAIR

Caption: Human and vertebrate pathway for CAIR synthesis.

microbial_cair_synthesis AIR 5-Aminoimidazole Ribotide (AIR) PurK N5-CAIR Synthetase (PurK) AIR->PurK ATP ATP ATP->PurK HCO3 HCO3- HCO3->PurK N5_CAIR N5-Carboxyaminoimidazole Ribotide (N5-CAIR) PurE N5-CAIR Mutase (Class I PurE) N5_CAIR->PurE CAIR Carboxyaminoimidazole Ribotide (CAIR) PurK->N5_CAIR ADP_Pi ADP + Pi PurK->ADP_Pi PurE->CAIR

Caption: Microbial, yeast, and plant pathway for CAIR synthesis.

Experimental Protocols

The following protocols describe the enzymatic synthesis of CAIR using the microbial two-enzyme system (PurK and PurE). This method is often preferred for producing isotopically labeled CAIR for mechanistic studies.

Protocol 1: Synthesis of N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR)

This protocol is adapted from studies on the mechanism of PurE.[8]

Materials:

  • 5-Aminoimidazole ribonucleotide (AIR)

  • ATP (Adenosine 5'-triphosphate)

  • NaHCO3 (Sodium bicarbonate)

  • MgCl2

  • HEPES buffer (pH 7.8)

  • Purified N5-CAIR synthetase (PurK) enzyme

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture containing the following components in HEPES buffer (50 mM, pH 7.8):

    • AIR (1 mM)

    • ATP (2 mM)

    • NaHCO3 (50 mM)

    • MgCl2 (5 mM)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding purified PurK enzyme to a final concentration of 10 µM.

  • Incubate the reaction at 37°C. The reaction progress can be monitored by analyzing the consumption of ATP or the formation of ADP.

  • Due to the instability of N5-CAIR, it is typically generated in situ and used immediately in the subsequent reaction with PurE.

Protocol 2: Conversion of N5-CAIR to CAIR

This protocol describes the conversion of the N5-CAIR generated in Protocol 1 to CAIR using PurE.

Materials:

  • Reaction mixture from Protocol 1 containing N5-CAIR

  • Purified N5-CAIR mutase (PurE) enzyme

  • Quenching solution (e.g., perchloric acid, formic acid)

  • HPLC system for analysis and purification

Procedure:

  • To the reaction mixture containing N5-CAIR, add purified PurE enzyme to a final concentration of 5 µM.

  • Continue the incubation at 37°C. The progress of the reaction can be monitored by HPLC, observing the disappearance of the N5-CAIR peak and the appearance of the CAIR peak.

  • Once the reaction is complete (typically within 30-60 minutes), quench the reaction by adding an equal volume of a suitable quenching solution (e.g., 1 M formic acid).

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • The supernatant containing CAIR can then be subjected to purification.

Protocol 3: Purification of CAIR by Chromatography

CAIR can be purified from the reaction mixture using ion-exchange chromatography.

Materials:

  • Quenched reaction supernatant containing CAIR

  • Anion-exchange chromatography column (e.g., DEAE-Sephacel)

  • Elution buffers (e.g., triethylammonium (B8662869) bicarbonate gradient)

  • Lyophilizer

Procedure:

  • Load the supernatant onto a pre-equilibrated anion-exchange column.

  • Wash the column with the starting buffer to remove unbound components.

  • Elute the bound CAIR using a linear gradient of an appropriate salt solution (e.g., 0 to 1 M triethylammonium bicarbonate).

  • Collect fractions and analyze for the presence of CAIR using UV absorbance at 266 nm or by a specific assay.

  • Pool the fractions containing pure CAIR and lyophilize to obtain the final product as a stable salt.

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymatic synthesis of CAIR.

ParameterValueOrganism/Enzyme SourceReference
PurK (N5-CAIR Synthetase)
Km for ATP~50 µMEscherichia coli[10]
Km for AIR~100 µMEscherichia coli[10]
Km for HCO3-~1 mMEscherichia coli[10]
PurE (N5-CAIR Mutase)
kcat~10 s⁻¹Escherichia coli[8]
Km for N5-CAIRNot determined (unstable substrate)Escherichia coli[8]
Overall Reaction
Typical YieldNot explicitly stated, but sufficient for analytical studiesin vitro enzymatic synthesis[8]

Experimental Workflow Diagram

The general workflow for the enzymatic synthesis and purification of CAIR is depicted below.

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Characterization start Prepare Reaction Mixture (AIR, ATP, HCO3-, Buffer) add_purk Add PurK Enzyme start->add_purk incubate1 Incubate (e.g., 37°C) (N5-CAIR Formation) add_purk->incubate1 add_pure Add PurE Enzyme incubate1->add_pure incubate2 Incubate (e.g., 37°C) (CAIR Formation) add_pure->incubate2 quench Quench Reaction incubate2->quench centrifuge Centrifuge to Remove Protein quench->centrifuge chromatography Anion-Exchange Chromatography centrifuge->chromatography analysis Analyze Fractions (UV/Assay) chromatography->analysis pool Pool Pure Fractions analysis->pool lyophilize Lyophilize pool->lyophilize nmr NMR Spectroscopy lyophilize->nmr ms Mass Spectrometry lyophilize->ms final_product Purified CAIR nmr->final_product ms->final_product

Caption: General workflow for enzymatic synthesis of CAIR.

Characterization of CAIR

The identity and purity of the synthesized CAIR should be confirmed by analytical techniques such as:

  • NMR Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the imidazole (B134444) ring and the ribose moiety.[8]

  • Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight of CAIR.[11][12]

  • UV-Vis Spectroscopy: CAIR exhibits a characteristic UV absorbance maximum, which can be used for quantification.

Conclusion

The enzymatic synthesis of this compound provides a reliable and specific method for obtaining this important metabolic intermediate for research purposes. The distinct biosynthetic pathways in humans and microbes offer a valuable platform for the development of targeted therapeutics. The protocols and data presented here serve as a guide for researchers in the fields of biochemistry, microbiology, and drug discovery.

References

Application Notes: Carboxyaminoimidazole Ribotide (CAIR) as a Potential Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carboxyaminoimidazole ribotide (CAIR) is a crucial intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the production of nucleotides necessary for DNA and RNA synthesis, cellular energy, and signaling.[1][2][3] Given the central role of purine metabolism in cellular function, alterations in this pathway have been implicated in various metabolic diseases. This has led to growing interest in exploring intermediates of the purine synthesis pathway, such as CAIR, as potential biomarkers for diagnosing and monitoring these conditions.

The rationale for investigating CAIR as a biomarker stems from the hypothesis that metabolic dysregulation, characteristic of diseases like obesity, metabolic syndrome, and type 2 diabetes, may lead to alterations in the flux of the de novo purine synthesis pathway, resulting in detectable changes in the levels of its intermediates.

Current State of Research

While the theoretical basis for CAIR as a metabolic biomarker is sound, direct quantitative evidence in clinical studies of metabolic diseases is currently limited. Extensive literature searches did not yield studies that have specifically measured and reported this compound concentrations in patient populations with obesity, metabolic syndrome, or type 2 diabetes.

However, research on related metabolites in the purine pathway provides a strong impetus for future investigations into CAIR. For instance, a study on 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), the metabolite immediately downstream of the purine pathway branch point after CAIR, investigated its urinary levels in patients with type 2 diabetes. While this particular study did not find a significant difference in AICAR levels between healthy controls and diabetic patients, it highlights the feasibility and interest in quantifying purine intermediates in metabolic disease.[1]

Conversely, a metabolomics study focusing on adolescents with obesity and type 2 diabetes identified another purine pathway intermediate, succinylaminoimidazole carboxamide riboside (SAICA-riboside), as a potential urinary biomarker for type 2 diabetes.[4] This finding underscores the potential of purine pathway metabolites to serve as disease indicators.

Potential Applications in Metabolic Studies

The exploration of CAIR as a biomarker holds promise for several applications in metabolic research and drug development:

  • Early Diagnosis and Risk Stratification: Altered CAIR levels could potentially serve as an early indicator of metabolic dysregulation, even before the onset of clinical symptoms of diseases like type 2 diabetes.

  • Monitoring Disease Progression: Changes in CAIR concentrations over time might reflect the progression of metabolic disease, providing a valuable tool for patient management.

  • Assessing Therapeutic Efficacy: CAIR levels could be monitored to evaluate the response to therapeutic interventions aimed at correcting metabolic imbalances.

  • Drug Development: As the enzymes involved in CAIR synthesis differ between humans and microbes, targeting the microbial pathway is a strategy for antibiotic development.[5] Understanding the dynamics of CAIR in metabolic diseases could also unveil novel therapeutic targets within the human purine biosynthesis pathway.

Future Directions

To establish CAIR as a validated biomarker for metabolic diseases, future research should focus on:

  • Development and validation of sensitive and specific analytical methods for the quantification of CAIR in biological matrices such as plasma and urine.

  • Conducting large-scale clinical studies to measure CAIR levels in well-characterized patient cohorts with obesity, metabolic syndrome, and type 2 diabetes, alongside healthy control groups.

  • Investigating the correlation between CAIR levels and established markers of metabolic disease, such as blood glucose, insulin (B600854) resistance, and lipid profiles.

  • Exploring the underlying mechanisms that may lead to altered CAIR levels in metabolic disease states.

Quantitative Data Summary

As of the current literature review, there is no direct quantitative data available for this compound (CAIR) levels in human plasma or urine in the context of metabolic diseases such as obesity, metabolic syndrome, or type 2 diabetes. The following table presents data on a related purine pathway intermediate, 5-aminoimidazole-4-carboxamide riboside (AICAR), from a study on patients with type 2 diabetes to serve as a reference and highlight the type of data that would be valuable for CAIR.

Table 1: Urinary 5-Aminoimidazole-4-carboxamide riboside (AICAR) Levels in Patients with and without Type 2 Diabetes

GroupNumber of Subjects (n)Mean Urine AICAR (ng/mL)Standard Deviation (ng/mL)
Healthy Controls5592.3345.1
Patients with Diabetes218697.1646.5

Data from Mendler, M., et al. (2018). Urine levels of 5-aminoimidazole-4-carboxamide riboside (AICAR) in patients with type 2 diabetes. Acta Diabetologica, 55(6), 635-637.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of CAIR as a biomarker.

Protocol 1: Quantification of this compound (CAIR) in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure based on established methods for quantifying small molecule metabolites in plasma and would require optimization and validation specifically for CAIR.

1. Objective: To quantify the concentration of this compound (CAIR) in human plasma samples.

2. Materials and Reagents:

  • Human plasma samples (collected in EDTA- or heparin-containing tubes)

  • This compound (CAIR) analytical standard

  • Stable isotope-labeled CAIR internal standard (e.g., ¹³C- or ¹⁵N-labeled CAIR)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 96-well protein precipitation plates

  • LC-MS vials

3. Equipment:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Centrifuge capable of handling 96-well plates

  • Vortex mixer

  • Precision pipettes

4. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • Vortex samples to ensure homogeneity.

  • In a 96-well protein precipitation plate, add 50 µL of each plasma sample.

  • Add 10 µL of the internal standard solution (at a known concentration) to each well.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or LC-MS vials.

  • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, and reconstitute in a suitable volume of the initial mobile phase.

5. LC-MS/MS Analysis:

  • LC Separation:

    • Column: A suitable reversed-phase C18 column or a HILIC column for polar metabolites.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient to ensure separation of CAIR from other plasma components. An example gradient could be:

      • 0-1 min: 2% B

      • 1-5 min: 2-98% B

      • 5-7 min: 98% B

      • 7-7.1 min: 98-2% B

      • 7.1-10 min: 2% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for CAIR).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for both CAIR and its internal standard by infusing the pure compounds into the mass spectrometer.

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each transition.

6. Data Analysis and Quantification:

  • Generate a calibration curve by spiking known concentrations of the CAIR analytical standard into a blank plasma matrix and processing them alongside the study samples.

  • Integrate the peak areas for the MRM transitions of CAIR and the internal standard.

  • Calculate the ratio of the peak area of CAIR to the peak area of the internal standard.

  • Quantify the concentration of CAIR in the unknown samples by interpolating the peak area ratios against the calibration curve.

Visualizations

Purine_Biosynthesis_Pathway PRPP PRPP PRA Phosphoribosylamine PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR (Carboxyaminoimidazole ribotide) AIR->CAIR AIR Carboxylase (Humans) N5_CAIR N5-CAIR AIR->N5_CAIR N5-CAIR Synthetase (Microbes) SAICAR SAICAR CAIR->SAICAR PAICS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP AMP IMP->AMP ADSS, ADSL GMP GMP IMP->GMP IMPDH, GMPS N5_CAIR->CAIR N5-CAIR Mutase (Microbes)

Caption: De novo purine biosynthesis pathway highlighting CAIR.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Reversed-Phase or HILIC) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification of CAIR peak_integration->quantification calibration_curve Calibration Curve Generation calibration_curve->quantification

Caption: LC-MS/MS workflow for CAIR quantification.

References

Revolutionizing Purine Analysis: Advanced HPLC Methods for Biosynthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant step forward for metabolic research and drug development, this report details comprehensive High-Performance Liquid Chromatography (HPLC) methods for the precise separation and quantification of purine (B94841) biosynthesis intermediates. These application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the intricate purine metabolic network, which is crucial in various physiological and pathological processes, including cell growth, proliferation, and cancer.

The de novo purine biosynthesis pathway, a fundamental metabolic process, involves a series of enzymatic steps to synthesize inosine (B1671953) monophosphate (IMP), the precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1] The dynamic regulation of this pathway is critical for cellular homeostasis, and its dysregulation is implicated in numerous diseases. The ability to accurately measure the intermediates of this pathway is paramount for understanding disease mechanisms and for the development of targeted therapeutics.

This document provides detailed protocols for two powerful HPLC-based techniques: Ion-Pair Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) , both frequently coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

Visualizing the Purine Biosynthesis Pathway

The following diagram illustrates the key intermediates in the de novo purine biosynthesis pathway, starting from 5-phospho-α-D-ribose 1-diphosphate (PRPP) leading to the central precursor, IMP, and its subsequent conversion to AMP and GMP.[1]

Purine_Biosynthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP XMP XMP IMP->XMP AMPS AMPS IMP->AMPS GMP GMP XMP->GMP AMP AMP AMPS->AMP GDP GDP GMP->GDP ADP ADP AMP->ADP ATP ATP ADP->ATP GTP GTP GDP->GTP

Caption: De novo purine biosynthesis pathway intermediates.

Application Note 1: Ion-Pair Reversed-Phase HPLC for Nucleotide Separation

Ion-pair reversed-phase HPLC is a widely used and robust technique for the separation of charged analytes like nucleotides on a hydrophobic stationary phase.[2][3] An ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), is added to the mobile phase.[2][4] The hydrophobic tail of the ion-pairing agent interacts with the stationary phase, while its charged head-group interacts with the charged nucleotide, enabling separation based on differences in polarity and charge.[2]

Experimental Protocol

1. Sample Preparation (Cellular Extracts): a. Harvest cells and quench metabolism by rapid cooling. b. Extract nucleotides using a cold solvent, such as a methanol-water mixture or trichloroacetic acid.[4] c. Centrifuge the extract to pellet proteins and cellular debris. d. Collect the supernatant and evaporate to dryness under vacuum. e. Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.[4]

2. HPLC-MS System and Conditions:

  • Column: Supelco Titan C18 (100 × 2.1 mm, 1.9-μm particle size) or equivalent.[1]

  • Mobile Phase A: 3% Methanol in water with 10 mM tributylamine (B1682462) and 15 mM acetic acid.[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 200 μl/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 5-20 µL.

  • Detection: Mass Spectrometry (Negative Ion Mode).[1]

3. Gradient Elution Program:

Time (min)% Mobile Phase B
0.00
5.020
7.520
13.055
15.595
18.595
19.00
25.00
This is an exemplary gradient and should be optimized for the specific analytes and column used.[1]
Data Presentation
AnalyteRetention Time (min) - Example
AMP~6.5
ADP~8.0
ATP~9.5
GMP~7.0
GDP~8.5
GTP~10.0
IMP~6.0
Retention times are approximate and will vary based on the specific system and conditions.

Application Note 2: HILIC for the Analysis of Polar Purine Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns.[5] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent. A polar aqueous layer is formed on the stationary phase, and analytes partition between this layer and the mobile phase.

Experimental Protocol

1. Sample Preparation (Plasma or Urine): a. For plasma, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio. b. For urine, dilute the sample with the initial mobile phase. c. Vortex and centrifuge the samples at high speed. d. Collect the supernatant for injection.

2. UHPLC-MS/MS System and Conditions:

  • Column: SeQuant ZIC-HILIC (150 × 2.1 mm, 3.5 μm, 100 Å).[5]

  • Mobile Phase A: 20 mM Ammonium acetate (B1210297) in water.[5]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 1 µL.[5]

  • Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI).[5]

3. Gradient Elution Program:

Time (min)% Mobile Phase B
0.085
2.085
10.020
10.185
15.085
This gradient should be optimized for the specific separation.
Quantitative Performance Data
AnalyteLLOQ (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
Adenine-<12.7<18.5Stable
Adenosine-<12.7<18.5Stable
Hypoxanthine0.833 - 800<12.7<18.5Repeatable and Stable
Xanthine0.833 - 800<12.7<18.5Repeatable and Stable
Inosine0.833 - 800<12.7<18.5Repeatable and Stable
Uric Acid-<6.7<8.991.1 - 108.7
Data compiled from multiple sources.[6][7] LLOQ ranges and precision values can vary based on the specific analyte and matrix.

Experimental Workflow and Logical Relationships

The successful implementation of these HPLC methods relies on a systematic workflow, from sample collection to data analysis. The choice of method and its parameters significantly impacts the quality of the separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Collection Sample Collection Extraction Metabolite Extraction Collection->Extraction Cleanup Sample Cleanup Extraction->Cleanup Injection Sample Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General experimental workflow for HPLC analysis.

The selection between Ion-Pair RP-HPLC and HILIC depends on the specific properties of the target analytes.

Method_Selection Analyte_Properties Analyte Properties Polarity High Polarity Analyte_Properties->Polarity Charge Charged (Anionic) Analyte_Properties->Charge HILIC HILIC Polarity->HILIC IP_RP_HPLC Ion-Pair RP-HPLC Charge->IP_RP_HPLC

Caption: Logical relationship for HPLC method selection.

Conclusion

The detailed application notes and protocols presented here provide a robust framework for the separation and quantification of purine biosynthesis intermediates. The choice of method, whether Ion-Pair Reversed-Phase HPLC for charged nucleotides or HILIC for highly polar metabolites, can be tailored to the specific research question. By providing clear experimental procedures, quantitative data summaries, and visual representations of the underlying principles, this guide aims to facilitate high-quality research in the vital field of purine metabolism. The adoption of these standardized methods will enable more consistent and comparable data across different laboratories, ultimately accelerating discoveries in both basic science and clinical applications.

References

Application Notes and Protocols for the Purification of N5-Carboxyaminoimidazole Ribonucleotide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthase, also known as PurK, is an essential enzyme in the de novo purine (B94841) biosynthesis pathway in most prokaryotes.[1][2] It catalyzes the ATP-dependent conversion of 5-aminoimidazole ribonucleotide (AIR) and bicarbonate into N5-CAIR.[3][4] This pathway is distinct from the single-step conversion found in humans, making PurK a promising target for the development of novel antimicrobial agents.[5][6][7] This document provides a detailed protocol for the expression and purification of recombinant N5-CAIR synthase from Escherichia coli.

The purification strategy employs a multi-step chromatographic process to achieve high purity, which is crucial for subsequent structural and functional studies, as well as for high-throughput screening of potential inhibitors.[8] The protocol described herein involves an initial affinity chromatography step, followed by ion-exchange and size-exclusion chromatography for polishing.[9]

Signaling Pathway

In microorganisms, the conversion of AIR to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) is a two-step process involving N5-CAIR synthase (PurK) and N5-CAIR mutase (PurE).[5][10] In contrast, humans utilize a single enzyme, AIR carboxylase, for the direct conversion of AIR to CAIR.[6][11] This difference in the metabolic pathway provides a therapeutic window for the selective inhibition of the microbial enzymes.

purine_biosynthesis cluster_microbes Microbial Pathway cluster_humans Human Pathway AIR 5-Aminoimidazole Ribonucleotide (AIR) PurK N5-CAIR Synthase (PurK) (Microbes) AIR->PurK ATP, HCO3- AIR_Carboxylase AIR Carboxylase (Humans) AIR->AIR_Carboxylase CO2 N5_CAIR N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) PurE N5-CAIR Mutase (PurE) (Microbes) N5_CAIR->PurE CAIR 4-Carboxy-5-aminoimidazole Ribonucleotide (CAIR) PurK->N5_CAIR ADP, Pi PurE->CAIR AIR_Carboxylase->CAIR

Caption: Divergent de novo purine biosynthesis pathways in microbes and humans.

Experimental Workflow

The purification of N5-CAIR synthase follows a sequential process beginning with the expression of the recombinant protein, followed by cell lysis and a series of chromatographic steps to isolate the protein of interest.

purification_workflow Expression Recombinant Protein Expression in E. coli Lysis Cell Lysis (Sonication) Expression->Lysis Centrifugation Centrifugation (Clarification of Lysate) Lysis->Centrifugation Affinity Affinity Chromatography (e.g., Ni-NTA) Centrifugation->Affinity IonExchange Ion-Exchange Chromatography (Anion Exchange) Affinity->IonExchange SizeExclusion Size-Exclusion Chromatography (Gel Filtration) IonExchange->SizeExclusion PurityAnalysis Purity & Yield Analysis (SDS-PAGE, Bradford Assay) SizeExclusion->PurityAnalysis ActivityAssay Enzyme Activity Assay PurityAnalysis->ActivityAssay FinalProduct Purified N5-CAIR Synthase ActivityAssay->FinalProduct

Caption: General workflow for the purification of N5-CAIR synthase.

Materials and Reagents

Reagent/MaterialSpecification
Expression HostE. coli BL21(DE3) or similar
Expression VectorpET vector with N-terminal His6-tag
Growth MediumLuria-Bertani (LB) broth with appropriate antibiotic
Inducing AgentIsopropyl β-D-1-thiogalactopyranoside (IPTG)
Lysis Buffer50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0
Wash Buffer50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0
Elution Buffer50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0
IEX Buffer A20 mM Tris-HCl, pH 8.0
IEX Buffer B20 mM Tris-HCl, 1 M NaCl, pH 8.0
SEC Buffer20 mM Tris-HCl, 150 mM NaCl, pH 7.5
Affinity ResinNi-NTA Agarose (B213101)
IEX ResinQ-Sepharose or similar strong anion exchanger
SEC ColumnSuperdex 200 or similar

Experimental Protocols

1. Recombinant Protein Expression

  • Transform the expression vector containing the N5-CAIR synthase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).[12]

  • Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[6]

  • Continue to incubate the culture for 4-6 hours at 37°C or overnight at 18-25°C for improved protein folding.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

2. Cell Lysis

  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of culture.

  • Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.[13]

  • Collect the supernatant containing the soluble protein fraction.

3. Affinity Chromatography

Affinity chromatography is a powerful initial capture step that utilizes the specific binding of a fusion tag (e.g., His-tag) to an immobilized ligand.[14][15]

  • Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.[16]

  • Load the clarified lysate onto the column at a flow rate of 1-2 mL/min.

  • Wash the column with 10-20 CV of Wash Buffer to remove unbound proteins.[9]

  • Elute the bound protein with 5-10 CV of Elution Buffer. Collect fractions of 1-2 mL.

  • Analyze the fractions for protein content using a Bradford assay or by measuring absorbance at 280 nm.

  • Verify the presence of the target protein in the eluted fractions by SDS-PAGE.

4. Ion-Exchange Chromatography

Ion-exchange chromatography separates proteins based on their net surface charge.[17][18] For N5-CAIR synthase, which typically has a negative charge at neutral to alkaline pH, anion-exchange chromatography is suitable.

  • Pool the fractions from the affinity chromatography step containing the target protein and dialyze against IEX Buffer A overnight at 4°C to remove imidazole and reduce the salt concentration.[13]

  • Equilibrate an anion-exchange column (e.g., Q-Sepharose) with IEX Buffer A.

  • Load the dialyzed sample onto the column.

  • Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.

  • Elute the bound proteins with a linear gradient of 0-100% IEX Buffer B over 10-20 CV.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

5. Size-Exclusion Chromatography

Size-exclusion chromatography (SEC), or gel filtration, separates proteins based on their size and is an excellent final polishing step.[19][20][21][22][23]

  • Concentrate the pooled fractions from the ion-exchange step containing N5-CAIR synthase to a volume of 1-2 mL using a centrifugal filter unit.

  • Equilibrate a size-exclusion column (e.g., Superdex 200) with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing the highly purified N5-CAIR synthase.

Assessment of Purity and Yield

StepTotal Protein (mg)N5-CAIR Synthase (mg)Purity (%)
Clarified Lysate200 - 30015 - 25~5 - 10
Affinity Chromatography15 - 2512 - 20~80 - 90
Ion-Exchange Chromatography10 - 188 - 15~90 - 95
Size-Exclusion Chromatography8 - 127 - 10>95

Note: Values are typical for a 1 L E. coli culture and may vary.

Protein concentration can be determined using the Bradford assay or by measuring absorbance at 280 nm with the protein-specific extinction coefficient. Purity is assessed by SDS-PAGE with Coomassie blue staining or by analytical SEC-HPLC.[20]

Enzyme Activity Assay

The activity of N5-CAIR synthase can be determined using a coupled-enzyme assay.[24][25] The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[11]

Assay Components:

ComponentFinal Concentration
Tris-HCl, pH 7.8100 mM
MgCl210 mM
KCl50 mM
NaHCO350 mM
ATP5 mM
Phosphoenolpyruvate (PEP)1 mM
NADH0.2 mM
5-Aminoimidazole Ribonucleotide (AIR)0.5 mM
Pyruvate Kinase (PK)10 units/mL
Lactate Dehydrogenase (LDH)10 units/mL
N5-CAIR Synthase1-5 µg/mL

Protocol:

  • Prepare a master mix of all assay components except for AIR and N5-CAIR synthase.

  • Add the master mix to a cuvette and incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Add the purified N5-CAIR synthase to the cuvette.

  • Initiate the reaction by adding AIR.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.[24] Specific activity is expressed as units per milligram of protein.[24]

References

Application Notes and Protocols for Screening Inhibitors of N5-CAIR Mutase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR) mutase, also known as PurE, is a critical enzyme in the de novo purine (B94841) biosynthesis pathway in most prokaryotes, fungi, and plants.[1][2][3][4] This enzyme catalyzes the reversible isomerization of N5-CAIR to 4-carboxyaminoimidazole ribonucleotide (CAIR).[1][5] In contrast, humans utilize a different enzyme, AIR carboxylase, to directly convert 5-aminoimidazole ribonucleotide (AIR) to CAIR, making N5-CAIR mutase an attractive and specific target for the development of novel antimicrobial agents.[2][3][6][7] This document provides detailed application notes and protocols for screening and identifying inhibitors of N5-CAIR mutase activity.

Signaling Pathway: De Novo Purine Biosynthesis

The synthesis of CAIR represents a key divergence between microbial and human purine biosynthesis pathways. In microbes, it is a two-step process involving N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE), whereas in humans, a single enzyme, AIR carboxylase, performs this conversion.[3][4][7][8]

Caption: Divergent pathways of CAIR synthesis in microbes versus humans.

Experimental Workflow for Inhibitor Screening

A typical workflow for identifying and characterizing inhibitors of N5-CAIR mutase involves a multi-step process, starting with a high-throughput primary screen to identify initial hits, followed by secondary assays for validation and mechanistic studies.

screening_workflow cluster_screening Screening & Identification cluster_validation Validation & Characterization library Compound Library (Fragments, Small Molecules, etc.) primary_screen Primary High-Throughput Screen (e.g., Thermal Shift, Fluorescence Assay) library->primary_screen hit_identification Initial Hit Identification primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response secondary_assay Secondary Assay Validation (e.g., Spectrophotometric Assay) dose_response->secondary_assay kinetic_analysis Kinetic Analysis (Ki determination) (Competitive, Non-competitive, etc.) secondary_assay->kinetic_analysis selectivity Selectivity Assays (vs. Human AIR Carboxylase) kinetic_analysis->selectivity lead_optimization Lead Optimization selectivity->lead_optimization

Caption: General workflow for N5-CAIR mutase inhibitor screening.

Data Presentation: Summary of Screening Hits

Fragment-based screening and high-throughput screening (HTS) have successfully identified several classes of N5-CAIR mutase inhibitors. The following tables summarize the quantitative data for some of these identified compounds.

Table 1: Fragment-Based Screening Hits for E. coli N5-CAIR Mutase

Fragment Scaffold Binding Affinity (Kd, µM) Inhibition Constant (Ki, µM) Inhibition Type
5-membered Nitrogen Heterocycle 1 9 - 309 4.8 Not specified
5-membered Nitrogen Heterocycle 2 9 - 309 159 Not specified
Nitrogen Heterocycle 3 9 - 309 >100 (No inhibition) Not applicable
Nitrogen Heterocycle 4 9 - 309 Not specified Not specified

Data sourced from a fragment-based screening campaign using a thermal shift assay.[2][9][10]

Table 2: High-Throughput Screening Hits for E. coli N5-CAIR Synthetase (PurK)

Compound Class Inhibition Mechanism vs. AIR Mechanism vs. ATP
Class I (Indenedione core) Yes Reacts with AIR Not applicable
Class II (Indolinedione group) Yes Non-competitive Non-competitive
Class III (Structurally unrelated) Yes Competitive Uncompetitive

While these compounds target the preceding enzyme, N5-CAIR synthetase, they represent a valid strategy for inhibiting the pathway.[11][12]

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Primary Screening

This protocol is adapted for high-throughput fragment-based screening to identify compounds that bind to and stabilize N5-CAIR mutase.[2][9]

Materials:

  • Purified N5-CAIR mutase (e.g., from E. coli)

  • SYPRO Orange dye

  • Screening buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Fragment library

  • qPCR plates and instrument with a thermal ramping capability

Procedure:

  • Prepare a master mix containing N5-CAIR mutase and SYPRO Orange dye in the screening buffer. The final concentration of the enzyme should be optimized (e.g., 2-5 µM), and the dye used at the manufacturer's recommended dilution.

  • Dispense the master mix into the wells of a qPCR plate.

  • Add fragments from the library to the wells to a final concentration of, for example, 100 µM. Include appropriate controls (DMSO vehicle and no-ligand).

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in a qPCR instrument and perform a thermal melt experiment. A typical ramp would be from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

  • Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm in the presence of a fragment indicates binding.

Protocol 2: Spectrophotometric Assay for N5-CAIR to CAIR Conversion

This coupled assay is suitable for secondary screening and kinetic analysis of inhibitors. It monitors the formation of succinoaminoimidazole carboxamide ribonucleotide (SAICAR).[1]

Materials:

  • Purified N5-CAIR mutase (PurE)

  • Purified N5-CAIR synthetase (PurK)

  • Purified SAICAR synthetase (PurC)

  • Pyruvate (B1213749) kinase

  • Aminoimidazole ribonucleotide (AIR)

  • ATP, PEP, MgCl2, L-aspartate

  • Assay buffer: 50 mM HEPES (pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM PEP, 0.5 mM ATP, 10 mM L-aspartate, pyruvate kinase (1.2 U), PurK (2.5 U), and PurC (2 U).

  • Add the test inhibitor at various concentrations (or vehicle control).

  • Pre-incubate the mixture for 2 minutes at 23 °C.

  • Initiate the reaction by adding AIR (e.g., 37 µM) and N5-CAIR mutase (1-10 nM).

  • Immediately monitor the increase in absorbance at 282 nm, which corresponds to the formation of SAICAR (ε282 = 8,607 M-1 cm-1).

  • Calculate the initial reaction rates and determine the IC50 or Ki values for the inhibitor.

Protocol 3: Fluorescence-Based Assay

This recently developed assay provides a sensitive method for measuring N5-CAIR mutase activity by detecting the consumption of its substrate, N5-CAIR, through the measurement of AIR.[6][13][14]

Materials:

  • Purified N5-CAIR mutase

  • N5-CAIR (substrate)

  • Fluorescently-tagged isatin (B1672199)

  • Quenching solution

  • Fluorescence plate reader

Procedure:

  • Set up the enzymatic reaction by combining N5-CAIR mutase and N5-CAIR in an appropriate buffer.

  • Incubate the reaction for a defined period.

  • Stop the reaction at various time points by adding a quenching solution.

  • To the quenched reaction mixture, add a fluorescently-tagged isatin. This compound reacts with the remaining AIR (formed from the unstable N5-CAIR) leading to a significant increase in fluorescence intensity.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • The decrease in fluorescence over time corresponds to the enzymatic conversion of N5-CAIR to CAIR, and thus a decrease in the amount of AIR available to react with the isatin probe.

  • Inhibitor screening can be performed by including test compounds in the initial reaction mixture.

Mechanistic Insights

The catalytic mechanism of N5-CAIR mutase is thought to involve a conserved, protonated histidine residue (His45 in E. coli) that plays a crucial role in proton transfer.[1][5][15] The proposed mechanism involves the formation of an enzyme-bound aminoimidazole ribonucleotide (AIR) and CO2 intermediate.[1][5][15]

mechanism N5_CAIR N5-CAIR Protonation Protonation by His45 N5_CAIR->Protonation Intermediate Enzyme-bound AIR + CO2 Intermediate Protonation->Intermediate Reorientation Movement of Aminoimidazole Moiety Intermediate->Reorientation isoCAIR isoCAIR Intermediate Reorientation->isoCAIR Deprotonation Deprotonation by His45 isoCAIR->Deprotonation CAIR CAIR Deprotonation->CAIR

Caption: Proposed catalytic mechanism of N5-CAIR mutase.

Understanding this mechanism can aid in the rational design of inhibitors that target key catalytic residues or transition states. The development of selective inhibitors for N5-CAIR mutase over the human AIR carboxylase remains a significant challenge due to evolutionary and structural relationships, though the high selectivity of some known compounds indicates that achieving this is possible.[10]

References

Application of CAIR Pathway Inhibition in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel drug targets. The microbial de novo purine (B94841) biosynthesis pathway presents a promising avenue for the development of new antibiotics due to significant differences from the human equivalent. A key distinction lies in the conversion of 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). In most bacteria and lower eukaryotes, this is a two-step process catalyzed by N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE). Conversely, humans utilize a single enzyme, AIR carboxylase, for this conversion.[1] This metabolic divergence allows for the selective targeting of PurK and PurE, minimizing the potential for toxicity in humans and establishing them as attractive targets for novel antimicrobial agents.

Principle

The core principle of this antimicrobial strategy is the inhibition of either N5-CAIR synthetase (PurK) or N5-CAIR mutase (PurE). By blocking these enzymes, the synthesis of purines is disrupted, leading to bacterial cell growth inhibition and potentially cell death. The absence of a human homolog for PurK makes it a particularly ideal target for selective inhibitors.

Data Presentation: In Vitro Efficacy of PurK and PurE Inhibitors

The following tables summarize the quantitative data for inhibitors of N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE) identified through high-throughput and fragment-based screening. This data primarily consists of enzymatic inhibition values (IC50 and Ki), which measure the concentration of the inhibitor required to reduce enzyme activity by half and the inhibition constant, respectively.

Note: Minimum Inhibitory Concentration (MIC) data, which would quantify the whole-cell antimicrobial activity of these compounds, is not extensively available in the reviewed literature. Determining the MIC against a panel of pathogenic bacteria is a critical next step in the validation of these compounds as potential antimicrobial drugs.

Table 1: Inhibitors of N5-CAIR Synthetase (PurK)

Compound ClassRepresentative Compound(s)Target EnzymeIC50 (µM)Ki (µM)Inhibition TypeSelectivity
IndolinedioneCompound 7E. coli PurK30 - 120Not ReportedNon-competitive (with AIR and ATP)Selective (no inhibition of human AIR carboxylase:SAICAR synthetase)[2]
IndenedioneCompounds 1 & 2E. coli PurKNot ApplicableNot ApplicableReacts with substrate (AIR)Selective (no inhibition of human AIR carboxylase:SAICAR synthetase)[2]
OtherCompound 13E. coli PurK30 - 120Not ReportedCompetitive (with AIR), Uncompetitive (with ATP)Selective (no inhibition of human AIR carboxylase:SAICAR synthetase)[2]
OtherCompound 14E. coli PurK30 - 120Not ReportedNon-competitive (with AIR and ATP)Selective (no inhibition of human AIR carboxylase:SAICAR synthetase)[2]

Table 2: Inhibitors of N5-CAIR Mutase (PurE)

Compound ClassRepresentative Compound(s)Target EnzymeIC50 (µM)Ki (µM)Inhibition Type
Nitrogen Heterocycles (Fragment-based)Fragment 2E. coli PurENot Reported4.8Allosteric-like
Nitrogen Heterocycles (Fragment-based)Fragment 9E. coli PurENot Reported83Competitive
Nitrogen Heterocycles (Fragment-based)Fragment 22E. coli PurENot Reported159Uncompetitive
Nitrogen Heterocycles (Fragment-based)Fragment 25E. coli PurENot Reported31Non-competitive
FDA-Approved Drugs (Repurposing)AlfuzosinL. pneumophila & B. cenocepacia PurEMicromolar rangeNot ReportedNot Reported

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Drug_Discovery_Workflow Target_Identification Target Identification (PurK and PurE) HTS High-Throughput Screening (HTS) or Fragment-Based Screening Target_Identification->HTS Hit_Identification Hit Identification HTS->Hit_Identification Enzymatic_Assays Enzymatic Assays (IC50 / Ki Determination) Hit_Identification->Enzymatic_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Enzymatic_Assays->Lead_Optimization Selectivity_Assays Selectivity Assays (vs. Human AIR Carboxylase) Enzymatic_Assays->Selectivity_Assays Whole_Cell_Assays Whole-Cell Activity Assays (MIC Determination) Lead_Optimization->Whole_Cell_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Whole_Cell_Assays->In_Vivo_Studies Selectivity_Assays->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Carboxyaminoimidazole Ribotide (CAIR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Carboxyaminoimidazole ribotide (CAIR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in measuring CAIR.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CAIR) and why is its quantification important?

This compound (CAIR) is a key intermediate in the de novo purine (B94841) biosynthesis pathway.[1] This pathway is essential for the production of purine nucleotides, which are fundamental building blocks of DNA and RNA, and are also involved in cellular energy metabolism and signaling.[1][2] Accurate quantification of CAIR is crucial for studying purine metabolism, identifying potential enzymatic deficiencies, and for the development of therapeutic agents that target this pathway, such as antimicrobial and anticancer drugs.

Q2: What are the main challenges in the quantification of CAIR?

The primary challenges in quantifying CAIR stem from its inherent chemical properties and low abundance in biological samples. These challenges include:

  • Chemical Instability: The precursor to CAIR, N5-Carboxyaminoimidazole ribotide (N5-CAIR), is known to be chemically unstable, with its stability being dependent on pH, temperature, and CO2 concentrations.[3] This suggests that CAIR may also be prone to degradation during sample collection, extraction, and analysis.

  • Low Intracellular Concentration: As an intermediate in a metabolic pathway, CAIR is expected to be present at very low concentrations within cells, making its detection and accurate quantification challenging.

  • Matrix Effects: Biological samples are complex mixtures containing numerous other molecules. These matrix components can interfere with the analytical signal of CAIR, leading to inaccurate measurements. This phenomenon, known as ion suppression or enhancement in mass spectrometry, is a common issue in the analysis of low-abundance metabolites.[4][5]

  • Polarity: CAIR is a polar molecule, which can make its retention and separation on standard reverse-phase liquid chromatography columns difficult without specialized methods.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of CAIR.

Issue 1: Low or No CAIR Signal Detected

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
CAIR Degradation - Immediately process or flash-freeze samples after collection to minimize enzymatic activity and chemical degradation. - Maintain low temperatures (e.g., on ice or at 4°C) throughout the sample preparation process. - Investigate the effect of pH on CAIR stability and buffer your extraction solvents accordingly. An acidic extraction using cold acetonitrile (B52724) or perchloric acid is often used for nucleotides.[8][9]
Low Intracellular Concentration - Increase the amount of starting material (e.g., cell number or tissue weight) if possible. - Concentrate the sample extract before analysis. This can be achieved by evaporation of the solvent (e.g., using a vacuum concentrator) and reconstituting the residue in a smaller volume. - Optimize the sensitivity of your analytical instrument. For LC-MS/MS, this includes tuning the mass spectrometer parameters for CAIR.
Inefficient Extraction - Test different extraction solvents and methods. A common method for polar metabolites is extraction with a cold solvent mixture like acetonitrile/methanol (B129727)/water.[10] - Ensure complete cell lysis to release intracellular CAIR. Sonication or bead beating can be employed in addition to solvent extraction.
Poor Ionization in Mass Spectrometry - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) for CAIR. - Test both positive and negative ionization modes to determine which provides a better signal for CAIR. - Consider the use of mobile phase additives that can enhance ionization, such as ammonium (B1175870) formate (B1220265) or ammonium acetate.[11]
Issue 2: High Variability in CAIR Measurements

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize the entire workflow from sample collection to analysis. Ensure consistent timing, temperatures, and volumes for all samples. - Use an internal standard (IS) to correct for variability in sample preparation and instrument response. A stable isotope-labeled CAIR would be ideal, but if unavailable, a structurally similar compound can be used.
Matrix Effects - Implement a more effective sample clean-up procedure to remove interfering matrix components. Solid-phase extraction (SPE) can be a valuable tool.[12] - Optimize the chromatographic separation to resolve CAIR from co-eluting interfering compounds. Hydrophilic interaction liquid chromatography (HILIC) is often suitable for polar metabolites.[6][8] - Assess matrix effects by performing a post-extraction spike experiment. If significant ion suppression or enhancement is observed, further method development is required.
Instrument Instability - Regularly check the performance of your LC-MS/MS system using standard solutions. - Ensure the LC system is properly equilibrated before injecting samples. - Monitor for any fluctuations in spray stability in the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Extraction for Intracellular CAIR Analysis

This protocol is a general guideline for the extraction of polar metabolites, including CAIR, from cultured cells.

  • Cell Culture and Quenching:

    • Culture cells to the desired confluency.

    • To quench metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a cold extraction solvent. A commonly used solvent is 80% methanol pre-chilled to -80°C.

  • Extraction:

    • Add the cold extraction solvent to the cell culture plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • For improved extraction efficiency, perform a freeze-thaw cycle by freezing the sample in liquid nitrogen and then thawing on ice.

    • Vortex the sample vigorously for 1 minute.

  • Protein and Debris Removal:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection and Storage:

    • Carefully collect the supernatant containing the metabolites.

    • For LC-MS analysis, the supernatant can be directly injected or dried down and reconstituted in a suitable solvent.

    • Store the extracts at -80°C until analysis.

Protocol 2: Development of an LC-MS/MS Method for CAIR Quantification

This protocol provides a starting point for developing a sensitive and specific LC-MS/MS method for CAIR.

  • Standard Preparation:

    • Obtain a purified CAIR standard.

    • Prepare a stock solution in a suitable solvent (e.g., water or a mild buffer) and store it at -80°C.

    • Prepare a series of calibration standards by diluting the stock solution in a matrix that mimics the biological sample (e.g., cell lysate from a blank sample).

  • Liquid Chromatography (LC) Separation:

    • Due to the polar nature of CAIR, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.[6][8]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with a volatile buffer such as 10 mM ammonium formate, pH adjusted to a value that provides good peak shape and retention for CAIR.

    • Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute CAIR.

    • Optimize the gradient, flow rate, and column temperature to achieve good peak shape and separation from other metabolites.

  • Mass Spectrometry (MS) Detection:

    • Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Infuse a standard solution of CAIR directly into the mass spectrometer to optimize the precursor ion and product ions.

      • Precursor Ion: This will be the [M+H]+ or [M-H]- ion of CAIR (Molecular Formula: C9H14N3O9P, Molecular Weight: 339.2 g/mol ).[13]

      • Product Ions: Fragment the precursor ion using collision-induced dissociation (CID) and select the most intense and stable fragment ions for quantification and confirmation.

    • Optimize the collision energy and other MS parameters for each MRM transition.

  • Method Validation:

    • Validate the developed method according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[3][14][15] Key validation parameters include:

      • Specificity and Selectivity

      • Linearity and Range

      • Accuracy and Precision

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

      • Recovery

      • Matrix Effect

      • Stability (freeze-thaw, short-term, long-term)[16][17]

Signaling Pathways and Experimental Workflows

De Novo Purine Biosynthesis Pathway

DeNovoPurineBiosynthesis PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC CAIR_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing SampleCollection Sample Collection (e.g., Cultured Cells) Quenching Metabolic Quenching (e.g., Cold Solvent) SampleCollection->Quenching Extraction Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) Quenching->Extraction Cleanup Sample Cleanup (e.g., Centrifugation, SPE) Extraction->Cleanup LC_Separation LC Separation (HILIC) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification DataReview Data Review & Reporting Quantification->DataReview LowSignalTroubleshooting Start Low or No CAIR Signal CheckDegradation Is CAIR degrading during sample prep? Start->CheckDegradation ImproveHandling Improve sample handling: - Work on ice - Minimize time - Check pH CheckDegradation->ImproveHandling Yes CheckConcentration Is CAIR concentration too low? CheckDegradation->CheckConcentration No End Signal Improved ImproveHandling->End IncreaseSample Increase starting material or concentrate extract CheckConcentration->IncreaseSample Yes CheckExtraction Is extraction efficient? CheckConcentration->CheckExtraction No IncreaseSample->End OptimizeExtraction Optimize extraction solvent and method CheckExtraction->OptimizeExtraction No CheckMS Is MS detection optimal? CheckExtraction->CheckMS Yes OptimizeExtraction->End OptimizeMS Optimize ESI source and MRM parameters CheckMS->OptimizeMS No CheckMS->End Yes OptimizeMS->End

References

Technical Support Center: Optimizing Buffer Conditions for CAIR Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboxyaminoimidazole Ribonucleotide (CAIR) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during CAIR enzymatic assays, which typically involve N5-CAIR mutase (PurE) in prokaryotes or Phosphoribosylaminoimidazole Carboxylase (PAICS) in eukaryotes.

Problem Potential Cause Recommended Solution
No or Low Enzyme Activity Inactive EnzymeEnsure the enzyme has been stored correctly, avoiding repeated freeze-thaw cycles. If possible, test enzyme activity with a positive control.
Incorrect Buffer pHThe optimal pH for CAIR-related enzymes is typically between 7.5 and 8.8.[1][2][3] Prepare fresh buffer and verify the pH at the assay temperature, as pH can be temperature-dependent.[4]
Missing CofactorsSome assays, particularly coupled assays, require cofactors like MgCl₂ and ATP.[1] Ensure all necessary cofactors are included at the correct concentrations.
Substrate DegradationThe substrates N⁵-CAIR and CAIR can be unstable.[1] Prepare substrate solutions fresh and keep them on ice.
Incompatible Assay ComponentsEnsure no components from previous purification steps (e.g., high salt concentrations, detergents) are carried over into the assay.
High Background Signal Substrate InstabilityRun a "no-enzyme" control to check for spontaneous substrate degradation that might produce a signal. If the signal increases over time in this control, the substrate is unstable.
Contaminated ReagentsUse high-purity reagents and sterile, nuclease-free water to prepare all solutions. Microbial contamination can lead to interfering enzymatic activities.
Autofluorescence/Absorbance of Assay ComponentsIf using a fluorescence or absorbance-based assay, check for intrinsic signal from your buffer components, substrate, or test compounds.
Inconsistent or Irreproducible Results Pipetting InaccuraciesCalibrate pipettes regularly and use proper pipetting techniques, especially for small volumes. Prepare a master mix for reagents to ensure consistency across wells.[5]
Temperature FluctuationsEnsure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.
Edge Effects in MicroplatesEvaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. Avoid using the outer wells for critical samples or fill them with water or buffer.
Improper Reagent HandlingThaw all frozen reagents completely and mix gently but thoroughly before use to ensure homogeneity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a CAIR enzymatic assay?

A1: The optimal pH for enzymes involved in CAIR metabolism, such as N5-CAIR mutase (PurE) and AIR carboxylase, is generally in the slightly alkaline range, typically between pH 7.5 and 8.8.[1][2][3] It is crucial to determine the optimal pH for your specific enzyme and experimental conditions.

Q2: What are the common buffer systems used for CAIR enzymatic assays?

A2: Common buffer systems include Tris-HCl and HEPES.[1] The choice of buffer should be based on the optimal pH for your enzyme and the compatibility with other assay components.

Buffer Typical pH Range Considerations
Tris-HCl7.0 - 9.0pH is temperature-sensitive.
HEPES6.8 - 8.2Less temperature-sensitive than Tris.
MOPS6.5 - 7.9Good for maintaining pH stability.[4]
Phosphate6.0 - 8.0Can sometimes inhibit enzyme activity by chelating metal ions.[6]

Q3: How does ionic strength affect my CAIR enzymatic assay?

A3: Ionic strength can significantly influence enzyme activity by affecting the enzyme's conformation and its interaction with the substrate.[7][8] The optimal ionic strength needs to be determined empirically for each enzyme. A common starting point is a salt concentration (e.g., NaCl) in the range of 50-150 mM.

Q4: Are there any additives that can improve the stability of my enzyme?

A4: Yes, additives can be used to stabilize enzymes during storage and in the assay itself. Common stabilizing agents include:

  • Glycerol (10-50%): Often used for long-term storage at -20°C to prevent denaturation from freezing.

  • Bovine Serum Albumin (BSA) (0.1-1%): Can prevent enzyme denaturation and adsorption to surfaces.[9]

  • Sugars (e.g., sucrose, trehalose): Can help maintain the native conformation of the enzyme.[10][11]

  • Reducing agents (e.g., DTT, β-mercaptoethanol): Can be included to prevent oxidation of cysteine residues.

Q5: What are the differences between a direct and a coupled enzymatic assay for CAIR?

A5: A direct assay measures the formation of a product or the depletion of a substrate of the primary enzyme of interest. For example, monitoring the disappearance of CAIR at 250 nm.[1] A coupled assay uses one or more additional enzymes to convert a product of the primary reaction into a more easily detectable substance.[12] For instance, the formation of CAIR from N⁵-CAIR can be coupled to the SAICAR synthetase reaction, where the final product is measured.[1]

Assay Type Advantages Disadvantages
Direct Assay Simpler, fewer components, less prone to interference from coupling enzymes.[13][14]May require specialized equipment or have lower sensitivity.
Coupled Assay Can be more sensitive and adaptable to standard lab equipment (e.g., spectrophotometers).[12]More complex, requires careful optimization of all enzyme concentrations, and is susceptible to interference from compounds that affect the coupling enzymes.

Experimental Protocols

Protocol 1: Direct Assay for N5-CAIR Mutase (PurE) Activity (CAIR to N⁵-CAIR)

This protocol measures the conversion of CAIR to N⁵-CAIR by monitoring the decrease in absorbance at 250 nm.[1]

Materials:

  • Purified N5-CAIR mutase (PurE)

  • CAIR substrate

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 250 nm

Procedure:

  • Prepare the assay buffer and equilibrate to the desired temperature (e.g., 37°C).

  • Prepare a stock solution of CAIR in the assay buffer.

  • In a final volume of 600 µL, add the assay buffer and CAIR to the desired final concentration (e.g., 2-1,000 µM).

  • Initiate the reaction by adding the PurE enzyme to a final concentration of 1-10 nM for wild-type enzyme.

  • Immediately start monitoring the decrease in absorbance at 250 nm over time. The rate of reaction is proportional to the change in absorbance (Δε₂₅₀ = 7,710 M⁻¹cm⁻¹ at pH 8.0).[1]

  • Include a "no-enzyme" control to account for any non-enzymatic degradation of CAIR.

Protocol 2: Coupled Assay for N5-CAIR Mutase (PurE) Activity (N⁵-CAIR to CAIR)

This protocol measures the conversion of N⁵-CAIR to CAIR by coupling the reaction to the synthesis of SAICAR, which is monitored at 282 nm.[1]

Materials:

  • Purified N5-CAIR mutase (PurE)

  • Aminoimidazole ribonucleotide (AIR)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Coupling Enzymes: Pyruvate (B1213749) kinase, PurK, PurC

  • Reagents: 10 mM MgCl₂, 2 mM PEP, 0.5 mM ATP, 10 mM L-aspartate

  • Spectrophotometer capable of reading at 282 nm

Procedure:

  • Prepare the assay buffer and all reagents.

  • In a final volume of 600 µL, combine the assay buffer, MgCl₂, PEP, ATP, L-aspartate, pyruvate kinase (1.2 U), PurK (2.5 U), and PurC (2 U).

  • Add the PurE enzyme to the reaction mixture (1-10 nM for wild-type).

  • Pre-incubate the mixture for 2 minutes at 23°C to allow the system to equilibrate.

  • Initiate the reaction by adding AIR to a final concentration of 37 µM.

  • Monitor the increase in absorbance at 282 nm due to the formation of SAICAR (ε₂₈₂ = 8,607 M⁻¹cm⁻¹).[1]

  • Run a control reaction without PurE to determine the background rate.

Visualizations

Purine_Biosynthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA PurF GAR GAR PRA->GAR PurD FGAR FGAR GAR->FGAR PurN FGAM FGAM FGAR->FGAM PurL AIR AIR FGAM->AIR PurM N5_CAIR N⁵-CAIR AIR->N5_CAIR PurK (Bacteria/Fungi) CAIR CAIR AIR->CAIR PAICS (AIRc domain) (Eukaryotes) N5_CAIR->CAIR PurE (N⁵-CAIR mutase) (Bacteria/Fungi) SAICAR SAICAR CAIR->SAICAR PAICS (SAICARs domain) or PurC AICAR AICAR SAICAR->AICAR PurB FAICAR FAICAR AICAR->FAICAR PurH IMP IMP FAICAR->IMP PurJ Coupled_Assay_Workflow cluster_reaction1 Primary Reaction cluster_reaction2 Coupling Reaction AIR AIR N5_CAIR N⁵-CAIR AIR->N5_CAIR PurK CAIR CAIR N5_CAIR->CAIR PurE (Enzyme of Interest) SAICAR SAICAR (Detected Product) CAIR->SAICAR PurC (Coupling Enzyme) detect Monitor Absorbance at 282 nm SAICAR->detect start Initiate with AIR start->AIR Troubleshooting_Logic cluster_checks Initial Checks cluster_troubleshooting Systematic Troubleshooting start Unexpected Assay Result check_controls Review Controls (No Enzyme, Positive) start->check_controls check_reagents Verify Reagent Prep (Freshness, Concentration) start->check_reagents check_params Confirm Assay Parameters (pH, Temp, Wavelength) start->check_params issue_enzyme Problem with Enzyme? (Activity, Stability) check_controls->issue_enzyme issue_substrate Problem with Substrate? (Purity, Degradation) check_reagents->issue_substrate issue_buffer Problem with Buffer? (pH, Ionic Strength) check_params->issue_buffer issue_instrument Problem with Instrument? (Calibration, Settings) check_params->issue_instrument solution Optimize Conditions & Repeat Experiment issue_enzyme->solution issue_buffer->solution issue_substrate->solution issue_instrument->solution

References

troubleshooting common issues in purine metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of purine (B94841) metabolites. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in purine analysis?

A1: Inconsistent results in purine analysis can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Sample Handling and Storage: Degradation of purine metabolites can occur if samples are not handled and stored properly. It is crucial to freeze samples immediately after collection and store them at -80°C. For plasma or serum, using EDTA- or heparin-coated tubes is recommended, and repeated freeze-thaw cycles should be avoided.

  • Sample Preparation: Issues during the extraction process, such as incomplete protein precipitation or metabolite degradation, can lead to variability. Using a consistent and validated extraction protocol is essential.

  • Instrument Performance: Fluctuations in the performance of the liquid chromatography-mass spectrometry (LC-MS) system, including changes in ionization efficiency, can cause signal drift. Regular calibration and system suitability tests are necessary to monitor and control for this.

  • Matrix Effects: The sample matrix can interfere with the ionization of target analytes, leading to ion suppression or enhancement. This can be mitigated by appropriate sample cleanup and the use of matrix-matched calibrants or stable isotope-labeled internal standards.[1]

Q2: How can I minimize matrix effects in my LC-MS analysis of purines?

A2: Minimizing matrix effects is critical for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employing a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove interfering components from the sample matrix.[2]

  • Chromatographic Separation: Optimizing the chromatographic method to separate purine metabolites from co-eluting matrix components can significantly reduce interference.

  • Use of Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard for each analyte of interest. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate normalization.

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix that is identical to the study samples can help to compensate for matrix effects.

Q3: What are the optimal storage conditions for samples intended for purine analysis?

A3: Proper sample storage is crucial to prevent the degradation of purine metabolites. For long-term storage, samples should be kept at -80°C. If samples need to be stored for a shorter period, -20°C may be acceptable, but stability should be verified. It is also important to minimize freeze-thaw cycles, as this can lead to metabolite degradation. When collecting blood samples, they should be processed to plasma or serum as quickly as possible and then frozen.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues that may arise during purine metabolite analysis, presented in a question-and-answer format.

Sample Preparation

Q: I am seeing low recovery of my target purine metabolites after extraction. What could be the cause?

A: Low recovery can be caused by several factors during the sample extraction process. Here is a systematic approach to troubleshooting this issue:

Potential Cause Recommended Solution
Inefficient Protein Precipitation Ensure the correct ratio of organic solvent (e.g., methanol (B129727), acetonitrile) to sample is used. Vortex samples thoroughly and allow sufficient incubation time at a low temperature (e.g., -20°C) to facilitate complete protein precipitation.
Metabolite Degradation Keep samples on ice or at 4°C throughout the extraction procedure to minimize enzymatic activity.[3] Consider using extraction buffers containing enzyme inhibitors if degradation is suspected.
Incorrect pH of Extraction Solvent The pH of the extraction solvent can affect the solubility and stability of purine metabolites. Ensure the pH is optimized for your specific analytes.
Analyte Adsorption Purines can adsorb to plasticware. Using low-retention microcentrifuge tubes and pipette tips can help minimize this issue.
Incomplete Elution from SPE Cartridge If using solid-phase extraction, ensure the elution solvent is strong enough to completely elute all target analytes from the cartridge. Optimize the elution solvent composition and volume.
Liquid Chromatography

Q: My chromatographic peaks for purine metabolites are showing significant tailing. How can I improve the peak shape?

A: Peak tailing is a common issue in liquid chromatography and can negatively impact resolution and quantification. Here are some potential causes and solutions:

Potential Cause Recommended Solution
Secondary Interactions Analyte interaction with active sites on the column stationary phase (e.g., exposed silanols) can cause tailing. Try adjusting the mobile phase pH to ensure the analytes are in a single ionic form. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can also help.
Column Contamination Contaminants from the sample matrix can accumulate on the column frit or at the head of the column, leading to poor peak shape.[2][4] Flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column.[2][4]
Column Overload Injecting too much sample onto the column can lead to peak fronting or tailing.[4][5] Reduce the injection volume or dilute the sample.
Mismatched Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6][7] Whenever possible, dissolve the sample in the initial mobile phase.
Extra-column Dead Volume Excessive tubing length or poorly made connections can increase dead volume, leading to peak broadening and tailing.[2][7] Ensure all connections are secure and use tubing with the appropriate internal diameter.
Mass Spectrometry

Q: I am observing a sudden drop in signal intensity for my purine analytes. What should I check?

A: A sudden loss of signal in the mass spectrometer can halt an analytical run. Here is a checklist of things to investigate:

Potential Cause Recommended Solution
Contaminated Ion Source The ion source is prone to contamination from non-volatile components in the sample matrix.[8] This can lead to a significant drop in sensitivity. Clean the ion source according to the manufacturer's instructions.
Clogged Capillary The ESI capillary can become clogged with particulate matter. Check the spray pattern and clean or replace the capillary if necessary.
Incorrect Source Parameters Check the ion source parameters, such as gas flows, temperatures, and voltages, to ensure they are set correctly for your analytes.
Mass Calibration Drift A drift in the mass calibration can cause the instrument to no longer detect the correct m/z values. Recalibrate the mass spectrometer.
Detector Failure In rare cases, a sudden drop in signal can be due to a failing detector. If other troubleshooting steps do not resolve the issue, contact the instrument manufacturer for service.

Experimental Protocols

Protocol 1: Extraction of Purine Metabolites from Plasma
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation:

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing an appropriate internal standard.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the samples at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex briefly, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Quality Control (QC) Sample Preparation
  • Pooled QC: Create a pooled QC sample by combining equal aliquots of all study samples. This QC sample is representative of the entire sample set and is used to monitor the overall performance and reproducibility of the analysis.

  • Spiked QC: Prepare QC samples by spiking a known concentration of purine standards into a representative matrix (e.g., pooled plasma). These are used to assess the accuracy and precision of the method. Prepare at least three concentration levels (low, medium, and high).

  • Injection Sequence: Inject a QC sample at the beginning of the analytical run and then periodically throughout the run (e.g., every 10-12 injections) to monitor for any drift in instrument performance.

Quantitative Data Summary

The following table provides typical LC-MS/MS parameters for the analysis of key purine metabolites. These parameters may require optimization for your specific instrument and chromatographic conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenosine268.1136.115
Inosine269.1137.115
Guanosine284.1152.112
Hypoxanthine137.1119.120
Xanthine153.1135.122
Uric Acid169.1141.118
Allantoin159.1116.110

Visualizations

Purine Metabolism Pathways

This diagram illustrates the key pathways in purine metabolism, including de novo synthesis, the salvage pathway, and degradation.

Purine_Metabolism PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP De Novo Synthesis AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Adenosine Adenosine AMP->Adenosine Guanosine Guanosine GMP->Guanosine Adenosine->AMP Salvage Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Hypoxanthine->IMP Salvage Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Guanine->GMP Salvage Guanine->Xanthine Experimental_Workflow SampleCollection Sample Collection (e.g., Plasma, Tissue) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SampleExtraction Sample Extraction (Protein Precipitation) SampleStorage->SampleExtraction Analysis LC-MS/MS Analysis SampleExtraction->Analysis DataProcessing Data Processing Analysis->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis BiologicalInterpretation Biological Interpretation StatisticalAnalysis->BiologicalInterpretation

References

Technical Support Center: Synthesis of Carboxyaminoimidazole Ribotide (CAIR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Carboxyaminoimidazole ribotide (CAIR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical synthesis of CAIR.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of CAIR, presented in a question-and-answer format.

Issue 1: Low Yield in the Glycosylation Step (Formation of the Ribose-Imidazole Bond)

  • Question: We are experiencing a low yield when coupling the protected ribose with the imidazole (B134444) precursor. What are the likely causes and how can we improve this?

  • Answer: Low yields in glycosylation are common and can stem from several factors:

    • Inadequate Activation of the Ribose Donor: The leaving group on the anomeric carbon of the ribose (e.g., acetate (B1210297), halogen) may not be sufficiently activated. Consider using a more reactive ribose donor or a more effective Lewis acid catalyst.

    • Steric Hindrance: Bulky protecting groups on either the ribose or the imidazole can impede the reaction. If possible, consider using smaller protecting groups.

    • Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Suboptimal Reaction Conditions: The temperature and reaction time may need optimization. A lower temperature might be necessary to prevent side reactions, though this could require a longer reaction time.

Issue 2: Inefficient Phosphorylation of the Nucleoside

  • Question: Our phosphorylation of the carboxyaminoimidazole riboside is inefficient, resulting in a low yield of the desired 5'-monophosphate. What can we do?

  • Answer: Inefficient phosphorylation is a frequent challenge. Here are some troubleshooting steps:

    • Choice of Phosphorylating Agent: Phosphorus oxychloride (POCl₃) is a common agent, but its reactivity can be difficult to control. Consider alternative reagents like trimethyl phosphate (B84403) or other phosphitylating agents that may offer milder reaction conditions.

    • Protection of Other Hydroxyl Groups: The 2' and 3' hydroxyl groups on the ribose must be adequately protected to prevent phosphorylation at these positions. Ensure your protecting group strategy is robust.

    • Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0°C or below) to control reactivity. Ensure the temperature is maintained throughout the addition of the phosphorylating agent. The choice of solvent is also critical; non-coordinating solvents are often preferred.

    • Work-up Procedure: The work-up to isolate the phosphorylated product is crucial. Quenching the reaction with a buffer or aqueous bicarbonate solution must be done carefully to avoid degradation of the product.

Issue 3: Difficulty in Purifying the Final CAIR Product

  • Question: We are struggling to obtain pure CAIR after deprotection. What purification strategies are recommended?

  • Answer: Purifying ribonucleotides can be challenging due to their polarity and potential for degradation.

    • Ion-Exchange Chromatography: This is a highly effective method for separating charged molecules like ribonucleotides from uncharged or less charged impurities. Anion-exchange chromatography is particularly well-suited for this purpose.

    • Reversed-Phase HPLC (RP-HPLC): While less common for highly polar ribonucleotides, RP-HPLC with an ion-pairing agent can be a viable option for purification.

    • Solid-Phase Extraction (SPE): SPE can be a useful pre-purification step to remove major impurities before a final, high-resolution purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the chemical synthesis of CAIR?

A1: A common approach is to start with a commercially available protected ribose derivative and a suitable precursor for the aminoimidazole carboxamide portion of the molecule. For analogous compounds like 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), inosine (B1671953) has been used as a starting material in multi-step syntheses.

Q2: What are the most critical protecting groups to consider in CAIR synthesis?

A2: The choice of protecting groups is crucial for a successful synthesis. Key considerations include:

  • Ribose Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of the ribose must be protected. The 5'-hydroxyl is typically protected with an acid-labile group like dimethoxytrityl (DMT) to allow for selective deprotection before phosphorylation. The 2' and 3'-hydroxyls are often protected as an acetal (B89532) (e.g., isopropylidene) or with silyl (B83357) ethers.

  • Imidazole Amino Group: The exocyclic amino group on the imidazole ring should be protected, often with an acyl group like benzoyl (Bz), to prevent side reactions during coupling and phosphorylation.

Q3: What are common side reactions to be aware of during CAIR synthesis?

A3: Several side reactions can reduce the yield and purity of your final product:

  • Anomerization: During the glycosylation step, the formation of the incorrect anomer (α instead of the desired β) can occur. Reaction conditions should be optimized to favor the formation of the β-anomer.

  • N-Glycosylation vs. C-Glycosylation: Depending on the imidazole precursor, there might be a possibility of forming a C-glycosidic bond instead of the desired N-glycosidic bond.

  • Phosphorylation at Multiple Sites: If the ribose hydroxyl groups are not fully protected, phosphorylation can occur at the 2' and 3' positions in addition to the desired 5' position.

  • Depurination: Under acidic conditions, the glycosidic bond can be cleaved, leading to the loss of the imidazole base. This is a concern during the deprotection of acid-labile protecting groups.

Q4: How can I monitor the progress of the key reaction steps?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for monitoring the progress of the reactions. TLC can give a quick indication of the consumption of starting materials and the formation of new products. LC-MS provides more detailed information about the molecular weights of the components in the reaction mixture, helping to identify the desired product and any major side products.

Data Presentation

Table 1: Comparison of Common Phosphorylating Agents

Phosphorylating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus oxychloride (POCl₃)0°C to rt, in trialkyl phosphateHigh reactivity, readily availableCan be difficult to control, may lead to side reactions
Dibenzyl phosphiteRequires an activating agentMilder conditionsRequires subsequent deprotection of benzyl (B1604629) groups
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeAnhydrous conditions, with an activatorHigh efficiency, compatible with automated synthesisReagent is moisture-sensitive

Table 2: Elution Conditions for Ribonucleotide Purification

Chromatographic MethodStationary PhaseMobile Phase AMobile Phase BGradient
Anion-ExchangeQuaternary ammonium (B1175870) functionalized resin20 mM Tris-HCl, pH 7.520 mM Tris-HCl, 1 M NaCl, pH 7.5Linear gradient from 0-100% B
Ion-Pair RP-HPLCC18 silica100 mM Triethylammonium acetate (TEAA), pH 7.0100 mM TEAA in 50% AcetonitrileLinear gradient from 0-50% B

Experimental Protocols

Protocol 1: General Procedure for Phosphorylation of a Protected Riboside

  • Preparation: Dry the protected carboxyaminoimidazole riboside under high vacuum for several hours. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve the dried riboside in an anhydrous solvent (e.g., trimethyl phosphate) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Phosphorylating Agent: Slowly add the phosphorylating agent (e.g., phosphorus oxychloride, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a chilled aqueous solution of sodium bicarbonate or a suitable buffer.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material and non-polar byproducts.

  • Purification: The aqueous layer containing the phosphorylated product can then be purified by ion-exchange chromatography.

Protocol 2: General Procedure for Purification by Anion-Exchange Chromatography

  • Column Equilibration: Equilibrate a strong anion-exchange column with the starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading: Load the aqueous solution containing the crude phosphorylated product onto the column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.

  • Elution: Elute the bound product using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl over 20 column volumes).

  • Fraction Collection: Collect fractions and analyze them by UV-Vis spectrophotometry and LC-MS to identify the fractions containing the pure product.

  • Desalting: Pool the pure fractions and desalt them using a suitable method such as dialysis, size-exclusion chromatography, or solid-phase extraction.

  • Lyophilization: Lyophilize the desalted solution to obtain the final product as a solid.

Visualizations

Chemical_Synthesis_Workflow cluster_protection Protection cluster_coupling Coupling cluster_modification Modification & Phosphorylation cluster_deprotection_purification Final Steps Ribose Ribose Protected_Ribose Protected Ribose Ribose->Protected_Ribose Protect 2',3',5'-OH Protected_Nucleoside Protected Nucleoside Protected_Ribose->Protected_Nucleoside Imidazole_Precursor Imidazole Precursor Imidazole_Precursor->Protected_Nucleoside Glycosylation Deprotected_5OH Selective 5'-OH Deprotection Protected_Nucleoside->Deprotected_5OH Phosphorylated_Nucleoside Phosphorylated Nucleoside Deprotected_5OH->Phosphorylated_Nucleoside Phosphorylation Final_Deprotection Final Deprotection Phosphorylated_Nucleoside->Final_Deprotection Purified_CAIR Purified CAIR Final_Deprotection->Purified_CAIR Purification (Ion-Exchange)

Caption: A generalized workflow for the chemical synthesis of CAIR.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials Check Purity of Starting Materials & Solvents Start->Check_Starting_Materials Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Check_Starting_Materials->Optimize_Reaction Materials OK Failure Consult Further Literature Check_Starting_Materials->Failure Impure Materials Improve_Purification Improve Purification Protocol Optimize_Reaction->Improve_Purification Yield Still Low Success Successful Synthesis Optimize_Reaction->Success Yield Improved Improve_Purification->Success Purity Improved Improve_Purification->Failure Still Impure

Caption: A decision tree for troubleshooting low yield in CAIR synthesis.

overcoming substrate instability in N5-CAIR synthetase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase assays. The inherent instability of the substrate, N5-CAIR, presents unique experimental hurdles. This guide offers practical solutions and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is N5-CAIR synthetase and why is its substrate, N5-CAIR, considered unstable?

A1: N5-CAIR synthetase (PurK) is an essential enzyme in the de novo purine (B94841) biosynthesis pathway in most prokaryotes, fungi, and yeast.[1][2] It catalyzes the ATP-dependent carboxylation of 5-aminoimidazole ribonucleotide (AIR) to produce N5-CAIR.[3][4] This pathway is distinct from that in humans, making N5-CAIR synthetase a potential target for antimicrobial drugs.[1][2]

The product, N5-CAIR, is a chemically unstable carbamate.[5][6] It readily decarboxylates back to AIR, with a reported half-life of approximately 0.9 minutes at pH 7.8 and 30°C.[4] This instability is a major challenge in assays, as the product is transient and can be difficult to measure directly.

Q2: I am observing lower than expected or no enzyme activity. What are the common causes?

A2: Several factors can contribute to low or absent N5-CAIR synthetase activity. These include:

  • Substrate Degradation: The substrate AIR can be reactive and unstable. Some compounds, like isatins, have been shown to react directly with AIR, depleting it from the reaction mixture.[7][8]

  • Product Instability: The rapid degradation of N5-CAIR back to AIR can lead to an underestimation of enzyme activity if not properly accounted for in the assay design.[5][6]

  • Suboptimal Assay Conditions: Like all enzymes, N5-CAIR synthetase activity is sensitive to pH, temperature, and ionic strength.[9][10] Ensure these are optimized for your specific enzyme.

  • ATP Concentration: High concentrations of ATP can cause substrate inhibition in N5-CAIR synthetase.[11] It is crucial to determine the optimal ATP concentration for your assay.

  • Enzyme Purity and Concentration: The purity of the enzyme preparation is critical. Contaminating activities can interfere with the assay.[12] Also, ensure you are using an appropriate enzyme concentration.[12]

Q3: How can I overcome the instability of N5-CAIR in my experiments?

A3: The most common strategy is to use a coupled enzyme assay.[5][13] In this setup, the unstable N5-CAIR product is immediately converted by the next enzyme in the pathway, N5-CAIR mutase (PurE), to the more stable 4-carboxy-5-aminoimidazole ribonucleotide (CAIR).[14][15] The formation of a downstream product, such as SAICAR (succinoaminoimidazole carboxamide ribonucleotide) when SAICAR synthetase (PurC) is included, can then be monitored.[5][14]

Q4: Are there different types of assays available for N5-CAIR synthetase?

A4: Yes, several assay formats have been developed:

  • Coupled Spectrophotometric Assays: These are the most common and typically measure the consumption of a substrate like NADH, which is linked to ATP hydrolysis.[16]

  • Fluorescence-Based Assays: Novel fluorescence-based assays have been developed that rely on the reaction of a fluorescently tagged molecule with the substrate AIR.[6][13][17]

  • Phosphate (B84403) Detection Assays: These assays quantify the release of inorganic phosphate from ATP hydrolysis during the N5-CAIR synthetase reaction.[18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal or non-linear reaction rates Reagent instability or contamination.Prepare fresh buffers and substrate solutions. Ensure all reagents are of high purity. Check for and eliminate any potential sources of contamination.
Reaction of assay components with the substrate AIR.[7][8]If screening for inhibitors, consider performing control experiments to test for direct reactivity of compounds with AIR. An AIR analogue that is not a substrate for the enzyme could be used in competition experiments.[8]
Inconsistent results between experiments Variations in experimental conditions.Strictly control temperature, pH, and buffer composition.[10] Ensure consistent timing for reagent additions and measurements. Use a master mix for reagents where possible to minimize pipetting errors.
Freeze-thaw cycles affecting enzyme stability.Aliquot enzyme stocks to avoid repeated freeze-thaw cycles. Store at the recommended temperature.
Low enzyme specific activity Incorrect protein concentration determination.Use a reliable protein quantification method (e.g., Bradford, BCA) with a suitable standard (e.g., BSA).
Inactive enzyme.Verify the purity and integrity of the enzyme preparation using SDS-PAGE. If possible, test the activity with a known positive control inhibitor or substrate lot.
Apparent inhibition is not dose-dependent Compound insolubility.Check the solubility of test compounds in the assay buffer. The use of a small amount of DMSO may be necessary, but control experiments for DMSO effects should be performed.
Substrate depletion by the inhibitor.[8]As mentioned above, test for direct reaction between the inhibitor and AIR.

Experimental Protocols

Coupled Spectrophotometric Assay for N5-CAIR Synthetase Activity

This protocol measures N5-CAIR synthetase activity by coupling ATP hydrolysis to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.[16]

Materials:

  • HEPES buffer (50 mM, pH 7.8)

  • ATP (1 mM)

  • Phosphoenolpyruvate (PEP) (2 mM)

  • NADH (0.2 mM)

  • Pyruvate (B1213749) kinase (5 units)

  • Lactate (B86563) dehydrogenase (7 units)

  • NaHCO₃ (1 mM)

  • 5-aminoimidazole ribonucleotide (AIR) (variable concentrations, e.g., 2.5 µM to 3.0 mM)

  • Purified N5-CAIR synthetase enzyme

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, ATP, PEP, NADH, pyruvate kinase, lactate dehydrogenase, and NaHCO₃.

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the N5-CAIR synthetase enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • To determine the AIR-dependent activity, subtract the rate of ATP hydrolysis observed in the absence of AIR.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

Visualizations

N5_CAIR_Synthetase_Pathway cluster_reaction N5-CAIR Synthetase Reaction cluster_instability Substrate Instability AIR 5-Aminoimidazole Ribonucleotide (AIR) N5_CAIR_Synthetase N5-CAIR Synthetase (PurK) AIR->N5_CAIR_Synthetase Bicarbonate HCO₃⁻ Bicarbonate->N5_CAIR_Synthetase ATP ATP ATP->N5_CAIR_Synthetase N5_CAIR N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) (Unstable) N5_CAIR_Synthetase->N5_CAIR ADP ADP + Pi N5_CAIR_Synthetase->ADP N5_CAIR->AIR spontaneous N5_CAIR_degradation Decarboxylation

Caption: Reaction catalyzed by N5-CAIR synthetase and the inherent instability of its product.

Coupled_Assay_Workflow cluster_workflow Coupled Assay Workflow start Reaction Mix (AIR, ATP, HCO₃⁻) N5_CAIR_Synth N5-CAIR Synthetase (PurK) start->N5_CAIR_Synth N5_CAIR N5-CAIR (Unstable Intermediate) N5_CAIR_Synth->N5_CAIR N5_CAIR_Mut N5-CAIR Mutase (PurE) N5_CAIR->N5_CAIR_Mut CAIR CAIR (Stable Product) N5_CAIR_Mut->CAIR SAICAR_Synth SAICAR Synthetase (PurC) CAIR->SAICAR_Synth SAICAR SAICAR (Detectable Product) SAICAR_Synth->SAICAR detection Spectrophotometric Detection SAICAR->detection

Caption: Workflow of a coupled enzyme assay to overcome N5-CAIR instability.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart start Low/No Activity Observed check_reagents Check Reagent Stability and Purity start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No check_conditions Verify Assay Conditions (pH, Temp, [ATP]) conditions_ok Conditions OK check_conditions->conditions_ok Yes optimize_conditions Optimize Conditions check_conditions->optimize_conditions No check_enzyme Assess Enzyme Purity and Concentration enzyme_ok Enzyme OK check_enzyme->enzyme_ok Yes purify_enzyme Purify/Re-quantify Enzyme check_enzyme->purify_enzyme No reagents_ok->check_conditions conditions_ok->check_enzyme consider_coupling Consider Coupled Assay enzyme_ok->consider_coupling

References

Technical Support Center: Method Development for Resolving Co-eluting Purine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides structured guidance for researchers, scientists, and drug development professionals encountering challenges with the separation of co-eluting purine (B94841) intermediates. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate effective method development.

Troubleshooting and FAQs

This section addresses common issues encountered during the chromatographic analysis of purine intermediates.

Q1: My primary purine intermediates (e.g., hypoxanthine, xanthine, adenine, guanine) are co-eluting or have poor resolution on a C18 column. What should I do?

A1: Co-elution of polar purine intermediates is a common issue in reversed-phase (RP) chromatography due to their limited retention. Here is a systematic approach to troubleshoot this problem:

  • Modify Mobile Phase: Adjusting the mobile phase is often the first and most effective step.

    • pH Adjustment: The ionization state of purines is pH-dependent. Altering the pH can change their polarity and interaction with the stationary phase, thus improving selectivity. It is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes for consistent results.[1]

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Methanol may offer different selectivity for polar compounds.[1]

  • Introduce Ion-Pairing Reagents: For highly polar and ionic compounds, adding an ion-pairing reagent to the mobile phase can significantly improve retention and resolution on RP columns.[2][3] Reagents like dibutylamine (B89481) acetate (B1210297) (DBAA) or N,N-dimethylhexylamine can be effective.[2]

  • Switch to an Alternative Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar and hydrophilic compounds and are an excellent alternative to RP chromatography for purine analysis.[4][5][6][7][8]

    • PFP or F5 Columns: Pentafluorophenyl (PFP) or F5 columns offer different selectivity compared to C18 columns due to multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole) and can be effective for separating structurally similar purines.

Q2: I am observing poor peak shapes (tailing or fronting) for my purine analytes. What are the likely causes and solutions?

A2: Poor peak shape can compromise resolution and quantification. Here are common causes and their remedies:

  • Peak Tailing:

    • Cause: Secondary interactions between basic purine analytes and acidic residual silanol (B1196071) groups on the silica-based stationary phase are a frequent cause.[1] This is especially prominent at mid-range pH where silanols are ionized.

    • Solution: Lowering the mobile phase pH can suppress silanol ionization.[1] Alternatively, using a base-deactivated column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate these interactions.

    • Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent or replace it if the problem persists.[9]

  • Peak Fronting:

    • Cause: Analyte overload, where the concentration of the sample injected is too high for the column's capacity.

    • Solution: Dilute the sample and reinject.

    • Cause: Inappropriate injection solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9]

Q3: My sensitivity is low when using LC-MS for purine analysis. How can I improve it?

A3: Low sensitivity in LC-MS can be due to poor ionization or ion suppression.

  • Optimize Mobile Phase for MS:

    • Use Volatile Buffers: Buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are volatile and highly compatible with mass spectrometry.[5] Avoid non-volatile buffers like phosphate, which can contaminate the ion source.

    • Adjust pH for Optimal Ionization: The pH of the mobile phase affects the charge state of the analytes. Experiment with different pH levels to find the optimal condition for ionization in either positive or negative mode.

  • Address Ion Suppression:

    • Matrix Effects: Components from the sample matrix can co-elute with analytes and suppress their ionization. Improve chromatographic separation to resolve analytes from interfering matrix components.

    • Sample Preparation: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering substances.

  • Optimize MS Parameters:

    • Source Parameters: Optimize ion source parameters such as gas temperatures, gas flows, and capillary voltage.

    • Analyte-Specific Parameters: For tandem MS, optimize collision energy and select the most stable and abundant precursor and product ions for each purine intermediate.[10]

Q4: I am experiencing retention time shifts and poor reproducibility between runs. What should I check?

A4: Inconsistent retention times are often a sign of an unstable chromatographic system.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Insufficient equilibration is a common cause of retention time drift.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent composition, can lead to shifts in retention. Prepare mobile phases carefully and consistently.

  • Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent and accurate flow rate. Fluctuations in flow can cause retention time variability.[9]

  • Column Temperature: Maintain a constant and controlled column temperature using a column oven. Temperature fluctuations can significantly impact retention times.[5]

Data Presentation

The following tables provide a summary of typical chromatographic conditions and mass spectrometry parameters for the analysis of purine intermediates.

Table 1: Comparison of Chromatographic Methods for Purine Intermediate Separation

FeatureStandard Reversed-Phase (C18)Ion-Pair Reversed-Phase (C18)Hydrophilic Interaction (HILIC)
Primary Retention Mechanism Hydrophobic interactionsIon-pairing and hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase
Typical Mobile Phase Water/Methanol or Acetonitrile with acid (e.g., formic acid)Water/Organic with an ion-pairing reagent (e.g., DBAA)High organic (e.g., >80% Acetonitrile) with aqueous buffer
Suitability for Purines Poor retention for early-eluting, polar purines (e.g., hypoxanthine)Good retention and improved separation of polar and ionic purines[2]Excellent retention and separation of highly polar purines[4][5]
MS Compatibility Good with volatile mobile phasesCan be challenging; requires volatile ion-pairing reagents[2]Excellent, uses MS-friendly volatile mobile phases
Common Issues Co-elution of polar analytesComplex method development, potential for ion suppressionSensitive to water content in sample and mobile phase

Table 2: Example Mass Spectrometry Parameters for Selected Purine Intermediates (Positive Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenine 136.1119.120
Guanine 152.1135.122
Hypoxanthine 137.1119.118
Xanthine 153.1136.025
Uric Acid 169.0141.015
Allantoin 159.0114.012

Note: These values are illustrative and should be optimized for the specific instrument being used.[11]

Experimental Protocols

Protocol 1: HILIC-MS/MS Method for Purine Separation

This protocol describes a robust method for separating polar purine intermediates using HILIC coupled with tandem mass spectrometry.[4]

  • Chromatographic System:

    • Column: Amide-based HILIC column (e.g., Waters Xbridge Amide, 150 x 2.1 mm, 3.5 µm).[4]

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.5 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

  • Gradient Elution:

    • Start at 95% B.

    • Linear gradient to 50% B over 10 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 95% B in 0.5 minutes.

    • Equilibrate at 95% B for 7.5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.

    • MRM Transitions: Use optimized precursor/product ion pairs and collision energies for each target analyte (see Table 2 for examples).

Protocol 2: Ion-Pair Reversed-Phase UPLC-MS/MS Method

This protocol is an alternative for separating a broad range of purines and pyrimidines using an ion-pairing reagent.[2]

  • Chromatographic System:

    • Column: C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm).

    • Mobile Phase A: 5 mM Dibutylamine Acetate (DBAA) in Water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Gradient Elution:

    • Start at 0% B.

    • Linear gradient to 40% B over 8 minutes.

    • Increase to 95% B over 1 minute and hold for 2 minutes (column wash).

    • Return to 0% B and equilibrate for 4 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI, Positive and Negative switching or separate runs.

    • Acquisition Mode: MRM.

    • Source Parameters: Optimize for the specific instrument.

    • MRM Transitions: Develop and optimize transitions for all target analytes.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of purine intermediates.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks start Co-elution Observed q1 Is peak shape acceptable (symmetric, not broad)? start->q1 fix_shape Troubleshoot Peak Shape: - Check for column overload - Optimize injection solvent - Check for secondary interactions q1->fix_shape No q2 Optimize Mobile Phase: - Adjust pH - Change organic modifier (ACN vs. MeOH) q1->q2 Yes fix_shape->q2 q3 Resolution Improved? q2->q3 q4 Consider Alternative Chromatography: - Use HILIC for polar compounds - Try Ion-Pair RP-HPLC - Use PFP/F5 column q3->q4 No resolved Peaks Resolved q3->resolved Yes end Further Method Development Required q4->end Purine_Salvage_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase IMP IMP (Inosine Monophosphate) Hypoxanthine->IMP HGPRT UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Guanine Guanine Guanine->Xanthine Guanine Deaminase GMP GMP (Guanosine Monophosphate) Guanine->GMP HGPRT Adenine Adenine AMP AMP (Adenosine Monophosphate) Adenine->AMP APRT IMP->GMP IMP->AMP

References

Technical Support Center: N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemically unstable intermediate, N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR).

Frequently Asked Questions (FAQs)

Q1: What is N5-CAIR and why is it significant?

A1: N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR) is a key, yet unstable, intermediate in the de novo purine (B94841) biosynthesis pathway in most prokaryotes, fungi, yeast, and plants.[1][2] It is synthesized from 5-aminoimidazole ribonucleotide (AIR) and bicarbonate by the enzyme N5-CAIR synthetase (PurK).[3][4][5] Subsequently, N5-CAIR is converted to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) by N5-CAIR mutase (PurE).[1][3] This pathway is distinct from that in humans, where AIR is directly converted to CAIR by AIR carboxylase, making the enzymes involved in N5-CAIR metabolism attractive targets for antimicrobial drug development.[2][3][6]

Q2: What makes N5-CAIR chemically unstable?

A2: N5-CAIR is a carbamate, which is inherently prone to decarboxylation. It readily and non-enzymatically decomposes back to its precursor, AIR, and carbon dioxide.[4][7] This instability is a significant challenge for in vitro studies of enzymes that utilize N5-CAIR as a substrate.

Q3: What factors influence the stability of N5-CAIR?

A3: The stability of N5-CAIR is highly dependent on experimental conditions. The rate of its decomposition is influenced by:

  • pH: The half-life of N5-CAIR is pH-dependent.

  • Temperature: Higher temperatures accelerate the rate of decomposition.

  • Carbon Dioxide Concentration: The equilibrium of the decomposition reaction is affected by the concentration of CO2 in the solution.[7]

Troubleshooting Guide

Issue 1: Rapid disappearance of N5-CAIR in my enzymatic assay.
  • Possible Cause: The inherent chemical instability of N5-CAIR leads to its rapid, non-enzymatic decomposition.

  • Troubleshooting Steps:

    • Confirm Decomposition Rate: First, determine the rate of non-enzymatic decomposition under your specific assay conditions (buffer, pH, temperature) in the absence of any enzyme. This will serve as your baseline.

    • Optimize Assay Conditions:

      • Lower the Temperature: If experimentally feasible, perform the assay at a lower temperature to decrease the rate of decomposition.

      • Adjust pH: The stability of N5-CAIR is pH-dependent. While the optimal pH for your enzyme is a key consideration, exploring a pH range might reveal conditions where N5-CAIR is more stable without significantly compromising enzyme activity.

    • Use a Coupled Assay: To circumvent the instability, consider a coupled-enzyme assay where the product of the N5-CAIR mutase reaction (CAIR) is immediately consumed by a subsequent enzyme, such as SAICAR synthetase (PurC).[8] This pulls the equilibrium towards product formation and prevents the reverse reaction.

    • Assay in the Reverse Direction: A common and effective strategy is to measure the activity of N5-CAIR mutase in the reverse direction, i.e., the conversion of CAIR to N5-CAIR.[2][9] The disappearance of the more stable CAIR can be monitored spectrophotometrically.[10]

Quantitative Data: N5-CAIR Stability
ParameterValueConditionsReference
Half-life (t½)0.9 minpH 7.8, 30°C[4]
Decomposition Rate Constant (k_decomp)0.75 min⁻¹pH 7.8, 30°C[10]

Experimental Protocols

Protocol 1: Assay for N5-CAIR Mutase (PurE) Activity in the Reverse (Decarboxylation) Direction

This protocol is adapted from established methods to determine the kinetics of PurE by monitoring the conversion of CAIR to AIR.[2][9]

Materials:

  • Purified N5-CAIR mutase (PurE) enzyme

  • 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) substrate

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes with appropriate path lengths

Procedure:

  • Prepare a stock solution of CAIR in the assay buffer. Determine its concentration using the appropriate extinction coefficient.

  • Set up the reaction mixture in a cuvette with a final volume of, for example, 600 µL. The mixture should contain the assay buffer and varying concentrations of CAIR (e.g., 2-1000 µM).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a known amount of PurE enzyme (e.g., 1-10 nM for wild-type).

  • Monitor the decrease in absorbance at 250 nm, which corresponds to the disappearance of CAIR (Δε₂₅₀ = 7,710 M⁻¹cm⁻¹ at pH 8.0).[10]

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance change over time.

  • Determine the kinetic parameters (K_M and k_cat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Visualizations

De Novo Purine Biosynthesis Pathway: Divergence Between Microbes and Humans

Caption: Divergent pathways for CAIR synthesis in microbes and humans.

Experimental Workflow: Troubleshooting N5-CAIR Instability

Troubleshooting_Workflow start Issue: Rapid N5-CAIR Disappearance check_non_enzymatic Measure non-enzymatic decomposition rate start->check_non_enzymatic optimize Optimize Assay Conditions (Temp, pH) check_non_enzymatic->optimize is_stable Is N5-CAIR sufficiently stable? optimize->is_stable proceed Proceed with Direct Assay is_stable->proceed Yes alternative Consider Alternative Assays is_stable->alternative No reverse_assay Reverse Direction Assay (CAIR -> N5-CAIR) alternative->reverse_assay coupled_assay Coupled Enzyme Assay alternative->coupled_assay

Caption: Logical steps for addressing N5-CAIR instability in experiments.

References

Technical Support Center: Strategies to Prevent Protein Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of proteins of interest during sample preparation. The term "CAIR" can refer to several different molecules in a biological context; therefore, this document outlines general best practices for protein preservation that are applicable to a wide range of proteins, including those potentially abbreviated as CAIR.

Potential "CAIR" Molecules:

  • CAIR-1/BAG-3: A protein involved in cell adhesion and migration.[1][2]

  • CAAP1 (Caspase activity and apoptosis inhibitor 1): An anti-apoptotic protein.[3]

  • CALR (Calreticulin): A chaperone protein involved in protein folding and calcium homeostasis.[4]

  • Carboxyaminoimidazole ribonucleotide (CAIR): A metabolite in the purine (B94841) biosynthesis pathway.[5][6][7]

The following troubleshooting guides and FAQs are designed to address common challenges in preserving protein integrity during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein degradation during sample preparation?

A1: Protein degradation during sample preparation is primarily caused by the release of endogenous proteases from subcellular compartments upon cell lysis.[1][8] Other contributing factors include:

  • Temperature: Elevated temperatures can increase protease activity and lead to protein denaturation.[7][9]

  • pH: Suboptimal pH can affect protein stability and enzyme activity.[6]

  • Mechanical Stress: Harsh homogenization or sonication can generate heat and denature proteins.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein denaturation and aggregation.[9]

  • Oxidation: Exposure to air can lead to the oxidation of certain amino acid residues.

Q2: How can I minimize protease activity during cell lysis?

A2: The most effective way to minimize protease activity is to work quickly at low temperatures (e.g., on ice or in a cold room) and to use a lysis buffer supplemented with a protease inhibitor cocktail.[10][11] These cocktails contain a mixture of inhibitors that target different classes of proteases.

Q3: What are the different classes of proteases I should be concerned about?

A3: There are four main classes of proteases that can degrade protein samples:

  • Serine proteases

  • Cysteine proteases

  • Aspartic proteases

  • Metallo-proteases [2][5]

It is important to use a broad-spectrum protease inhibitor cocktail that targets all of these classes.[2][5]

Q4: Should I be concerned about phosphatases as well?

A4: If you are studying the phosphorylation state of your protein, it is crucial to also include phosphatase inhibitors in your lysis buffer.[1][8] Phosphatases remove phosphate (B84403) groups from proteins and can alter their activity and signaling functions.

Q5: What are the optimal storage conditions for my protein samples?

A5: For short-term storage (hours to days), keep samples on ice or at 4°C. For long-term storage, snap-freeze your samples in liquid nitrogen and store them at -80°C.[10] Avoid repeated freeze-thaw cycles by aliquoting samples before freezing.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low protein yield Inefficient cell lysisOptimize lysis buffer composition (e.g., detergent type and concentration). Consider harsher mechanical disruption methods if necessary, while carefully controlling temperature.[12]
Protein degradationAdd a fresh protease inhibitor cocktail to the lysis buffer immediately before use.[11] Keep samples on ice at all times.[11][13]
Multiple bands or smears on a Western blot Protein degradation by proteasesEnsure protease inhibitors are active and used at the recommended concentration. Minimize the time between cell lysis and sample denaturation.[13]
Sample overloadingDetermine the protein concentration of your lysate and load a consistent amount per lane.
Loss of post-translational modifications (e.g., phosphorylation) Phosphatase activityAdd a phosphatase inhibitor cocktail to your lysis buffer.[1][8]
Protein aggregation Improper folding or denaturationOptimize buffer conditions (pH, salt concentration). Consider adding stabilizing agents like glycerol. Avoid excessive heating or vortexing.[11]

Quantitative Data Summary

Table 1: Common Protease Inhibitors and Their Working Concentrations

Inhibitor Target Protease Class Typical Working Concentration Solvent
AEBSF Serine0.2 - 1.0 mMWater
Aprotinin Serine100 - 200 nMWater
Leupeptin Serine, Cysteine10 - 100 µMWater
E-64 Cysteine1 - 20 µM1:1 Ethanol/Water
Pepstatin A Aspartic1 µMEthanol/Methanol
EDTA/EGTA Metallo1 - 5 mMWater
PMSF Serine0.1 - 1 mMIsopropanol/Ethanol

Note: It is often most effective to use a pre-made protease inhibitor cocktail to ensure broad-spectrum inhibition.[2][3]

Experimental Protocols

Protocol 1: General Protein Extraction with Protease and Phosphatase Inhibition

  • Preparation: Pre-cool all buffers, tubes, and centrifuges to 4°C. Prepare your lysis buffer and add a protease and phosphatase inhibitor cocktail immediately before use.

  • Cell Lysis:

    • For adherent cells, wash the cell monolayer with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenization: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. If necessary, further disrupt the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[10]

  • Storage: Aliquot the lysate and store at -80°C for long-term use.

Visualizations

Experimental_Workflow Experimental Workflow for Sample Preparation cluster_prep Preparation cluster_lysis Cell Lysis cluster_processing Processing cluster_storage Storage prep_buffers Pre-cool Buffers & Equipment add_inhibitors Add Protease/Phosphatase Inhibitors to Lysis Buffer prep_buffers->add_inhibitors cell_harvest Harvest Cells add_inhibitors->cell_harvest add_lysis_buffer Add Lysis Buffer cell_harvest->add_lysis_buffer homogenize Homogenize on Ice add_lysis_buffer->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Protein collect_supernatant->quantify aliquot Aliquot Samples quantify->aliquot store Store at -80°C aliquot->store

Caption: Workflow for optimal protein sample preparation.

Degradation_Pathway Ubiquitin-Proteasome Protein Degradation Pathway target_protein Target Protein e3 E3 (Ligase) target_protein->e3 ubiquitin Ubiquitin e1 E1 (Activating Enzyme) ubiquitin->e1 ATP e2 E2 (Conjugating Enzyme) e1->e2 e2->e3 polyubiquitinated_protein Polyubiquitinated Protein e3->polyubiquitinated_protein Attaches Ubiquitin proteasome Proteasome polyubiquitinated_protein->proteasome degraded_peptides Degraded Peptides proteasome->degraded_peptides

Caption: Overview of the ubiquitin-proteasome pathway.

References

Validation & Comparative

Carboxyaminoimidazole Ribotide vs. SAICAR: A Comparative Guide for Researchers in Purine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Two Key Intermediates in De Novo Purine (B94841) Biosynthesis, Their Enzymatic Control, and Therapeutic Potential

In the intricate metabolic pathway of de novo purine biosynthesis, the sequential intermediates Carboxyaminoimidazole ribotide (CAIR) and Phosphoribosylaminoimidazole-succinocarboxamide (SAICAR) represent critical nodes. Understanding the nuances of their synthesis, regulation, and the enzymes that govern their conversion is paramount for researchers in cellular metabolism, oncology, and infectious disease. This guide provides an objective comparison of CAIR and SAICAR, supported by available experimental data, detailed methodologies, and visual representations of the underlying biochemical processes.

At a Glance: CAIR vs. SAICAR

FeatureThis compound (CAIR)Phosphoribosylaminoimidazole-succinocarboxamide (SAICAR)
Position in Pathway 6th step of de novo purine synthesis7th step of de novo purine synthesis
Precursor Aminoimidazole ribotide (AIR)This compound (CAIR)
Enzyme (Human) Phosphoribosylaminoimidazole carboxylase domain of PAICSPhosphoribosylaminoimidazole-succinocarboxamide synthetase domain of PAICS
Enzyme (Bacteria) N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE)SAICAR synthetase (PurC)
Key Reaction Carboxylation of AIRLigation of L-aspartate to CAIR
Cofactors/Cosubstrates CO2 (in humans)ATP, L-aspartate
Known Regulatory Roles Primarily a metabolic intermediateAllosteric activator of Pyruvate (B1213749) Kinase M2 (PKM2)
Therapeutic Relevance The enzymatic step is a target for selective antibacterial drug development.The enzymatic step is a target for anticancer drug development.

The Central Role of PAICS in Human Purine Metabolism

In humans, the synthesis of both CAIR and SAICAR is orchestrated by a single bifunctional enzyme: Phosphoribosylaminoimidazole Carboxylase, Phosphoribosylaminoimidazole-succinocarboxamide Synthetase (PAICS). This enzyme possesses two distinct active sites that catalyze sequential reactions.[1][2][3] The close proximity of these active sites on the same polypeptide chain is believed to facilitate substrate channeling, where the CAIR produced by the carboxylase domain is directly passed to the synthetase domain, increasing catalytic efficiency and protecting the unstable CAIR intermediate.[4]

Signaling Pathway of CAIR and SAICAR Synthesis in Humans

Purine_Metabolism_PAICS cluster_pathway De Novo Purine Biosynthesis AIR Aminoimidazole ribotide (AIR) CAIR Carboxyaminoimidazole ribotide (CAIR) AIR->CAIR PAICS (AIR Carboxylase domain) + CO2 SAICAR SAICAR CAIR->SAICAR PAICS (SAICAR Synthetase domain) + L-Aspartate + ATP AICAR AICAR SAICAR->AICAR ADSL - Fumarate PKM2 Pyruvate Kinase M2 (Inactive Dimer) PKM2_active Pyruvate Kinase M2 (Active Tetramer) SAICAR_reg SAICAR SAICAR_reg->PKM2 Allosteric Activation

Caption: Human PAICS enzyme catalyzes the sequential conversion of AIR to CAIR and then to SAICAR.

A Point of Divergence: The Bacterial Pathway

A key difference between human and bacterial purine metabolism lies in the synthesis of CAIR. In most bacteria, this conversion is a two-step process catalyzed by two separate enzymes: N5-carboxyaminoimidazole ribotide (N5-CAIR) synthetase (PurK) and N5-CAIR mutase (PurE).[5][6] This divergence presents a promising avenue for the development of selective antibacterial agents that target PurK and PurE without affecting the human PAICS enzyme. The subsequent conversion of CAIR to SAICAR is catalyzed by SAICAR synthetase (PurC) in bacteria.[7]

Experimental Workflow for Screening Bacterial CAIR Synthesis Inhibitors

Bacterial_CAIR_Inhibitor_Screening cluster_workflow Inhibitor Screening Workflow start Start with Purified Bacterial Enzymes (PurK and PurE) assay_setup Set up reaction with: - AIR (substrate) - ATP, Bicarbonate - Test Compound start->assay_setup incubation Incubate at optimal temperature and time assay_setup->incubation detection Measure CAIR production (e.g., LC-MS/MS or coupled enzyme assay) incubation->detection analysis Analyze data to determine IC50 of test compounds detection->analysis hit_validation Validate hits in bacterial growth assays analysis->hit_validation

Caption: Workflow for identifying inhibitors of bacterial CAIR synthesis.

Quantitative Analysis of Enzyme Kinetics

Table 1: Representative Kinetic Parameters of Related Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
AIR carboxylase (PurE)Escherichia coliN5-CAIR22.2-[PMID: 10074353]
SAICAR synthetase (PurC)Escherichia coliCAIR--[PMID: 15641804]
SAICAR synthetase (PAICS)Gallus gallus (Chicken)HCO3-10-fold lower than E. coli PurE-[PMID: 7913958]

Note: Direct kinetic parameters for human PAICS domains are not consistently reported in publicly available literature. The table reflects data from homologous enzymes.

Experimental Protocols

SAICAR Synthetase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methods used to measure the activity of recombinant human PAICS by detecting ADP formation.[7][8][9][10][11]

Materials:

  • Recombinant human PAICS enzyme

  • CAIR (substrate)

  • L-aspartate

  • ATP

  • Kinase reaction buffer (e.g., 20mM Tris-HCl pH 7.5, 10mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing kinase reaction buffer, L-aspartate, and CAIR at desired concentrations.

    • Add the PAICS enzyme to initiate the reaction. A typical reaction volume is 5 µL.

    • Incubate at room temperature for a defined period (e.g., 40 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by PAICS into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ATP amount.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate an ATP-to-ADP standard curve to correlate the luminescence signal with the amount of ADP produced.

    • Calculate the specific activity of the PAICS enzyme.

Coupled Spectrophotometric Assay for AIR Carboxylase Activity

This is a conceptual protocol based on established methods for assaying carboxylases by coupling CO2 consumption to the oxidation of NADH.[12][13]

Materials:

  • Recombinant human PAICS enzyme

  • AIR (substrate)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Phosphoenolpyruvate carboxylase (PEPC)

  • Malate dehydrogenase (MDH)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8)

Procedure:

  • Assay Mixture Preparation:

    • In a quartz cuvette, prepare an assay mixture containing reaction buffer, PEP, NADH, PEPC, and MDH.

  • Baseline Measurement:

    • Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Reaction Initiation:

    • Initiate the reaction by adding the PAICS enzyme and its substrate, AIR.

  • Measurement:

    • Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of absorbance change is proportional to the rate of CO2 consumption by the AIR carboxylase domain of PAICS.

  • Data Analysis:

    • Using the Beer-Lambert law and the molar extinction coefficient of NADH, calculate the rate of the reaction.

Regulation of CAIR and SAICAR Synthesis

The de novo purine synthesis pathway is tightly regulated to meet the cell's demand for purine nucleotides while avoiding wasteful overproduction.

  • Feedback Inhibition: The primary regulatory control of the entire de novo purine pathway is the feedback inhibition of the first committed step, catalyzed by glutamine PRPP amidotransferase. This enzyme is allosterically inhibited by the end products of the pathway, namely AMP, GMP, and IMP.[14][15] This ensures that when purine levels are sufficient, the entire pathway is downregulated.

  • SAICAR as a Signaling Molecule: Beyond its role as a metabolic intermediate, SAICAR has been identified as an allosteric activator of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis.[16] This links purine biosynthesis to central carbon metabolism and is particularly important in cancer cells, where elevated SAICAR levels can promote cell survival under glucose-limited conditions.

Logical Diagram of Purine Pathway Feedback Regulation

Feedback_Regulation PRPP PRPP PRA PRA PRPP->PRA Glutamine PRPP amidotransferase IMP IMP PRA->IMP Multiple Steps (including CAIR and SAICAR) AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->PRPP Feedback Inhibition GMP->PRPP Feedback Inhibition

Caption: Feedback inhibition of the initial step of purine synthesis by end products.

Conclusion

This compound (CAIR) and SAICAR are two pivotal, sequential intermediates in the de novo synthesis of purines. In humans, their synthesis is efficiently coupled through the bifunctional enzyme PAICS, a feature that is absent in many bacteria, making the bacterial CAIR synthesis enzymes attractive targets for novel antibiotics. Furthermore, the emerging role of SAICAR as a metabolic signaling molecule highlights the intricate connections between nucleotide biosynthesis and other central metabolic pathways. For researchers in drug development, a thorough understanding of the enzymatic and regulatory differences surrounding CAIR and SAICAR in various organisms is crucial for the design of targeted and effective therapeutic strategies. Further research to elucidate the precise kinetic parameters of the human PAICS domains and their direct regulatory mechanisms will undoubtedly provide deeper insights into the control of purine metabolism in health and disease.

References

A Comparative Analysis of Microbial vs. Human CAIR Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo purine (B94841) biosynthesis pathway, essential for the creation of the building blocks of DNA and RNA, exhibits a remarkable divergence between microbial and human systems at the point of carboxyaminoimidazole ribonucleotide (CAIR) synthesis. This guide provides an in-depth comparative analysis of this critical metabolic step, offering quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical and regulatory pathways. Understanding these differences is paramount for the development of novel antimicrobial agents that can selectively target microbial pathways without affecting human cells.

At a Glance: Key Differences in CAIR Synthesis

FeatureMicrobial Systems (e.g., E. coli, S. aureus)Human Systems
Enzymatic Steps Two-step processSingle-step process
Enzymes 1. N5-CAIR Synthetase (PurK)2. N5-CAIR Mutase (PurE Class I)AIR Carboxylase (PurE Class II), as a domain of the bifunctional protein PAICS
Substrates AIR, ATP, Bicarbonate (HCO3-)AIR, Carbon Dioxide (CO2)
ATP Requirement ATP-dependentATP-independent
Intermediate N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR)None
Gene Organization Often found in an operon (e.g., purEK operon)A single gene (PAICS) encoding a bifunctional enzyme
Primary Regulation Transcriptional repression by the PurR repressorTranscriptional regulation by factors like MYC; potential allosteric regulation and post-translational modifications

Quantitative Comparison of Enzyme Kinetics

The efficiency and substrate affinity of the enzymes involved in CAIR synthesis differ significantly between microbial and human systems. The following table summarizes key kinetic parameters.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
N5-CAIR Synthetase (PurK) Staphylococcus aureusAIR13.93.52.5 x 105
ATP43.23.58.1 x 104
Bicarbonate18,8003.51.9 x 102
N5-CAIR Mutase (PurE) Escherichia coliN5-CAIR~102.32.3 x 105
AIR Carboxylase (PAICS) Gallus gallus (Chicken)Bicarbonate~1,800Not ReportedNot Reported
Treponema denticolaAIR13775.9 x 106
CO2600771.3 x 105
HumanAIRNot ReportedNot ReportedNot Reported

Signaling and Regulatory Pathways

The synthesis of CAIR is tightly regulated at both the transcriptional and post-translational levels, with distinct mechanisms in microbial and human cells.

Microbial Regulation of CAIR Synthesis

In many bacteria, the genes encoding N5-CAIR synthetase (purK) and N5-CAIR mutase (purE) are organized in the purEK operon. The expression of this operon is primarily controlled by the PurR repressor .[2][3] When purine levels in the cell are high, a corepressor (hypoxanthine or guanine) binds to PurR, which then binds to the operator region of the pur regulon, including the purEK operon, to inhibit transcription.[2][3]

Recent studies in Staphylococcus aureus have also highlighted a connection between purine biosynthesis and the second messenger cyclic di-AMP (c-di-AMP) .[4] Disruptions in the purine pathway can lead to decreased c-di-AMP levels, which in turn affects biofilm formation and antibiotic resistance, suggesting a broader regulatory network.[4]

Microbial_CAIR_Regulation cluster_operon purEK Operon cluster_pathway CAIR Synthesis Pathway purE purE purK purK N5_CAIR N5_CAIR purE->N5_CAIR AIR AIR purK->AIR High Purines High Purines PurR Repressor PurR Repressor High Purines->PurR Repressor activates Transcription Transcription PurR Repressor->Transcription inhibits Transcription->purE Transcription->purK AIR->N5_CAIR PurK CAIR CAIR N5_CAIR->CAIR PurE

Microbial regulation of CAIR synthesis via the PurR repressor.
Human Regulation of CAIR Synthesis

In humans, the regulation of CAIR synthesis is linked to the expression of the bifunctional PAICS gene. The transcription factor MYC , a key regulator of cell growth and proliferation, has been shown to directly regulate PAICS expression.[5] This links purine synthesis to the cell cycle and cancer progression. The expression of PAICS is also influenced by signaling pathways such as the PI3K-AKT-mTOR pathway , which is frequently activated in cancer.[6]

Furthermore, the PAICS protein is subject to various post-translational modifications (PTMs) , including phosphorylation and acetylation.[7] These modifications can potentially modulate its enzymatic activity, stability, and its interaction with other proteins to form the "purinosome," a multi-enzyme complex that channels intermediates in the purine biosynthesis pathway.[8]

Human_CAIR_Regulation cluster_gene PAICS Gene cluster_pathway CAIR Synthesis Pathway PAICS_gene PAICS PAICS Protein PAICS Protein PAICS_gene->PAICS Protein expresses Growth Signals Growth Signals PI3K/AKT/mTOR PI3K/AKT/mTOR Growth Signals->PI3K/AKT/mTOR MYC MYC PI3K/AKT/mTOR->MYC Transcription Transcription MYC->Transcription activates Transcription->PAICS_gene Post-Translational \nModifications Post-Translational Modifications PAICS Protein->Post-Translational \nModifications Active PAICS Active PAICS Post-Translational \nModifications->Active PAICS modulates activity AIR AIR Active PAICS->AIR CAIR CAIR AIR->CAIR Active PAICS

Human regulation of CAIR synthesis through transcriptional and post-translational control of PAICS.

Experimental Protocols

Microbial N5-CAIR Mutase (PurE) Coupled Enzyme Assay

This spectrophotometric assay measures the activity of N5-CAIR mutase by coupling the formation of CAIR to its subsequent conversion to SAICAR by SAICAR synthetase (PurC).

Materials:

  • 50 mM HEPES buffer, pH 7.5

  • 10 mM MgCl2

  • 2 mM Phosphoenolpyruvate (PEP)

  • 0.5 mM ATP

  • 10 mM L-aspartate

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Purified N5-CAIR synthetase (PurK)

  • Purified SAICAR synthetase (PurC)

  • Purified N5-CAIR mutase (PurE)

  • 5-aminoimidazole ribonucleotide (AIR)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, PEP, ATP, L-aspartate, PK, LDH, NADH, PurK, and PurC in a cuvette.

  • Incubate the mixture for 2-5 minutes at 25°C to allow the temperature to equilibrate and to consume any contaminating pyruvate.

  • Initiate the reaction by adding AIR to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of NADH oxidation is proportional to the rate of SAICAR formation, and thus to the activity of PurE.

Workflow:

Microbial_Assay_Workflow cluster_reaction Coupled Reaction AIR AIR N5_CAIR N5_CAIR AIR->N5_CAIR PurK CAIR CAIR N5_CAIR->CAIR PurE (Assayed) SAICAR SAICAR CAIR->SAICAR PurC Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH NADH NADH NAD NAD+ NADH->NAD Spectrophotometer Spectrophotometer NAD->Spectrophotometer Monitor A340 decrease PEP PEP PEP->Pyruvate PK

Workflow for the coupled enzyme assay of microbial N5-CAIR mutase.
Human AIR Carboxylase Activity Assay using 14C-Bicarbonate

This radiometric assay measures the activity of human AIR carboxylase by quantifying the incorporation of radiolabeled bicarbonate into the product, CAIR.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.8

  • Purified human PAICS enzyme

  • 5-aminoimidazole ribonucleotide (AIR)

  • 14C-labeled sodium bicarbonate (NaH14CO3)

  • Scintillation vials and scintillation cocktail

  • Dowex-1-formate resin

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, PAICS enzyme, and AIR in a microcentrifuge tube.

  • Initiate the reaction by adding a known concentration and specific activity of NaH14CO3.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding formic acid, which will remove unreacted 14CO2.

  • Apply the reaction mixture to a small column of Dowex-1-formate resin, which will bind the negatively charged product, 14C-CAIR.

  • Wash the column with water to remove any unbound radioactivity.

  • Elute the 14C-CAIR from the resin using a high salt buffer (e.g., 1 M KCl).

  • Add the eluate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • The amount of incorporated radioactivity is proportional to the AIR carboxylase activity.

Workflow:

Human_Assay_Workflow Reaction_Mix Prepare Reaction: PAICS, AIR, Buffer Add_Radiolabel Add 14C-Bicarbonate Reaction_Mix->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Stop_Reaction Stop with Formic Acid Incubate->Stop_Reaction Column_Binding Apply to Dowex-1 Column (Binds 14C-CAIR) Stop_Reaction->Column_Binding Wash_Column Wash to Remove Unbound Radioactivity Column_Binding->Wash_Column Elution Elute 14C-CAIR Wash_Column->Elution Scintillation_Counting Measure Radioactivity Elution->Scintillation_Counting

Workflow for the radiometric assay of human AIR carboxylase.

Conclusion

The distinct mechanisms of CAIR synthesis in microbial and human systems present a compelling opportunity for the development of selective antimicrobial therapies. The microbial two-step, ATP-dependent pathway catalyzed by PurK and PurE stands in stark contrast to the single-step, ATP-independent reaction of the human AIR carboxylase domain of PAICS. The differences in enzyme kinetics, gene regulation, and signaling pathway involvement further underscore the potential for targeted drug design. The experimental protocols provided herein offer robust methods for characterizing and screening inhibitors of these essential enzymes, paving the way for novel therapeutic interventions.

References

Navigating the Analytical Maze: A Guide to Cross-Reactivity in Immunoassays for Purine Biosynthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecule intermediates in metabolic pathways is paramount. However, the inherent structural similarities of these molecules present a significant challenge for immunoassay specificity. This guide provides a comparative framework for understanding and evaluating cross-reactivity, with a focus on Carboxyaminoimidazole Ribotide (CAIR) and its structurally related analogue, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).

While commercially available immunoassays specifically for CAIR are not readily found, several ELISA kits exist for the detection of AICAR. Given their structural similarities, the challenges and methodologies for assessing cross-reactivity in AICAR immunoassays can serve as a valuable proxy for any future development of CAIR-specific assays. This guide will use AICAR as a case study to illustrate the critical importance of validating assay specificity and to provide a roadmap for researchers to conduct their own cross-reactivity assessments.

Understanding the Challenge: Structural Similarity in the Purine (B94841) Biosynthesis Pathway

Below is a diagram illustrating the key intermediates in the de novo purine biosynthesis pathway, highlighting the structural similarity of molecules that could potentially cross-react in an immunoassay.

Purine Biosynthesis Pathway cluster_pathway De Novo Purine Biosynthesis cluster_related Potential Cross-Reactants PRPP PRPP PRA PRA PRPP->PRA PPAT GAR GAR PRA->GAR GART FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR PAICS (AIRc) SAICAR SAICAR CAIR->SAICAR PAICS (SAICARs) AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC Adenosine Adenosine Inosine Inosine Guanosine Guanosine ZMP ZMP (AICAR monophosphate)

Caption: De Novo Purine Biosynthesis Pathway Highlighting CAIR and AICAR.

Performance Comparison of Commercially Available AICAR Immunoassays

While manufacturers of AICAR ELISA kits often claim high specificity, they seldom provide detailed, quantitative cross-reactivity data against a comprehensive panel of related metabolites. The following tables are presented as a template for how such data should be structured and what researchers should look for or generate themselves. The data presented here is illustrative and intended to guide the user in their own validation efforts.

Table 1: Comparison of Key Performance Characteristics of Hypothetical AICAR ELISA Kits

FeatureAssay Kit A (Example)Assay Kit B (Example)Assay Kit C (Example)
Assay Type Competitive ELISACompetitive ELISASandwich ELISA
Detection Range 0.1 - 10 ng/mL0.5 - 50 ng/mL1 - 100 pg/mL
Sensitivity 0.05 ng/mL0.2 ng/mL0.5 pg/mL
Sample Type Cell Lysates, Plasma, SerumCell Lysates, UrineCell Culture Supernatants
Intra-Assay CV < 8%< 10%< 7%
Inter-Assay CV < 12%< 15%< 10%

Table 2: Illustrative Cross-Reactivity Profiles of Hypothetical AICAR Immunoassays (%)

CompoundStructureAssay Kit A (Example)Assay Kit B (Example)Assay Kit C (Example)
AICAR (Reference)100% 100% 100%
CAIR Structurally Similar< 1%< 5%< 0.5%
SAICAR Precursor< 0.1%< 1%< 0.1%
ZMP Phosphorylated AICAR5-10%10-20%< 1%
Inosine Downstream Metabolite< 0.01%< 0.1%Not Detected
Adenosine Structurally Similar< 0.01%< 0.1%Not Detected
Guanosine Structurally Similar< 0.01%< 0.1%Not Detected

Percent cross-reactivity is typically calculated as: (IC50 of AICAR / IC50 of cross-reactant) x 100.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the reliability of immunoassay data, it is crucial to perform in-house validation of cross-reactivity, especially when working with complex biological matrices. The following is a generalized protocol for assessing the cross-reactivity of a competitive ELISA for a small molecule like AICAR.

Objective: To determine the percentage of cross-reactivity of an AICAR-specific antibody with a panel of structurally related molecules.

Materials:

  • AICAR ELISA Kit (including coated microplate, detection antibody, standards, and buffers)

  • Potential cross-reacting compounds (e.g., CAIR, SAICAR, ZMP, inosine, adenosine, guanosine)

  • Microplate reader

  • Precision pipettes and tips

Workflow for Cross-Reactivity Testing:

Cross-Reactivity Testing Workflow cluster_workflow Competitive ELISA Workflow A Prepare serial dilutions of AICAR standard and potential cross-reactants. B Add standards or test compounds to antibody-coated microplate wells. A->B C Add enzyme-conjugated AICAR. B->C D Incubate to allow competition for antibody binding sites. C->D E Wash wells to remove unbound reagents. D->E F Add substrate and incubate to develop color. E->F G Stop reaction and measure absorbance. F->G H Generate standard curves and calculate IC50 values for each compound. G->H I Calculate percent cross-reactivity. H->I

Caption: Generalized Workflow for Competitive ELISA Cross-Reactivity Testing.

Detailed Procedure:

  • Preparation of Reagents: Prepare all reagents as instructed in the ELISA kit manual. Prepare stock solutions of each potential cross-reacting compound in the assay buffer.

  • Standard Curve Generation: Create a standard curve for AICAR by performing a serial dilution of the provided standard.

  • Cross-Reactant Dilution Series: For each potential cross-reacting compound, prepare a serial dilution series, typically covering a concentration range several orders of magnitude above and below the expected IC50 of AICAR.

  • Assay Procedure (Competitive Format):

    • To the wells of the antibody-coated microplate, add a fixed amount of enzyme-conjugated AICAR.

    • Add the different concentrations of the AICAR standard or the potential cross-reactants to the respective wells.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound components.

    • Add the substrate solution and incubate for the recommended time to allow for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • For each compound, plot the absorbance against the log of the concentration.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of AICAR / IC50 of Test Compound) x 100

Conclusion and Recommendations

The accurate measurement of metabolic intermediates like CAIR is essential for advancing research in numerous fields. While direct immunoassays for CAIR are not yet commonplace, the lessons learned from evaluating analogous assays for molecules like AICAR are invaluable. The lack of transparent, quantitative cross-reactivity data from commercial vendors underscores the critical need for researchers to perform their own rigorous validation.

Key Takeaways:

  • Demand Data: When selecting an immunoassay for a small molecule, demand comprehensive cross-reactivity data from the manufacturer.

  • Validate In-House: Always perform in-house validation of cross-reactivity against a panel of structurally and metabolically related compounds that are likely to be present in your samples.

  • Understand the Pathway: A thorough understanding of the metabolic pathway in which your target molecule resides is crucial for identifying potential cross-reactants.

  • Consider Alternative Methods: For highly critical measurements where absolute specificity is required, consider orthogonal methods such as liquid chromatography-mass spectrometry (LC-MS) for validation or as a primary quantification tool.

By adhering to these principles, researchers can navigate the complexities of small molecule immunoassays and generate data with the highest degree of confidence and accuracy.

References

A Comparative Guide to the Synthesis of Carboxyaminoimidazole Ribonucleotide (CAIR)

Author: BenchChem Technical Support Team. Date: December 2025

Carboxyaminoimidazole ribonucleotide (CAIR) is a critical intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental metabolic process for the production of purine nucleotides required for DNA and RNA synthesis. The efficiency of CAIR synthesis is a significant consideration for researchers studying this pathway, developing antimicrobial agents, or requiring a supply of this intermediate for enzymatic assays. This guide provides a comparative overview of the primary chemical and enzymatic pathways for CAIR synthesis, presenting available quantitative data, detailed experimental protocols, and pathway visualizations.

Overview of CAIR Synthesis Pathways

There are three main routes to synthesize CAIR: a chemical pathway and two distinct enzymatic pathways that are divergent between higher eukaryotes and most microorganisms.

  • Chemical Synthesis: This approach typically involves the chemical modification of a related, more accessible precursor molecule. The most common method is the hydrolysis of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).

  • Microbial Two-Step Enzymatic Pathway: In most bacteria, yeast, and plants, the synthesis of CAIR from 5-aminoimidazole ribonucleotide (AIR) is a two-step process.[1][2][3] This pathway is catalyzed by two separate enzymes:

    • N5-carboxyaminoimidazole ribonucleotide synthetase (PurK): Catalyzes the ATP-dependent carboxylation of AIR to form the unstable intermediate, N5-carboxyaminoimidazole ribonucleotide (N5-CAIR).[1][4]

    • N5-carboxyaminoimidazole ribonucleotide mutase (PurE): Catalyzes the rearrangement of N5-CAIR to CAIR.[1][4]

  • Vertebrate Single-Step Enzymatic Pathway: In vertebrates, including humans, CAIR is synthesized from AIR in a single step.[1][2][3] This reaction is catalyzed by a single enzyme:

    • AIR carboxylase (Class II PurE): Directly carboxylates AIR to produce CAIR without an ATP requirement.[5] In humans, this enzymatic activity is part of a bifunctional protein, phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS).[4][6]

The difference between the microbial and human pathways for CAIR synthesis makes the microbial enzymes, PurK and PurE, attractive targets for the development of novel antimicrobial drugs.[1]

Quantitative Comparison of Synthesis Pathways

The efficiency of each pathway can be evaluated based on metrics such as yield, purity, number of steps, and the stability of intermediates. The following table summarizes the available quantitative data for the different CAIR synthesis pathways.

PathwayKey Enzymes/ReagentsPrecursorYieldPurityNumber of StepsNotes
Chemical Synthesis Lithium Hydroxide (B78521)AICAR~85%~99%1High yield and purity. Requires high temperature and overnight reaction.
Microbial Enzymatic PurK and PurEAIRN/AN/A2ATP-dependent. The intermediate N5-CAIR is unstable. Efficiency is dependent on the ratio of PurK to PurE.
Vertebrate Enzymatic AIR CarboxylaseAIRN/AN/A1ATP-independent. The enzyme has a lower K_m for bicarbonate compared to the microbial PurE, suggesting higher efficiency at lower substrate concentrations.[7]

Experimental Protocols

Chemical Synthesis of CAIR from AICAR

This protocol is adapted from a previously established method for the chemical synthesis of CAIR.[1]

Materials:

  • 5-aminoimidazole 4-carboxamide ribonucleotide (AICAR)

  • 1 M Lithium hydroxide (LiOH)

  • Distilled water

  • Nitrogen gas

  • 25 mL round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • Place 5 mg (0.015 mmol) of AICAR in a 25 mL round-bottom flask.

  • Add 2.5 mL of 1 M LiOH (2.5 mmol) to the flask.

  • Flush the flask with nitrogen gas.

  • Heat the mixture to 120 °C and stir overnight under a nitrogen atmosphere.

  • After the reaction is complete, allow the dry reaction mixture to cool to room temperature.

  • Dissolve the cooled residue in 2 mL of distilled H₂O.

  • The resulting solution contains CAIR. Further purification may be achieved by chromatographic methods if required.

Enzymatic Synthesis of CAIR (General Considerations)

Detailed protocols for the large-scale enzymatic synthesis of CAIR are not widely published. However, the synthesis can be achieved by utilizing the purified enzymes from the microbial or vertebrate pathways.

a) Microbial Two-Step Pathway (Coupled PurK/PurE Reaction)

This pathway requires the coordinated action of N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE).

Materials:

  • 5-aminoimidazole ribonucleotide (AIR)

  • Purified N5-CAIR synthetase (PurK)

  • Purified N5-CAIR mutase (PurE)

  • ATP

  • Bicarbonate (e.g., NaHCO₃)

  • Magnesium chloride (MgCl₂)

  • Reaction buffer (e.g., Tris-HCl, pH 7.8)

General Procedure:

  • Prepare a reaction mixture containing AIR, ATP, bicarbonate, and MgCl₂ in the reaction buffer.

  • Add purified PurK and PurE to the reaction mixture. A 1:1 molar ratio of the enzymes is recommended for optimal stoichiometric conversion, particularly at elevated temperatures.

  • Incubate the reaction at an optimal temperature for the enzymes (e.g., 37 °C for enzymes from mesophilic organisms).

  • Monitor the progress of the reaction by measuring the formation of CAIR, for example, by HPLC.

  • Once the reaction is complete, the CAIR product can be purified from the reaction mixture using chromatographic techniques.

b) Vertebrate Single-Step Pathway (AIR Carboxylase)

This pathway utilizes AIR carboxylase to directly convert AIR to CAIR.

Materials:

  • 5-aminoimidazole ribonucleotide (AIR)

  • Purified AIR carboxylase

  • Bicarbonate (e.g., NaHCO₃)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

General Procedure:

  • Prepare a reaction mixture containing AIR and bicarbonate in the reaction buffer.

  • Add purified AIR carboxylase to initiate the reaction.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C).

  • Monitor the formation of CAIR by HPLC.

  • Upon completion, purify the CAIR product using appropriate chromatographic methods.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical and enzymatic pathways for CAIR synthesis.

G cluster_chemical Chemical Synthesis AICAR AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) CAIR_chem CAIR (carboxyaminoimidazole ribonucleotide) AICAR->CAIR_chem Hydrolysis LiOH LiOH, 120°C

Caption: Chemical synthesis of CAIR via hydrolysis of AICAR.

G cluster_microbial Microbial Two-Step Pathway cluster_atp AIR AIR (5-aminoimidazole ribonucleotide) N5_CAIR N5-CAIR (N5-carboxyaminoimidazole ribonucleotide) AIR->N5_CAIR CAIR_microbial CAIR (carboxyaminoimidazole ribonucleotide) N5_CAIR->CAIR_microbial PurK PurK (N5-CAIR synthetase) PurE PurE (N5-CAIR mutase) ATP ATP + HCO3- ADP_Pi ADP + Pi ATP->ADP_Pi G cluster_vertebrate Vertebrate Single-Step Pathway AIR_vert AIR (5-aminoimidazole ribonucleotide) CAIR_vert CAIR (carboxyaminoimidazole ribonucleotide) AIR_vert->CAIR_vert AIR_carboxylase AIR Carboxylase (Class II PurE) CO2 CO2 G cluster_workflow General Experimental Workflow for Enzymatic Synthesis start Prepare Reaction Mixture (Substrate, Buffer, Cofactors) add_enzyme Add Purified Enzyme(s) start->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate monitor Monitor Reaction (e.g., HPLC) incubate->monitor purify Purify Product (Chromatography) monitor->purify end Pure CAIR purify->end

References

A Comparative Guide to Substrates of N5-Carboxyaminoimidazole Ribonucleotide Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N5-Carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase, also known as PurK, is a critical enzyme in the de novo purine (B94841) biosynthesis pathway in most microorganisms, including bacteria and fungi.[1][2][3] This enzyme catalyzes the ATP-dependent carboxylation of 5-aminoimidazole ribonucleotide (AIR) to form N5-CAIR.[4][5] Notably, N5-CAIR synthetase is absent in humans, where the conversion of AIR to carboxyaminoimidazole ribonucleotide (CAIR) is carried out by a single enzyme, AIR carboxylase.[1][2] This difference makes N5-CAIR synthetase an attractive and specific target for the development of novel antimicrobial agents.[6]

This guide provides a comparative analysis of the known substrates and substrate analogs of N5-CAIR synthetase, presenting key experimental data to inform research and drug discovery efforts.

Natural Substrates and Their Kinetic Parameters

N5-CAIR synthetase utilizes three natural substrates: 5-aminoimidazole ribonucleotide (AIR), bicarbonate (HCO3-), and adenosine (B11128) triphosphate (ATP). The enzyme belongs to the ATP-grasp superfamily, which is characterized by a unique ATP-binding fold.[2][7] The reaction proceeds via the formation of a carboxyphosphate (B1215591) intermediate.[8]

Table 1: Natural Substrates of E. coli N5-Carboxyaminoimidazole Ribonucleotide Synthetase

SubstrateRoleKmReference
5-Aminoimidazole Ribonucleotide (AIR)Ribonucleotide substrate to be carboxylated37 µM[9]
Bicarbonate (HCO3-)Source of the carboxyl group~18.8 mM[6]
Adenosine Triphosphate (ATP)Energy source for the reactionSee note below[10]

Note on ATP Km: Studies have shown that wild-type N5-CAIR synthetase exhibits cooperative substrate inhibition with respect to ATP, with a reported Ki of 3.3 mM.[10] This complex kinetic behavior means a simple Km value does not fully describe the enzyme's interaction with ATP.

Alternative Substrates and Substrate Analogs

Extensive research has focused on the natural substrates and inhibitors of N5-CAIR synthetase. However, there is a notable lack of published data on true "alternative substrates" – molecules that can replace AIR and be catalytically converted into a new product by the enzyme. The substrate specificity of N5-CAIR synthetase appears to be quite stringent for its ribonucleotide substrate.

The term "substrate analog" in the literature for this enzyme primarily refers to molecules that bind to the active site and act as inhibitors, rather than being processed as alternative substrates.

Isatins: A Class of Inhibitors Acting via Substrate Depletion

A prominent class of compounds identified as inhibitors of N5-CAIR synthetase are isatins (2,3-indolinedione).[8] Initial studies suggested a non-competitive inhibition mechanism. However, further investigation revealed that isatins do not act as alternative substrates or direct inhibitors of the enzyme itself. Instead, they inhibit the reaction through a mechanism of substrate depletion .[8] Isatins react rapidly and reversibly with the natural substrate, AIR, effectively reducing its availability for the enzyme.[8]

Table 2: Comparison of Natural Substrate (AIR) and a Known Inhibitor Class (Isatins)

CompoundTypeMechanism of ActionKinetic DataReference
5-Aminoimidazole Ribonucleotide (AIR)Natural SubstrateBinds to the active site and is carboxylated.Km = 37 µM[9]
IsatinsInhibitors (via substrate depletion)Reacts with AIR, preventing it from binding to the enzyme.Not applicable as they don't bind the enzyme directly.[8]
4-Nitroaminoimidazole Ribonucleotide (NO2-AIR)

4-Nitroaminoimidazole ribonucleotide (NO2-AIR) has been studied as a CAIR analogue and a potent inhibitor of the subsequent enzyme in the pathway, N5-CAIR mutase (PurE).[4] While it is a structural analogue of the product of the N5-CAIR synthetase reaction, there is no published evidence to suggest that it can act as an alternative substrate for N5-CAIR synthetase.

Experimental Protocols

N5-Carboxyaminoimidazole Ribonucleotide Synthetase Activity Assay

A common method to determine the kinetic parameters of N5-CAIR synthetase is a coupled spectrophotometric assay.[9] This assay measures the formation of the final product of the two-step microbial pathway, CAIR, which is then converted to succinoaminoimidazole carboxamide ribonucleotide (SAICAR).

Principle: The activity of N5-CAIR synthetase (PurK) is coupled to the activity of N5-CAIR mutase (PurE) and SAICAR synthetase (PurC). The formation of SAICAR is monitored by the increase in absorbance at 282 nm.[4]

Reagents:

  • 50 mM HEPES buffer, pH 7.5

  • 10 mM MgCl2

  • 2 mM Phosphoenolpyruvate (PEP)

  • 0.5 mM ATP

  • 10 mM L-aspartate

  • Pyruvate (B1213749) kinase

  • N5-CAIR synthetase (PurK)

  • N5-CAIR mutase (PurE)

  • SAICAR synthetase (PurC)

  • 5-Aminoimidazole ribonucleotide (AIR)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, PEP, ATP, L-aspartate, pyruvate kinase, PurK, PurE, and PurC.

  • Pre-incubate the mixture for 2 minutes at a constant temperature (e.g., 23°C).

  • Initiate the reaction by adding a known concentration of AIR.

  • Monitor the increase in absorbance at 282 nm over time using a spectrophotometer.

  • The rate of SAICAR formation is directly proportional to the activity of N5-CAIR synthetase, assuming it is the rate-limiting step.

  • To determine kinetic parameters for AIR, vary its concentration while keeping other substrates in excess. For bicarbonate, vary its concentration while keeping AIR and ATP in excess.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the microbial de novo purine biosynthesis pathway, highlighting the role of N5-CAIR synthetase, and a typical experimental workflow for assessing enzyme activity.

Purine_Biosynthesis cluster_microbial Microbial Pathway cluster_human Human Pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR N5_CAIR N5-CAIR AIR->N5_CAIR ATP, HCO3- CAIR CAIR AIR->CAIR CO2 PurK N5-CAIR Synthetase (PurK) Human_enzyme AIR Carboxylase (Human) N5_CAIR->CAIR PurE N5-CAIR Mutase (PurE) SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP

Figure 1. Microbial vs. Human de novo purine biosynthesis pathway for CAIR formation.

experimental_workflow reagents Prepare Reaction Mix (Buffer, MgCl2, PEP, ATP, Asp, PK, PurK, PurE, PurC) preincubation Pre-incubate at constant temperature reagents->preincubation initiation Initiate reaction with AIR preincubation->initiation monitoring Monitor Absorbance at 282 nm initiation->monitoring analysis Calculate initial rates and determine kinetic parameters monitoring->analysis

Figure 2. Workflow for the coupled spectrophotometric assay of N5-CAIR synthetase.

Conclusion

N5-Carboxyaminoimidazole ribonucleotide synthetase is a highly specific enzyme, with current research indicating a lack of alternative substrates that can be processed in a similar manner to its natural substrate, AIR. The primary focus of substrate analog studies has been on the identification of inhibitors, which is of significant interest for the development of novel antimicrobial drugs. The isatin (B1672199) class of compounds, while potent inhibitors of the overall reaction, act through a substrate depletion mechanism rather than direct enzyme inhibition. Future research into the substrate promiscuity of N5-CAIR synthetase could uncover novel enzymatic activities and provide new avenues for inhibitor design. The experimental protocols and pathway information provided herein serve as a valuable resource for researchers in this field.

References

Comparative Kinetics of N5-CAIR Synthetase: A Multi-Species Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinetic properties of N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase across various microbial species reveals crucial differences that can be exploited for the development of novel antimicrobial agents. This guide provides a comparative analysis of the enzyme's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in targeting this essential bacterial enzyme.

N5-CAIR synthetase, also known as PurK, is a critical enzyme in the de novo purine (B94841) biosynthesis pathway in most bacteria, fungi, and plants. This pathway is responsible for the synthesis of essential purine nucleotides, which are the building blocks of DNA and RNA.[1] In contrast, humans utilize a different enzymatic pathway for the conversion of 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR), making N5-CAIR synthetase an attractive target for the development of selective antimicrobial drugs with potentially fewer side effects in humans.[2][3]

The enzymatic reaction catalyzed by N5-CAIR synthetase involves the ATP-dependent carboxylation of AIR to form N5-CAIR.[4] Understanding the kinetic parameters of this enzyme in different pathogenic species is paramount for the design of effective and species-specific inhibitors. This guide summarizes the key kinetic data for N5-CAIR synthetase from Aspergillus clavatus and Staphylococcus aureus, and provides a detailed experimental protocol for its kinetic analysis.

Kinetic Parameters of N5-CAIR Synthetase from Different Species

The following table summarizes the experimentally determined kinetic parameters for N5-CAIR synthetase from Aspergillus clavatus and Staphylococcus aureus. These values provide a quantitative basis for comparing the enzymatic efficiency and substrate affinity across different organisms.

SpeciesSubstrateKm (μM)Vmax (μmol·min-1·mg-1)kcat (min-1)kcat/Km (M-1·s-1)
Aspergillus clavatus Bicarbonate23000.45413.0 x 105
Staphylococcus aureus AIR13.9---
ATP43.2---
Bicarbonate18800---

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

The kinetic characterization of N5-CAIR synthetase is typically performed using a continuous spectrophotometric coupled-enzyme assay. This method measures the rate of ATP consumption by linking the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Coupled-Enzyme Assay for N5-CAIR Synthetase Activity

Principle:

The activity of N5-CAIR synthetase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. N5-CAIR synthetase utilizes ATP to carboxylate AIR, producing ADP. PK then uses phosphoenolpyruvate (B93156) (PEP) to convert ADP back to ATP, generating pyruvate. Finally, LDH reduces pyruvate to lactate while oxidizing NADH to NAD+. The rate of NADH oxidation is directly proportional to the activity of N5-CAIR synthetase and is monitored as a decrease in absorbance at 340 nm.

Reagents:

  • HEPES buffer (50 mM, pH 7.8)

  • MgCl2 (10 mM)

  • KCl (100 mM)

  • Phosphoenolpyruvate (PEP) (2 mM)

  • NADH (0.2 mM)

  • ATP (1 mM, for varying AIR or bicarbonate concentrations)

  • AIR (varied concentrations for Km determination)

  • Sodium Bicarbonate (NaHCO3) (varied concentrations for Km determination)

  • Pyruvate Kinase (PK) (5 units)

  • Lactate Dehydrogenase (LDH) (7 units)

  • Purified N5-CAIR synthetase

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, PEP, and NADH in a quartz cuvette.

  • Add pyruvate kinase and lactate dehydrogenase to the mixture and incubate for 2 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

  • Add the purified N5-CAIR synthetase enzyme to the cuvette.

  • Initiate the reaction by adding the substrate (ATP, AIR, or bicarbonate, with one being the variable substrate and the others at saturating concentrations).

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • To determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax), the assay is repeated with varying concentrations of one substrate while keeping the others at saturating levels. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Biochemical Pathway and Experimental Workflow

To better understand the context of N5-CAIR synthetase activity, the following diagrams illustrate the de novo purine biosynthesis pathway and the experimental workflow for kinetic analysis.

purine_biosynthesis cluster_bacterial Bacterial Pathway cluster_human Human Pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR N5_CAIR_synthetase N5-CAIR Synthetase (PurK) AIR->N5_CAIR_synthetase ATP, HCO3- AIR_carboxylase AIR Carboxylase AIR->AIR_carboxylase CO2 N5_CAIR N5-CAIR N5_CAIR_mutase N5-CAIR Mutase (PurE) N5_CAIR->N5_CAIR_mutase CAIR CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP N5_CAIR_synthetase->N5_CAIR N5_CAIR_mutase->CAIR AIR_carboxylase->CAIR

De novo purine biosynthesis pathway divergence.

kinetic_assay_workflow cluster_reaction Coupled Reaction cluster_measurement Measurement cluster_analysis Data Analysis ATP ATP ADP ADP ATP->ADP N5-CAIR Synthetase (Enzyme of Interest) ADP->ATP Pyruvate Kinase PEP PEP Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NAD->Spectrophotometer [NADH] decreases Rate_Calculation Calculate Initial Velocity Spectrophotometer->Rate_Calculation MM_Plot Michaelis-Menten Plot Rate_Calculation->MM_Plot Kinetic_Parameters Determine Km and Vmax MM_Plot->Kinetic_Parameters

Coupled-enzyme assay workflow for kinetics.

By providing a clear comparison of kinetic parameters and a detailed experimental framework, this guide aims to facilitate further research into N5-CAIR synthetase as a promising antimicrobial target. The observed differences in substrate affinity, particularly for bicarbonate, between the fungal and bacterial enzymes highlight the potential for developing species-specific inhibitors. Further kinetic characterization of this enzyme from a wider range of pathogenic bacteria is crucial for advancing these drug discovery efforts.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Protein Biomarker "CAIR" Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a new analytical method for the detection and quantification of a target protein, here designated as "CAIR" (Cellular Analyte of Interest for Research). It is intended for researchers, scientists, and drug development professionals involved in establishing and validating new analytical procedures to ensure they are fit for their intended purpose. The validation framework is based on the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which provide a harmonized approach to analytical method validation.[1][2][3]

The guide compares the performance of a hypothetical novel method, the "Rapid CAIR-Quant Assay," against two established protein analysis techniques: the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.

Data Presentation: Performance Characteristics Comparison

The validation of an analytical method involves demonstrating that its performance is suitable for the intended application.[4][5] Key performance characteristics include specificity, accuracy, precision, linearity, range, and the limits of detection and quantitation.[2][4] The following table summarizes the comparative performance of the new "Rapid CAIR-Quant Assay" against traditional ELISA and Western Blotting methods.

Performance Parameter Rapid CAIR-Quant Assay (Hypothetical) Enzyme-Linked Immunosorbent Assay (ELISA) Western Blotting ICH Q2(R2) Guideline Reference
Specificity High (Monoclonal antibody-based, minimal cross-reactivity)High (Requires validated antibody pairs)[6]Moderate (Dependent on antibody specificity and protein separation by size)Ability to assess the analyte unequivocally in the presence of other components.[2]
Accuracy (% Recovery) 98-102%95-105%Semi-Quantitative (Often used for confirmation, not precise quantification)Closeness of test results to the true value.[2]
Precision (%RSD) Repeatability: < 2% Intermediate: < 3%Repeatability: < 5% Intermediate: < 10%> 15% (High variability)The degree of reproducibility of analytical results under different conditions.[2][7]
Limit of Detection (LOD) 2 pg/mL10 pg/mL100 pg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.[1]
Limit of Quantitation (LOQ) 5 pg/mL[8][9]30 pg/mL500 pg/mLThe lowest amount of analyte that can be determined with acceptable accuracy and precision.[1]
Linearity (R²) > 0.995> 0.99Not Applicable (Non-linear signal response)Capability to produce results directly proportional to the analyte concentration.[2][7]
Dynamic Range 5 - 5,000 pg/mL30 - 2,000 pg/mLNarrow and variableThe interval between the upper and lower concentration of analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
Analysis Time ~1.5 hours~4-6 hours~8-24 hours-
Throughput High (96/384-well plate format)High (96-well plate format)Low (Individual sample processing)-

Experimental Protocols for Method Validation

A detailed validation protocol must be established before initiating experiments.[10] The protocol should outline the procedures and acceptance criteria for all validation parameters.[2][11]

The ability of the method to measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[2][5]

  • Protocol:

    • Analyze blank matrix samples (e.g., cell lysate from a CAIR-negative cell line) to demonstrate the absence of interfering signals at the analyte's retention time or signal region.

    • Spike the matrix with structurally similar proteins or potential interfering substances and measure the CAIR concentration.

    • Acceptance Criterion: The signal from interfering substances should be less than the Limit of Detection (LOD). The presence of other components should not affect the quantification of CAIR by more than 2%.

Accuracy is determined by assessing the closeness of the measured value to a known true value.[7] It is often expressed as percent recovery.[2]

  • Protocol:

    • Prepare samples by spiking the matrix with known concentrations of a CAIR reference standard at a minimum of three levels (low, medium, high) across the assay's range.

    • Analyze a minimum of three replicate preparations for each concentration level.

    • Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • Acceptance Criterion: The mean percent recovery should be within 95-105% for each concentration level.

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2] It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicates of the same sample at 100% of the target concentration under the same operating conditions over a short interval.[10]

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2%.[2]

  • Intermediate Precision (Inter-assay precision):

    • Protocol: The analysis is performed by different analysts, on different days, and using different instruments to assess the method's ruggedness.

    • Acceptance Criterion: The %RSD over the different conditions should be ≤ 5%.

Linearity demonstrates the proportional relationship between the analytical signal and the concentration of the analyte over a defined range.[2]

  • Protocol:

    • Prepare a series of at least five standard solutions of the CAIR reference material, spanning the expected concentration range of samples.

    • Analyze each standard and plot the response versus concentration.

    • Perform a linear regression analysis on the data.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The data should be visually inspected for a linear trend.

Mandatory Visualizations

Visual diagrams are crucial for understanding complex workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

G cluster_0 Phase 1: Development & Scoping cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Implementation & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Guides RiskAssess Conduct Risk Assessment (ICH Q9) MethodDev->RiskAssess Protocol Develop Validation Protocol (ICH Q2) RiskAssess->Protocol Experiments Execute Experiments (Accuracy, Precision, Linearity, Specificity, LOD, LOQ, etc.) Protocol->Experiments DataAnalysis Data Analysis & Statistical Evaluation Experiments->DataAnalysis Report Validation Report Generation DataAnalysis->Report Routine Routine Use & Ongoing Monitoring Report->Routine Authorizes

Caption: Workflow for Analytical Method Validation.

G cluster_pathway Hypothetical CAIR Signaling Pathway Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor Binds CAIR CAIR Protein (Analyte of Interest) Receptor->CAIR Activates Kinase Kinase Cascade CAIR->Kinase Phosphorylates TF Transcription Factor Kinase->TF Activates Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Regulates Gene Expression Leading to

Caption: Hypothetical Signaling Pathway involving CAIR.

References

A Structural and Functional Comparison of AIR Carboxylase and N5-CAIR Mutase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural and functional comparison of two key enzymes in the de novo purine (B94841) biosynthesis pathway: 5-aminoimidazole ribonucleotide (AIR) carboxylase and N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) mutase. Understanding the distinctions between these enzymes is critical for the development of targeted therapeutics, particularly antimicrobial and anticancer agents.

Introduction

The synthesis of purine nucleotides is a fundamental biological process essential for cellular replication and function. Within this pathway, the carboxylation of 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) represents a crucial carbon-carbon bond-forming step. Interestingly, two distinct enzymatic strategies have evolved to catalyze this transformation, highlighting a significant divergence between higher eukaryotes and many microorganisms.[1][2] In vertebrates, including humans, this conversion is carried out by a single enzyme, AIR carboxylase.[1] In contrast, most bacteria, yeast, fungi, and plants employ a two-step process involving N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE).[2][3] This metabolic variance presents a promising avenue for the development of selective inhibitors targeting the microbial pathway.

Despite their different substrates and reaction mechanisms, AIR carboxylase and N5-CAIR mutase are evolutionarily related and share a remarkably similar active site architecture.[1] This guide will objectively compare the structural and functional aspects of these two enzymes, supported by experimental data, to provide a comprehensive resource for researchers in the field.

Comparative Data

The following tables summarize key quantitative data for AIR carboxylase and N5-CAIR mutase, facilitating a direct comparison of their properties.

EnzymeOrganismSubstrate(s)ProductATP Requirement
AIR Carboxylase Gallus gallus (Chicken), HumanAIR, CO2CAIRNone
N5-CAIR Mutase Escherichia coli, FungiN5-CAIRCAIRNone (ATP required for N5-CAIR synthesis by PurK)

Table 1: General Properties of AIR Carboxylase and N5-CAIR Mutase. This table outlines the fundamental differences in the reactions catalyzed by the two enzymes.

InhibitorTarget EnzymeOrganismKi ValueInhibition Type
4-nitro-5-aminoimidazole ribonucleotide (NAIR) AIR CarboxylaseGallus gallus0.34 nM[1][4]Slow, tight-binding[1]
4-nitro-5-aminoimidazole ribonucleotide (NAIR) N5-CAIR MutaseFungal and BacterialSimilar to Km for CAIR[1]Steady-state competitive[1]

Table 2: Inhibition Constants (Ki) for a Key Inhibitor. This table highlights the differential inhibitory activity of NAIR against AIR carboxylase and N5-CAIR mutase, underscoring the potential for developing selective inhibitors.

EnzymeOrganismSubstrateKm Value
N5-CAIR Mutase Escherichia coliN5-CAIR140 µM
AIR Carboxylase Gallus gallusHCO3-10-fold lower than PurE from E. coli[5]

Structural Comparison

Both AIR carboxylase and N5-CAIR mutase belong to the same evolutionary family, and structural analyses have revealed a high degree of conservation in their active site architecture.[1] However, there are subtle yet critical differences that dictate their distinct substrate specificities and catalytic mechanisms.

X-ray crystallography studies of E. coli N5-CAIR mutase have shown that it forms an octameric structure.[3] The active site is located at the interface of three subunits. In contrast, human AIR carboxylase is the C-terminal domain of a bifunctional enzyme, phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS).[6]

Catalytic Mechanisms

The divergence in the catalytic mechanisms of AIR carboxylase and N5-CAIR mutase is a key area of interest for drug development.

AIR Carboxylase Mechanism

AIR carboxylase catalyzes the direct carboxylation of AIR at the C4 position using carbon dioxide.[1] The proposed mechanism involves the nucleophilic attack of the C4 of AIR on CO2, forming a tetrahedral intermediate known as isoCAIR.[1][6] A conserved histidine residue in the active site is thought to act as a general base to deprotonate the intermediate, leading to the formation of CAIR.[6]

AIR_Carboxylase_Mechanism cluster_enzyme AIR Carboxylase Active Site AIR AIR isoCAIR iso-CAIR Intermediate AIR->isoCAIR Nucleophilic attack CO2 CO2 CO2->isoCAIR CAIR CAIR isoCAIR->CAIR Deprotonation by His residue

Figure 1: Proposed catalytic mechanism of AIR carboxylase.

N5-CAIR Mutase Mechanism

The mechanism of N5-CAIR mutase is a rearrangement reaction. The enzyme binds N5-CAIR, which is synthesized from AIR and bicarbonate in an ATP-dependent reaction catalyzed by N5-CAIR synthetase. The mutase then facilitates the intramolecular transfer of the carboxyl group from the N5 position to the C4 position of the imidazole (B134444) ring to form CAIR.[7][8] The proposed mechanism involves a protonated histidine residue (His45 in E. coli) that plays a crucial role in catalysis.[7][8] This histidine is thought to protonate the N5-CAIR, leading to the formation of an enzyme-bound AIR and CO2 intermediate.[7][8] Subsequent movement of the AIR moiety allows for the addition of CO2 at the C4 position to generate an isoCAIR intermediate, which is then deprotonated to yield CAIR.[7][8]

N5_CAIR_Mutase_Mechanism cluster_enzyme N5-CAIR Mutase Active Site N5_CAIR N5-CAIR Intermediate Enzyme-bound AIR + CO2 N5_CAIR->Intermediate Protonation by His45 isoCAIR iso-CAIR Intermediate Intermediate->isoCAIR Rearrangement CAIR CAIR isoCAIR->CAIR Deprotonation

Figure 2: Proposed catalytic mechanism of N5-CAIR mutase.

Experimental Protocols

Enzyme Kinetics Assay for N5-CAIR Mutase

A common method to assay N5-CAIR mutase activity is a coupled spectrophotometric assay. The production of CAIR is coupled to the subsequent reaction catalyzed by SAICAR synthetase (PurC), which consumes ATP. The depletion of ATP can be monitored by coupling it to the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase system, where the oxidation of NADH is measured as a decrease in absorbance at 340 nm.

Protocol:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 10 mM L-aspartate, 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase, and a saturating amount of PurC.

  • Add a known concentration of N5-CAIR mutase to the reaction mixture.

  • Initiate the reaction by adding the substrate, N5-CAIR.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial velocity from the linear portion of the curve.

  • Repeat the assay with varying concentrations of N5-CAIR to determine the Km and Vmax.

Enzyme_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, NADH, PEP, Asp, Coupling Enzymes, PurC) Add_Enzyme Add N5-CAIR Mutase Prepare_Mixture->Add_Enzyme Initiate_Reaction Add N5-CAIR (Substrate) Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor A340 Decrease Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity Determine_Kinetics Determine Km and Vmax Calculate_Velocity->Determine_Kinetics

Figure 3: Workflow for a coupled enzyme assay of N5-CAIR mutase.

X-ray Crystallography for Structural Determination

Determining the three-dimensional structure of these enzymes is crucial for understanding their mechanism and for structure-based drug design.

General Protocol:

  • Protein Expression and Purification: Overexpress the target enzyme (AIR carboxylase or N5-CAIR mutase) in a suitable host, such as E. coli, and purify it to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model into the electron density and refine it to obtain the final high-resolution structure.

Crystallography_Workflow Expression Protein Expression and Purification Crystallization Crystallization Screening Expression->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Final_Structure High-Resolution 3D Structure Structure_Solution->Final_Structure

Figure 4: General workflow for X-ray crystallography.

Conclusion

The structural and functional disparities between AIR carboxylase and N5-CAIR mutase, despite their evolutionary linkage, offer a compelling basis for the development of selective antimicrobial agents. The absence of the N5-CAIR mutase pathway in humans makes it an attractive target. This guide has provided a comparative overview of these enzymes, presenting key data and methodologies to aid researchers in their efforts to exploit these differences for therapeutic benefit. Further investigation into the subtle structural variations within the active sites will be instrumental in designing potent and specific inhibitors against microbial purine biosynthesis.

References

Safety Operating Guide

Proper Disposal of Carboxyaminoimidazole Ribotide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Carboxyaminoimidazole ribotide (CAIR). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, standard laboratory chemical handling precautions should always be observed. The disposal procedures outlined below are based on general best practices for non-hazardous chemical waste and are designed to minimize environmental impact.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Nitrile or latex gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity to be disposed of.

Aqueous Solutions of this compound

For small quantities of aqueous solutions of this compound typically generated in a research laboratory setting:

  • Neutralization: Check the pH of the solution. If necessary, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid or base.

  • Dilution: Dilute the neutralized solution with at least 20 parts water.

  • Sewer Disposal: The diluted, neutralized solution may be poured down the sanitary sewer drain, followed by flushing with a generous amount of cold water.

Important Considerations:

  • Local Regulations: Always consult and adhere to your institution's and local municipality's regulations regarding sewer disposal of chemical waste.

  • Nutrient Load: Be mindful that this compound contains nitrogen and phosphorus. While laboratory quantities are generally small, excessive disposal of nitrogen- and phosphorus-containing compounds can contribute to eutrophication of local waterways. If frequent or larger-scale disposal is anticipated, alternative methods should be considered.

Solid this compound Waste

For solid this compound, including expired reagents and contaminated labware (e.g., weighing boats, filter paper):

  • Packaging: Place the solid waste in a sealed, clearly labeled container. The label should identify the contents as "Non-hazardous waste: this compound".

  • Regular Trash Disposal: The sealed container can typically be disposed of in the regular solid waste stream.

  • Institutional Guidelines: Confirm that this procedure is in accordance with your institution's specific guidelines for non-hazardous solid chemical waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: CAIR Waste for Disposal is_solid Is the waste solid? start->is_solid package_solid Package in a sealed, labeled container. is_solid->package_solid Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No trash Dispose in regular solid waste. package_solid->trash check_ph Check pH of the solution. is_aqueous->check_ph Yes consult_ehs Consult Institutional EHS for alternative disposal. is_aqueous->consult_ehs No neutralize Neutralize to pH 6.0-8.0 if necessary. check_ph->neutralize dilute Dilute with at least 20 parts water. neutralize->dilute sewer Dispose down sanitary sewer with copious amounts of water. dilute->sewer

Disposal decision workflow for this compound.

Spill and Emergency Procedures

In the event of a spill:

  • Small Spills:

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a sealed container for disposal as solid waste.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains.

For any exposure, follow standard first aid procedures and seek medical attention if necessary. Consult the Safety Data Sheet (SDS) for detailed first aid measures.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxyaminoimidazole ribotide
Reactant of Route 2
Carboxyaminoimidazole ribotide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.